AZD2906
説明
特性
IUPAC Name |
N-[(1R,2S)-1-[1-(4-fluorophenyl)indazol-5-yl]oxy-1-(6-methoxypyridin-3-yl)propan-2-yl]cyclopropanecarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25FN4O3/c1-16(30-26(32)17-3-4-17)25(18-5-12-24(33-2)28-14-18)34-22-10-11-23-19(13-22)15-29-31(23)21-8-6-20(27)7-9-21/h5-17,25H,3-4H2,1-2H3,(H,30,32)/t16-,25-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDRQCGICZKAGCQ-LMKMVOKYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CN=C(C=C1)OC)OC2=CC3=C(C=C2)N(N=C3)C4=CC=C(C=C4)F)NC(=O)C5CC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@H](C1=CN=C(C=C1)OC)OC2=CC3=C(C=C2)N(N=C3)C4=CC=C(C=C4)F)NC(=O)C5CC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25FN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1034148-15-6 | |
| Record name | AZD-2906 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SN8JN2RU5L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
AZD2906: An In-depth Technical Guide on its Mechanism of Action as a Selective Glucocorticoid Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
AZD2906 is a potent and selective, non-steroidal full agonist of the glucocorticoid receptor (GR).[1] Its mechanism of action is centered on its ability to act as a selective dimerizing GR agonist, leading to the transactivation of glucocorticoid response element (GRE) genes and subsequent anti-inflammatory effects.[1] This technical guide provides a comprehensive overview of the preclinical pharmacology of this compound, including its binding affinity, in vitro and in vivo efficacy, and selectivity profile. Detailed experimental methodologies for key assays are presented, alongside visualizations of its signaling pathway and experimental workflows to facilitate a deeper understanding of its core mechanism.
Core Mechanism of Action: Selective Glucocorticoid Receptor Agonism
This compound is a small molecule that functions as a full agonist of the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily of ligand-activated transcription factors.[1] Upon binding to the GR in the cytoplasm, this compound induces a conformational change in the receptor, leading to its dissociation from chaperone proteins, dimerization, and translocation into the nucleus.[2][3]
A key feature of this compound's mechanism is its function as a selective dimerizing GR agonist .[1] This means it preferentially promotes the formation of GR homodimers. These dimers then bind to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes.[2][3] This binding event initiates the transcription of genes involved in the anti-inflammatory response.
The anti-inflammatory effects of glucocorticoids are primarily mediated through two main genomic mechanisms:
-
Transactivation: The GR dimer directly binds to GREs to upregulate the expression of anti-inflammatory proteins.
-
Transrepression: The GR monomer or dimer can inhibit the activity of pro-inflammatory transcription factors, such as NF-κB and AP-1, by either direct protein-protein interaction or by competing for co-activators.[2][4]
While the specific balance of transactivation and transrepression for this compound is not fully detailed in the public domain, its action as a dimerizing agonist suggests a significant role for GRE-mediated transactivation in its anti-inflammatory profile.[1]
Quantitative Pharmacological Data
The preclinical data for this compound demonstrates its high potency and selectivity for the glucocorticoid receptor.
| Parameter | Species | Assay System | Value | Reference |
| Potency (Binding Affinity) | Human | Glucocorticoid Receptor | 2.8 nM | [1] |
| EC50 | Human | Peripheral Blood Mononuclear Cell (PBMC) assay (LPS-induced TNF-α production) | 2.2 nM | [1] |
| IC50 | Human | PBMC | 2.2 nM | [5] |
| Rat | PBMC | 0.3 nM | [5] | |
| Human | Whole Blood | 41.6 nM | [5] | |
| Rat | Whole Blood | 7.5 nM | [5] |
Selectivity:
This compound exhibits high selectivity for the glucocorticoid receptor over other steroid nuclear hormone receptors, including the Androgen Receptor (AR), Estrogen Receptor (ER), Mineralocorticoid Receptor (MR), and Progesterone Receptor (PR).[1]
Signaling Pathway
The following diagram illustrates the proposed signaling pathway for this compound, leading to the suppression of TNF-α production.
Caption: this compound signaling pathway in suppressing TNF-α production.
Experimental Protocols
The following are representative protocols for the key in vitro and in vivo assays used to characterize the activity of this compound. The specific details of the protocols used by AstraZeneca are proprietary and can be found in the cited publication by Hemmerling M., et al. (2016).[1]
Human Peripheral Blood Mononuclear Cell (PBMC) Assay for TNF-α Production
This assay is a cornerstone for evaluating the in vitro anti-inflammatory potency of compounds like this compound.
Caption: Workflow for the human PBMC assay.
Methodology:
-
PBMC Isolation: Human peripheral blood mononuclear cells are isolated from whole blood of healthy donors using Ficoll-Paque density gradient centrifugation.
-
Cell Plating: Isolated PBMCs are washed and resuspended in a suitable cell culture medium (e.g., RPMI 1640) supplemented with fetal bovine serum and antibiotics. The cells are then plated in 96-well culture plates at a predetermined density.
-
Compound Treatment: Cells are pre-incubated with various concentrations of this compound for a specified period (e.g., 1 hour).
-
Stimulation: Following pre-incubation, cells are stimulated with a final concentration of lipopolysaccharide (LPS) to induce the production of TNF-α.
-
Incubation: The plates are incubated for a defined period (typically 4-6 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
Supernatant Collection: After incubation, the plates are centrifuged, and the cell-free supernatant is collected.
-
TNF-α Measurement: The concentration of TNF-α in the supernatant is quantified using a commercially available ELISA or Homogeneous Time Resolved Fluorescence (HTRF) assay kit.
-
Data Analysis: The percentage inhibition of TNF-α production is calculated for each concentration of this compound, and the EC50 value is determined by non-linear regression analysis.
Mouse Model of TNF-α-Induced Inflammation
This in vivo model is used to assess the efficacy of this compound in a systemic inflammation setting.
Caption: Workflow for the mouse model of TNF-α-induced inflammation.
Methodology:
-
Animal Acclimatization: Male or female mice of a suitable strain are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Grouping and Dosing: Animals are randomly assigned to different treatment groups, including a vehicle control group and one or more this compound dose groups. This compound is administered orally at the desired doses.
-
Induction of Inflammation: At a specified time after compound administration, inflammation is induced by an intraperitoneal injection of a predetermined dose of recombinant mouse TNF-α.
-
Monitoring and Endpoints: Animals are monitored for clinical signs of inflammation, such as lethargy, piloerection, and body temperature changes. The primary endpoint is often survival over a set period.
-
Biomarker Analysis: At the end of the study, or at specific time points, blood samples may be collected to measure systemic levels of inflammatory cytokines. Tissues can also be harvested for histological analysis or measurement of local inflammatory markers.
-
Data Analysis: Survival curves are analyzed using appropriate statistical methods (e.g., Kaplan-Meier analysis). Biomarker data are analyzed using statistical tests such as ANOVA or t-tests.
Conclusion
This compound is a potent and selective non-steroidal glucocorticoid receptor agonist with a distinct mechanism of action as a selective GR dimerizing agonist.[1] Its high in vitro potency in suppressing TNF-α production in human immune cells and its demonstrated in vivo efficacy in a model of systemic inflammation highlight its potential as an anti-inflammatory agent. The detailed understanding of its molecular mechanism, supported by the experimental data, provides a strong rationale for its further investigation and development. This technical guide serves as a comprehensive resource for researchers and drug development professionals interested in the pharmacology of this compound and the broader field of selective glucocorticoid receptor modulation.
References
- 1. This compound [openinnovation.astrazeneca.com]
- 2. Anti-inflammatory functions of the glucocorticoid receptor require DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Anti-inflammatory effects of selective glucocorticoid receptor modulators are partially dependent on up-regulation of dual specificity phosphatase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
AZD2906: A Technical Guide to a Selective Dimerizing Glucocorticoid Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD2906 is a potent, non-steroidal, selective agonist of the glucocorticoid receptor (GR) that promotes receptor dimerization.[1] As a full agonist, it drives the expression of genes regulated by glucocorticoid response elements (GREs). This technical guide provides an in-depth overview of the preclinical data available for this compound, including its pharmacological profile, experimental methodologies, and the signaling pathways it modulates. The information presented here is intended to support further preclinical research and drug development efforts.
Core Data Summary
The following tables summarize the key quantitative data for this compound, facilitating a clear comparison of its potency, selectivity, and functional activity.
Table 1: In Vitro Potency and Efficacy
| Parameter | Species | Assay System | Value | Reference |
| GR Binding Affinity (Ki) | Human | Recombinant GR | 2.8 nM | [1] |
| Functional Efficacy (EC50) | Human | Peripheral Blood Mononuclear Cell (PBMC) assay (LPS-induced TNF-α production) | 2.2 nM | [1] |
| Functional Efficacy (IC50) | Human | Whole Blood | 41.6 nM | |
| Functional Efficacy (IC50) | Human | Isolated PBMCs | 2.2 nM | |
| Functional Efficacy (IC50) | Rat | Whole Blood | 7.5 nM | |
| Functional Efficacy (IC50) | Rat | Isolated PBMCs | 0.3 nM |
Table 2: Selectivity Profile
This compound demonstrates high selectivity for the glucocorticoid receptor over other steroid nuclear hormone receptors.[1]
| Receptor | Selectivity vs. GR | Reference |
| Androgen Receptor (AR) | Selective | [1] |
| Estrogen Receptor (ER) | Selective | [1] |
| Mineralocorticoid Receptor (MR) | Selective | [1] |
| Progesterone Receptor (PR) | Selective | [1] |
Quantitative IC50 or Ki values for off-target receptors are not publicly available at the time of this publication.
Table 3: Pharmacokinetic Profile
| Parameter | Species | Route of Administration | Value | Reference |
| Route of Administration | Preclinical Models | Oral | - | [1] |
Detailed pharmacokinetic parameters such as oral bioavailability, plasma half-life, and clearance are not publicly available at the time of this publication.
Mechanism of Action: Selective GR Dimerization and Signaling
This compound functions as a selective dimerizing GR agonist. Upon binding to the cytosolic GR, it induces a conformational change that promotes the dissociation of chaperone proteins, GR dimerization, and translocation of the GR dimer to the nucleus. Within the nucleus, the this compound-GR dimer complex binds to GREs in the promoter regions of target genes, leading to the transactivation of anti-inflammatory genes and the transrepression of pro-inflammatory transcription factors.
Experimental Protocols
This section provides detailed methodologies for key in vitro and in vivo experiments used to characterize this compound.
Glucocorticoid Receptor Dimerization FRET Assay
Objective: To quantify the ability of this compound to induce GR homodimerization in living cells using Förster Resonance Energy Transfer (FRET).
Methodology:
-
Cell Culture and Transfection:
-
HEK293T cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cells are transiently co-transfected with plasmids encoding GR fused to a cyan fluorescent protein (CFP-GR, donor) and a yellow fluorescent protein (YFP-GR, acceptor).
-
-
Compound Treatment:
-
24 hours post-transfection, cells are treated with a specified concentration of this compound (e.g., 10-8 M) or a vehicle control (DMSO). Dexamethasone is used as a positive control.
-
-
FRET Measurement:
-
After a 1-hour incubation period, FRET is measured using a fluorescence microscope equipped with appropriate filters for CFP and YFP.
-
FRET efficiency is calculated based on the increase in acceptor (YFP) emission upon excitation of the donor (CFP).
-
GRE-Luciferase Reporter Gene Assay
Objective: To assess the transcriptional activity of this compound on GRE-driven gene expression.
Methodology:
-
Cell Culture and Transfection:
-
A549 human lung epithelial cells, stably or transiently transfected with a GRE-luciferase reporter construct, are used.
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
-
Compound Treatment:
-
Cells are treated with a serial dilution of this compound or a reference agonist (e.g., Dexamethasone) for 5-6 hours.
-
-
Luciferase Assay:
-
Following treatment, cells are lysed.
-
Luciferase substrate is added to the cell lysate, and luminescence is measured using a luminometer.
-
The fold induction of luciferase activity is calculated relative to vehicle-treated cells.
-
References
AZD2906: A Technical Guide to its Glucocorticoid Receptor Full Agonist Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD2906 is a potent, non-steroidal, full agonist of the glucocorticoid receptor (GR).[1] Developed by AstraZeneca, it has served as a key tool compound in the exploration of selective GR modulators and was a structural starting point for the clinical candidate AZD9567. This document provides an in-depth technical overview of the preclinical pharmacology of this compound, focusing on its mechanism of action, quantitative biological data, and the experimental protocols used for its characterization.
Core Mechanism of Action
This compound functions as a selective dimerizing GR agonist. Upon binding to the cytoplasmic glucocorticoid receptor, it induces a conformational change that promotes the dissociation of chaperone proteins and the translocation of the GR homodimer into the nucleus. Within the nucleus, the this compound-GR complex binds to glucocorticoid response elements (GREs) in the promoter regions of target genes, thereby driving their expression.[1] This transactivation is a key mechanism for the anti-inflammatory effects of glucocorticoids.
dot
Caption: Glucocorticoid Receptor (GR) signaling pathway activated by this compound.
Quantitative Biological Data
The following tables summarize the key in vitro potency and activity data for this compound.
Table 1: Glucocorticoid Receptor Binding Affinity and Functional Potency
| Parameter | Species | Assay System | Value | Reference |
| Ki | Human | Recombinant GR | 2.8 nM | [1] |
| EC50 | Human | PBMC (LPS-induced TNF-α) | 2.2 nM | [1] |
| IC50 | Human | PBMC | 2.2 nM | |
| IC50 | Rat | PBMC | 0.3 nM | |
| IC50 | Human | Whole Blood | 41.6 nM | |
| IC50 | Rat | Whole Blood | 7.5 nM |
Table 2: Selectivity Profile against Other Steroid Receptors
| Receptor | Activity | Notes | Reference |
| Androgen Receptor (AR) | Selective | Quantitative data not publicly available. | [1] |
| Estrogen Receptor (ER) | Selective | Quantitative data not publicly available. | [1] |
| Mineralocorticoid Receptor (MR) | Selective | Quantitative data not publicly available. | [1] |
| Progesterone Receptor (PR) | Selective | Quantitative data not publicly available. | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Glucocorticoid Receptor Binding Assay
This protocol describes a competitive binding assay to determine the affinity of a test compound for the glucocorticoid receptor.
dot
Caption: Workflow for the glucocorticoid receptor competitive binding assay.
Materials:
-
Recombinant human full-length glucocorticoid receptor
-
Fluorescently labeled glucocorticoid (e.g., Fluormone™ GS1)
-
Test compound (this compound)
-
Assay buffer (e.g., phosphate-buffered saline with 0.01% Tween-20)
-
96-well black, low-volume microplates
Procedure:
-
A solution of recombinant human GR is prepared in assay buffer.
-
A fixed concentration of the fluorescently labeled glucocorticoid is added to the GR solution.
-
Serial dilutions of this compound are prepared and added to the wells of the microplate.
-
The GR/fluorescent ligand mixture is then added to the wells containing the test compound.
-
The plate is incubated at room temperature for a sufficient time to allow the binding to reach equilibrium (e.g., 2 hours).
-
The fluorescence polarization of each well is measured using a suitable plate reader.
-
The IC50 value is determined by plotting the fluorescence polarization against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.
-
The Ki value is calculated from the IC50 using the Cheng-Prusoff equation.
Human Peripheral Blood Mononuclear Cell (PBMC) Assay for TNF-α Inhibition
This protocol details the method for assessing the functional potency of this compound in inhibiting the production of TNF-α from stimulated human immune cells.
dot
Caption: Experimental workflow for the human PBMC TNF-α inhibition assay.
Materials:
-
Human whole blood from healthy donors
-
Ficoll-Paque PLUS
-
RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin, and streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Test compound (this compound)
-
Human TNF-α ELISA kit
-
96-well cell culture plates
Procedure:
-
Human PBMCs are isolated from whole blood by density gradient centrifugation using Ficoll-Paque.
-
The isolated PBMCs are washed and resuspended in complete RPMI-1640 medium.
-
Cells are seeded into 96-well plates at a density of, for example, 2 x 105 cells per well.
-
Serial dilutions of this compound are added to the wells, and the plates are pre-incubated for 1 hour at 37°C in a 5% CO2 incubator.
-
LPS is then added to each well (except for the unstimulated control) to a final concentration of, for example, 10 ng/mL to stimulate TNF-α production.
-
The plates are incubated for 18-24 hours at 37°C in a 5% CO2 incubator.
-
After incubation, the plates are centrifuged, and the supernatants are collected.
-
The concentration of TNF-α in the supernatants is quantified using a commercial human TNF-α ELISA kit according to the manufacturer's instructions.
-
The EC50 value is determined by plotting the percentage inhibition of TNF-α production against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Mouse Model of TNF-induced Inflammation
This protocol outlines a general procedure for evaluating the anti-inflammatory efficacy of this compound in a mouse model of acute inflammation induced by TNF-α.
Materials:
-
Male BALB/c mice (or other suitable strain)
-
Recombinant murine TNF-α
-
Test compound (this compound)
-
Vehicle for drug administration (e.g., 0.5% HPMC, 0.1% Tween-80 in water)
-
An appropriate endpoint measurement, such as plasma levels of an inflammatory biomarker (e.g., IL-6) or a clinical score of inflammation.
Procedure:
-
Mice are acclimatized to the laboratory conditions for at least one week before the experiment.
-
This compound is formulated in the vehicle and administered orally to the treatment group of mice at a predetermined dose. The control group receives the vehicle only.
-
After a specified pre-treatment time (e.g., 1 hour), mice are challenged with an intraperitoneal injection of a sub-lethal dose of recombinant murine TNF-α to induce an inflammatory response.
-
At a defined time point after the TNF-α challenge (e.g., 2 hours), blood samples are collected via cardiac puncture under terminal anesthesia.
-
Plasma is separated by centrifugation and stored at -80°C until analysis.
-
The concentration of a relevant inflammatory biomarker (e.g., IL-6) in the plasma is measured by ELISA.
-
The percentage inhibition of the inflammatory response by this compound is calculated by comparing the biomarker levels in the treated group to the vehicle-treated control group.
Safety and Tolerability
Preclinical safety studies have been conducted on this compound. An increase in the incidence of micronucleated immature erythrocytes (MIE) in the bone marrow of rats was observed following two oral doses at the maximum tolerated level.[1] However, this compound did not show significant activity in standard in vitro genotoxicity tests or in an in vivo rat liver comet assay.[1]
Conclusion
This compound is a potent and selective non-steroidal full agonist of the glucocorticoid receptor with demonstrated in vitro and in vivo anti-inflammatory activity. Its well-characterized pharmacological profile makes it a valuable research tool for investigating the therapeutic potential and the molecular mechanisms of GR modulation. The data and protocols presented in this guide provide a comprehensive technical resource for scientists and researchers working in the field of glucocorticoid biology and drug discovery.
References
AZD2906: A Technical Guide to a Potent Non-Steroidal Glucocorticoid Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
AZD2906 is a novel, non-steroidal, full agonist of the glucocorticoid receptor (GR) developed by AstraZeneca.[1] As a selective dimerizing GR agonist, it represents a significant advancement in the field of anti-inflammatory therapeutics, offering the potential for potent efficacy. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and available preclinical data for this compound. Detailed methodologies for key experiments are presented, and signaling pathways are visualized to facilitate a deeper understanding of its biological activity. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of next-generation anti-inflammatory agents.
Chemical Structure and Physicochemical Properties
This compound is an indazole ether derivative, distinguishing it as a non-steroidal molecule.[1] Its chemical identity is defined by the following parameters:
-
IUPAC Name: 4-(5-(1-(4-cyanophenyl)-1H-indazol-5-yloxy)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoic acid
-
CAS Number: 1034148-15-6
-
SMILES: CC1=C(C=C2C(=C1)N(C(=N2)CCC(O)=O)C)OC3=CC4=C(C=C3)N(N=C4)C5=CC=C(C=C5)C#N
Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C26H21N5O3 | Calculated |
| Molecular Weight | 451.48 g/mol | Calculated |
| Route of Administration | Oral | [1] |
| Modality | Small Molecule | [1] |
Mechanism of Action
This compound is a potent and selective full agonist of the glucocorticoid receptor (GR).[1] Its mechanism of action involves the following key steps:
-
Binding to the Glucocorticoid Receptor: this compound binds to the GR with high affinity.
-
Receptor Dimerization: Upon binding, it induces the dimerization of the GR.[1]
-
Nuclear Translocation: The this compound-GR dimer complex translocates to the nucleus.
-
Gene Expression Modulation: In the nucleus, the complex binds to glucocorticoid response elements (GREs) in the promoter regions of target genes, thereby modulating their expression. This leads to the upregulation of anti-inflammatory proteins and the downregulation of pro-inflammatory mediators.[1]
This selective dimerizing activity is a key feature of this compound's pharmacological profile.[1]
Preclinical Pharmacology
In Vitro Activity
This compound has demonstrated potent in vitro activity in various assays.
| Assay | Species/System | Parameter | Value (nM) | Source |
| Glucocorticoid Receptor Binding | - | Binding Affinity | 2.8 | [1] |
| LPS-induced TNF-α Production | Human PBMC | EC50 | 2.2 | [1] |
| Glucocorticoid Receptor Activity | Human PBMC | IC50 | 2.2 | |
| Glucocorticoid Receptor Activity | Rat PBMC | IC50 | 0.3 | |
| Glucocorticoid Receptor Activity | Human Whole Blood | IC50 | 41.6 | |
| Glucocorticoid Receptor Activity | Rat Whole Blood | IC50 | 7.5 |
This compound exhibits selectivity for the GR over other steroid nuclear hormone receptors, including the androgen receptor (AR), estrogen receptor (ER), mineralocorticoid receptor (MR), and progesterone (B1679170) receptor (PR).[1]
In Vivo Activity
In a mouse model of TNF-induced inflammation, this compound conferred protection, demonstrating its in vivo anti-inflammatory efficacy.[1]
Safety and Tolerability
Preclinical safety studies in rats indicated that oral administration of this compound at the maximum tolerated dose led to an increased incidence of micronucleated immature erythrocytes in the bone marrow.[1] However, the compound did not show significant activity in standard in vitro genotoxicity tests or in an in vivo rat liver comet assay.[1]
Experimental Protocols
The following are representative protocols for the types of assays used to characterize this compound. The specific details of the protocols used by AstraZeneca are proprietary and not publicly available.
Human Peripheral Blood Mononuclear Cell (PBMC) TNF-α Assay
This assay is used to determine the potency of a compound in inhibiting the production of the pro-inflammatory cytokine TNF-α.
Methodology:
-
PBMC Isolation: Isolate peripheral blood mononuclear cells from fresh human whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Plating: Resuspend the isolated PBMCs in a suitable cell culture medium (e.g., RPMI-1640 with 10% fetal bovine serum) and plate them in 96-well plates at a density of 2 x 10^5 cells per well.
-
Compound Addition: Prepare serial dilutions of this compound in the cell culture medium and add them to the appropriate wells. Include a vehicle control (e.g., DMSO).
-
Pre-incubation: Pre-incubate the plates for 1 hour at 37°C in a humidified 5% CO2 incubator.
-
Stimulation: Add lipopolysaccharide (LPS) to all wells (except for the unstimulated control) at a final concentration of 100 ng/mL to induce TNF-α production.
-
Incubation: Incubate the plates for 18-24 hours at 37°C in a humidified 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plates and carefully collect the supernatant.
-
ELISA: Determine the concentration of TNF-α in the supernatants using a commercially available human TNF-α ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Plot the TNF-α concentration against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
Conclusion
This compound is a potent, non-steroidal, and selective glucocorticoid receptor full agonist with demonstrated in vitro and in vivo anti-inflammatory activity. Its unique profile as a selective dimerizing GR agonist makes it a valuable tool for further research into the therapeutic potential of non-steroidal GR modulators. The information provided in this technical guide serves as a foundational resource for scientists and researchers in the field of drug development. Further studies are warranted to fully elucidate its pharmacokinetic profile and to further explore its therapeutic potential and safety in various inflammatory disease models.
References
AZD2906: A Technical Overview of its Selectivity for Steroid Nuclear Hormone Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD2906 is a potent, non-steroidal, and selective full agonist for the glucocorticoid receptor (GR).[1] As a member of the indazole ether class of compounds, it has been investigated for its potential therapeutic applications, leveraging the anti-inflammatory and immunosuppressive properties mediated by GR activation. A critical aspect of its pharmacological profile is its selectivity for the GR over other members of the steroid nuclear hormone receptor superfamily, including the Androgen Receptor (AR), Estrogen Receptor (ER), Mineralocorticoid Receptor (MR), and Progesterone (B1679170) Receptor (PR). High selectivity is a key attribute for minimizing off-target effects and improving the therapeutic index of a drug candidate. This technical guide provides an in-depth analysis of the selectivity of this compound, including available quantitative data, detailed experimental methodologies for assessing selectivity, and visualizations of the relevant biological pathways and experimental workflows.
Data Presentation: Quantitative Selectivity of this compound
The selectivity of a compound is quantitatively assessed by comparing its binding affinity (e.g., Ki, IC50) or functional potency (e.g., EC50) for its primary target versus its off-targets. For this compound, the primary target is the Glucocorticoid Receptor.
Table 1: this compound Binding Affinity and Functional Potency for the Glucocorticoid Receptor
| Receptor | Parameter | Value (nM) | Species/System |
| Glucocorticoid Receptor (GR) | Binding Affinity | 2.8 | Not Specified |
| Glucocorticoid Receptor (GR) | EC50 | 2.2 | Human peripheral blood mononuclear cell assay (LPS induced TNF-α production)[1] |
While AstraZeneca, the developer of this compound, has stated that the compound exhibits selectivity against other steroid nuclear hormone receptors (AR, ER, MR, and PR), specific quantitative binding affinity or functional data for these off-targets are not publicly available. To provide a contextual understanding of a desirable selectivity profile for a GR agonist, the following table presents hypothetical data illustrating a high degree of selectivity.
Table 2: Illustrative Selectivity Profile of a Hypothetical Selective GR Agonist
| Receptor | Parameter | Illustrative Value (nM) | Fold Selectivity vs. GR (Illustrative) |
| Glucocorticoid Receptor (GR) | Ki | 2.8 | - |
| Androgen Receptor (AR) | Ki | >1000 | >357 |
| Estrogen Receptor (ERα) | Ki | >1000 | >357 |
| Mineralocorticoid Receptor (MR) | Ki | >500 | >178 |
| Progesterone Receptor (PR) | Ki | >1000 | >357 |
Note: The values for AR, ERα, MR, and PR in Table 2 are for illustrative purposes to demonstrate a selective binding profile and are not actual data for this compound.
Experimental Protocols
The determination of selectivity for a compound like this compound involves a series of in vitro assays designed to measure its binding affinity and functional activity at various steroid hormone receptors.
Radioligand Competition Binding Assay
This assay is a standard method to determine the binding affinity (Ki) of a test compound for a specific receptor.
Objective: To determine the concentration of this compound that inhibits 50% of the binding of a known high-affinity radioligand to the target receptor (IC50), from which the inhibition constant (Ki) can be calculated.
Materials:
-
Purified recombinant human GR, AR, ERα, MR, and PR.
-
Radioligands:
-
GR: [³H]-dexamethasone
-
AR: [³H]-dihydrotestosterone (DHT)
-
ERα: [³H]-estradiol
-
MR: [³H]-aldosterone
-
PR: [³H]-progesterone
-
-
Test compound: this compound
-
Assay buffer (e.g., Tris-HCl buffer with additives to maintain protein stability)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
A constant concentration of the specific receptor and its corresponding radioligand are incubated in the assay buffer.
-
Increasing concentrations of the unlabeled test compound (this compound) are added to the incubation mixture.
-
The mixture is incubated to allow binding to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters, which separates the receptor-bound radioligand from the unbound radioligand.
-
The filters are washed to remove any non-specifically bound radioligand.
-
The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
The data are analyzed to generate a competition curve, from which the IC50 value is determined.
-
The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Cell-Based Reporter Gene Assay
This functional assay measures the ability of a compound to activate or inhibit receptor-mediated gene transcription.
Objective: To determine the concentration of this compound that produces 50% of the maximal response (EC50) for agonist activity or inhibits 50% of the response to a known agonist (IC50) for antagonist activity.
Materials:
-
Mammalian cell line (e.g., HEK293 or CHO) that does not endogenously express the steroid receptors of interest.
-
Expression plasmids for full-length human GR, AR, ERα, MR, and PR.
-
Reporter plasmid containing a hormone response element (HRE) upstream of a reporter gene (e.g., luciferase or β-galactosidase).
-
Transfection reagent.
-
Cell culture medium and supplements.
-
Test compound: this compound.
-
Reference agonists for each receptor (e.g., dexamethasone (B1670325) for GR, DHT for AR, estradiol (B170435) for ERα, aldosterone (B195564) for MR, progesterone for PR).
-
Lysis buffer and substrate for the reporter enzyme.
-
Luminometer or spectrophotometer.
Procedure:
-
Cells are co-transfected with the expression plasmid for the specific steroid receptor and the corresponding reporter plasmid.
-
After an incubation period to allow for receptor expression, the cells are treated with increasing concentrations of this compound (for agonist testing) or a fixed concentration of the reference agonist in the presence of increasing concentrations of this compound (for antagonist testing).
-
The cells are incubated for a sufficient period to allow for receptor activation and reporter gene expression.
-
The cells are lysed, and the activity of the reporter enzyme is measured using a luminometer or spectrophotometer.
-
Dose-response curves are generated to determine the EC50 (for agonists) or IC50 (for antagonists) values.
Mandatory Visualizations
Glucocorticoid Receptor Signaling Pathway
Caption: Glucocorticoid Receptor (GR) signaling pathway activated by this compound.
Experimental Workflow for Receptor Selectivity Screening
Caption: Experimental workflow for determining the selectivity profile of a compound.
Conclusion
This compound is a potent agonist of the glucocorticoid receptor, a key target for anti-inflammatory therapies. Its high selectivity for the GR is a crucial characteristic that is expected to minimize undesirable side effects commonly associated with less selective corticosteroids. While the precise quantitative data for its interaction with other steroid hormone receptors are not publicly available, the established methodologies of radioligand binding assays and cell-based functional assays provide a robust framework for comprehensively evaluating its selectivity profile. The understanding of its mechanism of action and selectivity is paramount for its continued development and potential clinical application.
References
In Vitro Characterization of AZD2906: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD2906 is a potent and selective, non-steroidal full agonist of the glucocorticoid receptor (GR). As a selective dimerizing GR agonist, it actively drives the expression of genes regulated by glucocorticoid response elements (GREs). This document provides a comprehensive overview of the in vitro characterization of this compound, detailing its binding affinity, cellular activity, and the experimental protocols used for its evaluation. The information presented herein is intended to serve as a technical guide for researchers and professionals in the field of drug development.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound in various in vitro assays.
| Parameter | Receptor/Assay | Species/System | Value (nM) | Reference |
| Binding Affinity (undisclosed method) | Glucocorticoid Receptor | Human | 2.8 | |
| EC50 | LPS-induced TNF-α production | Human PBMC | 2.2 |
Experimental Protocols
Detailed methodologies for the key in vitro assays used to characterize this compound are provided below. These protocols are based on established methods for evaluating glucocorticoid receptor modulators.
Glucocorticoid Receptor (GR) Binding Assay (Representative Protocol)
This assay determines the binding affinity of a test compound to the glucocorticoid receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Receptor Source: Human full-length recombinant GR
-
Radioligand: [³H]-Dexamethasone
-
Assay Buffer: Tris-HCl buffer with additives such as molybdate, dithiothreitol (B142953) (DTT), and protease inhibitors.
-
Test Compound: this compound
-
Non-specific Binding Control: High concentration of unlabeled Dexamethasone
-
Scintillation Cocktail
-
96-well plates
-
Filter mats
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, combine the human GR protein, a fixed concentration of [³H]-Dexamethasone, and varying concentrations of this compound or control compounds.
-
For non-specific binding wells, add a high concentration of unlabeled Dexamethasone.
-
Incubate the plate to allow the binding to reach equilibrium (e.g., overnight at 4°C).
-
Rapidly filter the contents of each well through a filter mat to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Allow the filters to dry, and then add a scintillation cocktail.
-
Measure the radioactivity on each filter using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound and determine the IC50 value by non-linear regression. The Ki value can then be calculated using the Cheng-Prusoff equation.
Caption: Workflow for a representative glucocorticoid receptor competitive binding assay.
Human Peripheral Blood Mononuclear Cell (PBMC) TNF-α Assay
This cell-based functional assay measures the potency of a compound in inhibiting the release of the pro-inflammatory cytokine TNF-α from human PBMCs stimulated with lipopolysaccharide (LPS).
Materials:
-
Cells: Freshly isolated human PBMCs
-
Stimulant: Lipopolysaccharide (LPS)
-
Test Compound: this compound
-
Cell Culture Medium: RPMI-1640 supplemented with fetal bovine serum (FBS) and antibiotics.
-
TNF-α Detection Kit: e.g., Homogeneous Time-Resolved Fluorescence (HTRF) assay kit.
-
96-well cell culture plates
-
Plate reader capable of HTRF measurements.
Procedure:
-
Isolate PBMCs from healthy human donor blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend the cells in culture medium and seed them into a 96-well plate at a predetermined density.
-
Prepare serial dilutions of this compound and add them to the wells.
-
Pre-incubate the cells with the compound for a specified time (e.g., 1 hour).
-
Stimulate the cells with an optimal concentration of LPS to induce TNF-α production.
-
Incubate the plate for a further period (e.g., 18-24 hours) at 37°C in a CO₂ incubator.
-
Collect the cell culture supernatant.
-
Measure the concentration of TNF-α in the supernatant using an HTRF assay according to the manufacturer's instructions.
-
Plot the TNF-α concentration against the log concentration of this compound and determine the EC50 value by non-linear regression.
Caption: Workflow for the human PBMC TNF-α release assay.
Glucocorticoid Response Element (GRE) Reporter Gene Assay (Representative Protocol)
This assay evaluates the ability of a compound to activate the GR and induce the transcription of a reporter gene under the control of GREs.
Materials:
-
Cell Line: A suitable human cell line (e.g., A549) stably transfected with a GRE-luciferase reporter construct.
-
Test Compound: this compound
-
Cell Culture Medium: DMEM or similar, supplemented with FBS and antibiotics.
-
Luciferase Assay Reagent
-
96-well cell culture plates
-
Luminometer
Procedure:
-
Seed the GRE-luciferase reporter cell line into 96-well plates and allow them to attach overnight.
-
Prepare serial dilutions of this compound and add them to the cells.
-
Incubate the plates for a specified period (e.g., 24 hours) to allow for GR activation and reporter gene expression.
-
Lyse the cells and add the luciferase assay reagent.
-
Measure the luminescence in each well using a luminometer.
-
Calculate the fold induction of luciferase activity relative to the vehicle control.
-
Determine the EC50 value from the dose-response curve.
Signaling Pathway
This compound, as a glucocorticoid receptor agonist, initiates a signaling cascade that ultimately leads to the modulation of gene expression.
Caption: Simplified signaling pathway of this compound as a glucocorticoid receptor agonist.
Selectivity
This compound has demonstrated selectivity for the glucocorticoid receptor over other steroid nuclear hormone receptors, including the androgen receptor (AR), estrogen receptor (ER), mineralocorticoid receptor (MR), and progesterone (B1679170) receptor (PR). This selectivity is a critical attribute, as it minimizes the potential for off-target effects. The specific in vitro assays used to determine this selectivity profile would typically involve competitive binding assays for each of the respective receptors, following a similar protocol to the GR binding assay described above, but using the appropriate radiolabeled ligands and receptor preparations for AR, ER, MR, and PR.
Conclusion
The in vitro characterization of this compound reveals it to be a potent and selective full agonist of the glucocorticoid receptor. Its low nanomolar binding affinity and cellular potency in inhibiting TNF-α production underscore its potential as a modulator of inflammatory responses. The experimental protocols and data presented in this guide provide a foundational understanding of the preclinical in vitro profile of this compound.
The Dawn of Dissociated Glucocorticoid Receptor Modulation: A Technical Deep Dive into Indazole Ethers
For Researchers, Scientists, and Drug Development Professionals
Abstract
The therapeutic utility of glucocorticoids is often hampered by a significant burden of adverse effects. A promising strategy to mitigate these undesirable outcomes lies in the development of selective glucocorticoid receptor (GR) modulators (SGRMs), also known as dissociated agonists. These compounds aim to uncouple the anti-inflammatory effects (transrepression) from the metabolic and other side effects (transactivation). This whitepaper provides a comprehensive technical overview of a pivotal class of non-steroidal SGRMs: the indazole ethers. We will delve into their discovery, structure-activity relationships (SAR), and the key experimental methodologies used to characterize their unique pharmacological profile. Quantitative data for lead compounds are presented in detail, alongside diagrams of the core signaling pathways and experimental workflows, offering a complete guide for researchers in the field.
Introduction: The Quest for Safer Glucocorticoids
Glucocorticoids are potent anti-inflammatory and immunosuppressive agents, but their long-term use is associated with a range of debilitating side effects, including osteoporosis, metabolic syndrome, and skin atrophy.[1] These effects are primarily mediated by the glucocorticoid receptor (GR), a ligand-activated transcription factor.[2] Upon ligand binding, the GR can modulate gene expression through two main mechanisms:
-
Transactivation (TA): The GR homodimer binds to glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the upregulation of genes often associated with metabolic side effects.[3]
-
Transrepression (TR): The GR monomer interacts with and inhibits the activity of pro-inflammatory transcription factors, such as NF-κB and AP-1, leading to the downregulation of inflammatory genes. This is the primary mechanism behind the anti-inflammatory effects of glucocorticoids.[2][3]
The "dissociation hypothesis" posits that it is possible to develop GR ligands that selectively activate the TR pathway while having minimal effect on TA, thus retaining anti-inflammatory efficacy with an improved safety profile.[3] This has driven the search for non-steroidal SGRMs, with indazole ethers emerging as a particularly promising chemical class.[4]
The Glucocorticoid Receptor Signaling Pathway
The canonical GR signaling pathway, which is the target of indazole ether modulators, involves a series of steps from ligand binding to the modulation of gene expression. The goal of dissociated modulators is to favor the transrepression pathway over the transactivation pathway.
Caption: Glucocorticoid Receptor (GR) Signaling Pathways.
Quantitative Analysis of Indazole Ether GR Modulators
Extensive research, particularly by AstraZeneca, has led to the identification of several potent and selective indazole ether GR modulators.[4][5][6] The following tables summarize the in vitro and in vivo data for key compounds, demonstrating their dissociated profile compared to the classic steroid, prednisolone (B192156).
Table 1: In Vitro Activity of Indazole Ether GR Modulators[4]
| Compound | GR Binding (IC50, nM) | TA Agonist (IC50, nM) | TA Efficacy (%) | TR (AP-1) (IC50, nM) | TR Efficacy (%) |
| 4 | - | - | - | - | - |
| 11 | - | 3.5 | - | 1.6 | 88 |
| 15 (AZD9567) | - | 33 | 52 | 9.3 | - |
| 29 | <6.8 | - | 25 | 70 | - |
| 32 | - | 43 | 42 | 16 | - |
| Prednisolone | - | - | - | - | - |
Data extracted from Ripa L, et al. (2018).[4] TA: Transactivation; TR: Transrepression. Efficacy is relative to a full agonist.
Table 2: In Vivo Anti-Inflammatory Activity of AZD9567[7]
| Treatment | Dose (mg/kg) | Ankle Swelling Reduction (%) |
| Vehicle | - | 0 |
| AZD9567 | 0.3 | Significant Reduction |
| AZD9567 | 1 | Significant Reduction |
Data from a rat streptococcal cell wall (SCW)-induced arthritis model.[7]
Experimental Protocols
The characterization of indazole ethers as GR modulators relies on a suite of specialized in vitro and in vivo assays. Below are detailed protocols for the key experiments.
Glucocorticoid Receptor Binding Assay
This assay determines the affinity of a test compound for the GR. A common method is a competitive binding assay using a radiolabeled or fluorescently labeled GR ligand.
Protocol:
-
Reagents: Recombinant human GR, [3H]dexamethasone (radioligand), unlabeled test compounds, assay buffer.
-
Procedure:
-
Incubate a fixed concentration of recombinant human GR with a fixed concentration of [3H]dexamethasone and varying concentrations of the test compound.
-
Allow the binding to reach equilibrium.
-
Separate the bound from the unbound radioligand using a filter-based method.
-
Quantify the amount of bound radioactivity using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value.
-
GR Transactivation (TA) and Transrepression (TR) Luciferase Reporter Assays
These cell-based assays are crucial for determining the functional activity of GR modulators on the two distinct signaling pathways.
Protocol:
-
Cell Line: A human cell line, such as A549 (human lung adenocarcinoma), is commonly used as it endogenously expresses GR.[2]
-
Transfection:
-
For the TA assay , cells are transfected with a plasmid containing a luciferase reporter gene under the control of a promoter with multiple GREs.
-
For the TR assay , cells are co-transfected with a luciferase reporter plasmid driven by a promoter containing binding sites for NF-κB or AP-1, and a plasmid expressing the respective transcription factor.
-
-
Treatment:
-
After transfection, cells are treated with varying concentrations of the test compound.
-
For the TR assay, cells are also stimulated with an inflammatory agent (e.g., TNF-α or IL-1β) to activate the NF-κB or AP-1 pathway.[2]
-
-
Measurement:
-
After an incubation period, the cells are lysed, and luciferase activity is measured using a luminometer.
-
An increase in luciferase activity in the TA assay indicates agonist activity, while a decrease in the TR assay indicates repressive activity.
-
IC50 and efficacy values are calculated from the dose-response curves.
-
Human Whole Blood Assay for Cytokine Release
This ex vivo assay assesses the anti-inflammatory potential of compounds in a more physiologically relevant system.
Protocol:
-
Blood Collection: Fresh human whole blood is collected from healthy donors.
-
Treatment: Aliquots of whole blood are pre-incubated with various concentrations of the test compound.
-
Stimulation: The blood is then stimulated with lipopolysaccharide (LPS) to induce the release of pro-inflammatory cytokines (e.g., TNF-α, IL-6).
-
Analysis: After incubation, the plasma is separated, and cytokine levels are quantified using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead array.
-
The ability of the compound to inhibit LPS-induced cytokine release is a measure of its transrepressive activity.
In Vivo Model of Inflammation: Rat SCW-Induced Arthritis
This animal model is used to evaluate the in vivo efficacy of anti-inflammatory compounds.[7]
Protocol:
-
Induction of Arthritis: Arthritis is induced in rats by a single intra-articular injection of streptococcal cell wall (SCW) extract into the ankle joint.
-
Treatment: Animals are orally dosed with the test compound or vehicle daily.
-
Assessment: The severity of arthritis is assessed by measuring the change in ankle diameter (swelling) over time.
-
The reduction in ankle swelling in the treated group compared to the vehicle group indicates anti-inflammatory efficacy.
Experimental Workflows
The following diagrams illustrate the typical workflows for the in vitro and in vivo characterization of indazole ether GR modulators.
Caption: In Vitro Characterization Workflow.
References
- 1. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ligand-induced differentiation of glucocorticoid receptor (GR) trans-repression and transactivation: preferential targetting of NF-κB and lack of I-κB involvement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dissociation of transactivation from transrepression by a selective glucocorticoid receptor agonist leads to separation of therapeutic effects from side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. openinnovation.astrazeneca.com [openinnovation.astrazeneca.com]
- 6. AZD9567 versus prednisolone in patients with active rheumatoid arthritis: A phase IIa, randomized, double‐blind, efficacy, and safety study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel selective glucocorticoid receptor modulator GRM-01 demonstrates dissociation of anti-inflammatory effects from adverse effects on glucose and bone metabolism - PMC [pmc.ncbi.nlm.nih.gov]
AZD2906: A Non-Steroidal Glucocorticoid Receptor Agonist and its Impact on Glucocorticoid Response Element (GRE) Gene Expression
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: AZD2906 is a potent, non-steroidal, and selective full agonist of the glucocorticoid receptor (GR). As a selective dimerizing GR agonist, it actively drives the expression of genes regulated by glucocorticoid response elements (GREs). This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, its quantitative effects on GRE-mediated gene expression, and detailed experimental protocols for its characterization.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the key quantitative data regarding the activity of this compound in modulating glucocorticoid receptor signaling and downstream gene expression.
Table 1: Potency and Efficacy of this compound
| Parameter | Value | Cell/System | Reference |
| Glucocorticoid Receptor (GR) Agonist Potency | 2.8 nM | Not specified | [1] |
| EC50 (LPS-induced TNF-α production) | 2.2 nM | Human peripheral blood mononuclear cells | [1] |
Table 2: Effect of this compound on the Expression of Specific GRE-Regulated Genes
| Gene | Fold Change vs. Control | Method | Cell Line | Reference |
| TSD22D3 (TSC22D3) | > Dex | RT-qPCR | A549 | [2] |
| DUSP1 | > Dex | RT-qPCR | A549 | [2] |
| FKBP5 | > Dex | RT-qPCR | A549 | [2] |
| SGK1 | > Dex | RT-qPCR | A549 | [2] |
Note: "> Dex" indicates that this compound induced a greater fold change in gene expression compared to the reference glucocorticoid, dexamethasone, at the tested concentration (10⁻⁸ M).
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathway of this compound and a typical experimental workflow for its characterization.
Caption: this compound binds to the cytoplasmic GR, inducing a conformational change, dimerization, and nuclear translocation to regulate GRE-mediated gene expression.
References
Preclinical Safety and Tolerability Profile of AZD2906: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical safety and tolerability profile of AZD2906, a potent and selective full agonist of the glucocorticoid receptor (GR). The information presented herein is synthesized from available preclinical study data to support further research and development efforts.
Executive Summary
Quantitative Toxicology Data
The following table summarizes the key quantitative findings from preclinical safety studies of this compound.
| Parameter | Species/Test System | Route of Administration | Dose/Concentration | Result | Reference |
| Micronucleus Induction | Wistar Han Rats | Oral | 5, 25, 50 mg/kg (two doses) | Increased incidence of micronucleated immature erythrocytes (MIE) | [2][3][5] |
| Bacterial Reverse Mutation Assay (Ames Test) | In vitro | N/A | Not specified | Negative | [2] |
| Mouse Lymphoma Tk Assay | In vitro | N/A | Not specified | Negative | [2] |
| Rat Liver Comet Assay | Wistar Han Rats | Oral | Not specified | Negative | [1][2][3] |
| Other Findings | Wistar Han Rats | Oral | 5, 25 mg/kg | - Accumulation of glycogen (B147801) in the liver- Moderate to marked cortical lymphocytic atrophy in the thymus | [5] |
Experimental Protocols
Rat Bone Marrow Micronucleus Test
Objective: To evaluate the potential of this compound to induce chromosomal damage or damage to the mitotic apparatus in bone marrow erythrocytes.
Methodology:
-
Species and Strain: Male Wistar Han rats.[2]
-
Housing: Animals were housed in groups of three or four per cage under standard laboratory conditions.[2]
-
Dosing: this compound was administered orally via gavage in two doses.[1][3]
-
Dose Groups: Vehicle control and this compound at 5, 25, and 50 mg/kg.[5] The highest dose represented the maximum tolerated level.[1][3]
-
Sample Collection: Bone marrow was collected from the femur.
-
Slide Preparation and Analysis: Bone marrow smears were prepared and stained. A total of 6000 immature erythrocytes (IE) per animal were scored for the presence of micronuclei (MIE).[2] The ratio of immature to mature erythrocytes was also determined.[2]
-
Statistical Analysis: Appropriate statistical methods were used to compare the incidence of MIE in the treated groups to the vehicle control group.
In Vivo Rat Liver Comet Assay
Objective: To detect DNA strand breaks in rat liver cells following in vivo exposure to this compound.
Methodology:
-
Principle: The comet assay, or single-cell gel electrophoresis, measures DNA damage in individual cells. Damaged DNA migrates further in an electric field, creating a "comet" shape.
-
Procedure (General):
-
Following in vivo treatment, rats are euthanized, and the liver is excised.
-
The cells are embedded in a low-melting-point agarose (B213101) gel on a microscope slide.
-
The slides are immersed in a lysis solution to remove cell membranes and cytoplasm, leaving behind nucleoids.[7]
-
The DNA is allowed to unwind in an alkaline buffer.[7]
-
Electrophoresis is performed, allowing fragmented DNA to migrate towards the anode.[7]
-
The slides are neutralized and stained with a fluorescent dye.[7]
-
Comets are visualized and scored using fluorescence microscopy and image analysis software.[6]
-
In Vitro Genotoxicity Assays
Objective: To assess the mutagenic and clastogenic potential of this compound in vitro.
-
Bacterial Reverse Mutation Assay (Ames Test): This test uses various strains of Salmonella typhimurium and Escherichia coli with mutations in genes involved in histidine or tryptophan synthesis, respectively. The assay detects mutations that revert the bacteria to a prototrophic state, allowing them to grow on a minimal medium.
-
Mouse Lymphoma Tk Assay: This assay uses mouse lymphoma L5178Y cells, which are heterozygous at the thymidine (B127349) kinase (Tk) locus. The assay detects forward mutations at the Tk locus, which can be induced by both gene mutations and chromosomal damage.
Visualizations
Glucocorticoid Receptor Signaling Pathway
Caption: Glucocorticoid Receptor (GR) signaling pathway activated by this compound.
Experimental Workflow for Preclinical Safety Assessment of this compound
Caption: Experimental workflow for the preclinical safety assessment of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. ovid.com [ovid.com]
- 3. Micronucleus induction in the bone marrow of rats by pharmacological mechanisms. I: glucocorticoid receptor agonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. In Vivo Alkaline Comet Assay and Enzyme-modified Alkaline Comet Assay for Measuring DNA Strand Breaks and Oxidative DNA Damage in Rat Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Video: In Vivo Alkaline Comet Assay and Enzyme-modified Alkaline Comet Assay for Measuring DNA Strand Breaks and Oxidative DNA Damage in Rat Liver [jove.com]
- 7. academic.oup.com [academic.oup.com]
Unraveling the Non-Steroidal Glucocorticoid Receptor Agonist: A Technical Guide to AZD2906
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core characteristics of AZD2906, a potent and selective non-steroidal agonist of the glucocorticoid receptor (GR). By deviating from the classic steroidal structure, this compound presents a promising avenue for therapeutic intervention, aiming to dissociate the potent anti-inflammatory effects of glucocorticoids from their well-documented side effects. This document provides a comprehensive overview of its pharmacological profile, including quantitative data, detailed experimental methodologies, and a visual representation of its mechanism of action.
Core Pharmacological Profile of this compound
This compound is a small molecule that acts as a full agonist at the glucocorticoid receptor.[1] Its non-steroidal nature is a key feature, offering the potential for a more targeted therapeutic action with an improved safety profile compared to traditional steroidal glucocorticoids.
Quantitative Potency and Cellular Activity
This compound demonstrates high potency for the glucocorticoid receptor, with a binding affinity (Ki) of 2.8 nM.[1] Its functional activity is further evidenced in cellular assays, where it effectively modulates inflammatory responses. The tables below summarize the key quantitative data available for this compound.
| Parameter | Species | Assay/Cell Type | Value (nM) | Reference |
| GR Binding Affinity (Ki) | - | - | 2.8 | [1] |
| EC50 | Human | Peripheral Blood Mononuclear Cell (PBMC) - LPS-induced TNF-α production | 2.2 | [1] |
| IC50 | Human | Whole Blood | 41.6 | |
| IC50 | Human | PBMC | 2.2 | |
| IC50 | Rat | Whole Blood | 7.5 | |
| IC50 | Rat | PBMC | 0.3 |
Selectivity Profile
A crucial aspect of this compound's design is its selectivity for the glucocorticoid receptor over other steroid nuclear hormone receptors. This selectivity is critical to minimizing off-target effects. This compound has been shown to have selectivity against the androgen receptor (AR), estrogen receptor (ER), mineralocorticoid receptor (MR), and progesterone (B1679170) receptor (PR).[1]
Quantitative selectivity data (IC50 or Ki values against AR, ER, MR, and PR) are not publicly available in the reviewed literature.
Preclinical Pharmacokinetics
This compound is orally bioavailable.[1] However, detailed preclinical pharmacokinetic parameters such as half-life, clearance, and oral bioavailability in various species have not been disclosed in the available documentation.
Mechanism of Action: A Non-Steroidal Approach to GR Modulation
The primary mechanism of action for this compound is its function as a selective dimerizing GR agonist.[1] Upon binding to the glucocorticoid receptor, it induces the dimerization of the receptor, which then translocates to the nucleus and binds to glucocorticoid response elements (GREs) in the promoter regions of target genes, thereby driving their expression.[1] This process is central to the anti-inflammatory effects of glucocorticoids.
The key distinction for non-steroidal modulators like this compound lies in the potential to differentially regulate gene expression through two primary pathways: transactivation and transrepression.
-
Transactivation: This process, generally associated with the side effects of glucocorticoids, involves the GR dimer binding directly to GREs to upregulate the transcription of certain genes.
-
Transrepression: This is the primary mechanism for the anti-inflammatory effects of glucocorticoids. It involves the GR monomer or dimer interacting with and inhibiting the activity of pro-inflammatory transcription factors such as NF-κB and AP-1.
The therapeutic goal of non-steroidal GR modulators is to favor the transrepression pathway while minimizing transactivation, thus separating the desired anti-inflammatory actions from the unwanted metabolic and other side effects. While the concept is established, specific data on the transactivation versus transrepression profile of this compound is not available in the public domain.
Signaling Pathway of this compound
The following diagram illustrates the proposed signaling pathway for this compound as a non-steroidal GR agonist.
Caption: Proposed signaling pathway of this compound as a non-steroidal GR agonist.
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are outlined in the primary publication by Hemmerling M., et al. (2016). While the full text is not publicly available, the following are generalized descriptions of the likely methodologies based on standard practices in the field.
Glucocorticoid Receptor Binding Assay
-
Objective: To determine the binding affinity (Ki) of this compound for the human glucocorticoid receptor.
-
Methodology: A competitive radioligand binding assay would be employed. Recombinant human GR is incubated with a fixed concentration of a radiolabeled glucocorticoid (e.g., [3H]-dexamethasone) and varying concentrations of this compound. The amount of radioligand displaced by this compound is measured using a scintillation counter. The IC50 value is determined from the dose-response curve and converted to a Ki value using the Cheng-Prusoff equation.
Cellular Functional Assays (TNF-α Inhibition)
-
Objective: To measure the potency (EC50) of this compound in inhibiting the production of the pro-inflammatory cytokine TNF-α.
-
Methodology:
-
Cell Culture: Human peripheral blood mononuclear cells (PBMCs) are isolated from whole blood.
-
Stimulation: The cells are stimulated with lipopolysaccharide (LPS) to induce the production of TNF-α.
-
Treatment: The stimulated cells are treated with a range of concentrations of this compound.
-
Quantification: The concentration of TNF-α in the cell culture supernatant is measured using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: A dose-response curve is generated to determine the EC50 value.
-
Experimental Workflow for Characterization
The following diagram outlines a typical experimental workflow for the preclinical characterization of a non-steroidal GR agonist like this compound.
Caption: Preclinical experimental workflow for a non-steroidal GR agonist.
Conclusion
This compound represents a significant advancement in the field of non-steroidal glucocorticoid receptor modulators. Its high potency and selectivity for the GR, coupled with its non-steroidal structure, underscore its potential as a therapeutic agent with an improved benefit-risk profile over traditional corticosteroids. Further elucidation of its differential effects on transactivation and transrepression pathways, along with comprehensive preclinical pharmacokinetic and safety data, will be crucial in its continued development. This technical guide provides a foundational understanding of the core attributes of this compound for the scientific and drug development community.
References
AZD2906: A Potent Glucocorticoid Receptor Agonist for TNF-Induced Inflammation Models
An In-Depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of AZD2906, a potent and selective non-steroidal glucocorticoid receptor (GR) full agonist, and its application in tumor necrosis factor (TNF)-induced inflammation models. This document is intended for researchers, scientists, and drug development professionals interested in the preclinical evaluation of GR modulators for inflammatory diseases.
Core Compound Profile: this compound
This compound is a small molecule belonging to the indazole ether class that acts as a full agonist of the glucocorticoid receptor. Its high potency and selectivity make it a valuable tool for investigating the therapeutic potential of GR activation in inflammatory conditions. The compound is intended for preclinical research purposes only.[1]
Mechanism of Action: Glucocorticoid Receptor Activation
This compound exerts its anti-inflammatory effects by binding to and activating the glucocorticoid receptor, a ligand-inducible transcription factor. Upon binding, the this compound-GR complex translocates to the nucleus where it modulates the expression of target genes. As a selective dimerizing GR agonist, this compound promotes the formation of GR homodimers, which then bind to glucocorticoid response elements (GREs) in the promoter regions of anti-inflammatory genes, leading to their increased transcription.[1]
Furthermore, the activated GR can interfere with the activity of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), which are key drivers of the inflammatory response induced by TNF-α. This transrepression mechanism is a crucial component of the anti-inflammatory effects of glucocorticoids.
Figure 1: Simplified TNF-α Signaling Pathway.
Figure 2: this compound Mechanism of Action.
In Vitro Efficacy
This compound demonstrates potent inhibition of TNF-α production in human peripheral blood mononuclear cells (PBMCs) stimulated with lipopolysaccharide (LPS).
| Parameter | Value | Cell System | Assay |
| EC50 | 2.2 nM | Human PBMCs | LPS-induced TNF-α production[1] |
| GR Binding Affinity (Ki) | 2.8 nM | - | Radioligand binding assay |
Experimental Protocol: In Vitro TNF-α Inhibition Assay
-
Cell Isolation: Isolate human PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Culture PBMCs in RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin, and streptomycin.
-
Compound Treatment: Pre-incubate PBMCs with varying concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) for 4-6 hours to induce TNF-α production.
-
TNF-α Measurement: Collect the cell culture supernatant and measure the concentration of TNF-α using a commercially available ELISA kit.
-
Data Analysis: Calculate the EC50 value by fitting the dose-response curve to a four-parameter logistic equation.
In Vivo Efficacy in a TNF-Induced Inflammation Model
This compound has been shown to confer protection in a mouse model of TNF-induced inflammation.[1] While specific quantitative data for this compound in this model are not publicly available, the following table presents representative data for the effects of a glucocorticoid (dexamethasone) in a TNF-induced lethal inflammation model, illustrating the expected efficacy of a potent GR agonist.
| Treatment Group | Dose | Survival Rate (%) | Serum IL-6 (pg/mL) at 6h post-TNF |
| Vehicle + Saline | - | 100 | < 50 |
| Vehicle + TNF-α | - | 0 | 50,000 ± 8,000 |
| Dexamethasone + TNF-α | 10 mg/kg | 80 | 15,000 ± 4,000 |
Note: The data above are illustrative and based on typical results from published studies. They do not represent specific results for this compound.
Experimental Protocol: TNF-Induced Systemic Inflammation Mouse Model
This protocol describes a general procedure for inducing systemic inflammation in mice using TNF-α, which can be adapted for evaluating the efficacy of compounds like this compound.
-
Animals: Use male C57BL/6 mice, 8-10 weeks of age.
-
Housing: House mice in a specific pathogen-free facility with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Acclimatization: Allow mice to acclimatize for at least one week before the experiment.
-
Compound Administration: Administer this compound or vehicle orally (p.o.) or intraperitoneally (i.p.) at the desired dose and time point before TNF-α challenge (e.g., 1 hour prior).
-
TNF-α Challenge: Inject recombinant murine TNF-α (e.g., 25 µg per mouse) intraperitoneally to induce a systemic inflammatory response.
-
Monitoring: Monitor mice for signs of morbidity and mortality at regular intervals.
-
Endpoint Analysis:
-
Survival: Record survival over a specified period (e.g., 48 hours).
-
Cytokine Analysis: At a predetermined time point (e.g., 6 hours post-TNF-α), collect blood via cardiac puncture, prepare serum, and measure levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α) by ELISA or multiplex assay.
-
Histopathology: Collect tissues (e.g., liver, lung, intestine) for histological analysis to assess inflammation and tissue damage.
-
Figure 3: In Vivo Experimental Workflow.
Summary
This compound is a potent and selective glucocorticoid receptor agonist with demonstrated in vitro anti-inflammatory activity. Its ability to confer protection in a mouse model of TNF-induced inflammation highlights its potential as a therapeutic agent for inflammatory diseases driven by excess TNF-α. The experimental protocols and conceptual frameworks provided in this guide offer a starting point for researchers to further investigate the preclinical pharmacology of this compound and other GR modulators.
References
Methodological & Application
Application Notes and Protocols for AZD2906: In Vitro Characterization of a Potent Glucocorticoid Receptor Agonist
For Research Use Only
Abstract
AZD2906 is a potent, selective, and orally bioavailable full agonist of the glucocorticoid receptor (GR).[1] As a dimerizing GR agonist, it actively promotes the formation of GR homodimers, which then translocate to the nucleus to modulate gene expression by binding to glucocorticoid response elements (GREs).[1] This mechanism of action underlies its significant anti-inflammatory properties, demonstrated by its ability to potently inhibit TNF-α production in human peripheral blood mononuclear cells (PBMCs).[1] These application notes provide a detailed overview of the in vitro pharmacology of this compound and standardized protocols for its characterization.
Introduction to this compound
This compound is a small molecule that acts as a full agonist for the glucocorticoid receptor. Glucocorticoids are a class of steroid hormones that play a crucial role in regulating a wide array of physiological processes, including metabolism, immune response, and inflammation. The therapeutic effects of glucocorticoids are primarily mediated through their interaction with the GR, a member of the nuclear receptor superfamily that functions as a ligand-dependent transcription factor.
Upon binding to its ligand, the GR undergoes a conformational change, dissociates from a complex of heat shock proteins, dimerizes, and translocates from the cytoplasm to the nucleus.[2][3] In the nucleus, the GR dimer binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the transactivation of anti-inflammatory genes.[4] Additionally, the activated GR can repress the expression of pro-inflammatory genes by physically interacting with and inhibiting other transcription factors, such as NF-κB and AP-1.[4] this compound has been shown to be a selective dimerizing GR agonist, driving the expression of genes containing GREs.[1]
Quantitative Data Summary
The following table summarizes the key in vitro pharmacological parameters of this compound.
| Parameter | Value | Assay System | Reference |
| Glucocorticoid Receptor (GR) Binding Affinity (Ki) | 2.8 nM | Radioligand binding assay | [1] |
| TNF-α Inhibition (EC50) | 2.2 nM | LPS-induced TNF-α production in human PBMCs | [1] |
| Selectivity | Selective against other steroid nuclear hormone receptors (AR, ER, MR, PR) | Not specified | [1] |
Signaling Pathway
The binding of this compound to the glucocorticoid receptor initiates a signaling cascade that ultimately leads to the modulation of gene expression.
Caption: this compound binds to the cytoplasmic GR, leading to dimerization and nuclear translocation.
Experimental Protocols
Glucocorticoid Receptor (GR) Transactivation Assay
This assay measures the ability of this compound to activate the GR and induce the transcription of a reporter gene under the control of a GRE-containing promoter.
Experimental Workflow
Caption: Workflow for the GR transactivation luciferase reporter assay.
Materials:
-
Cell line expressing GR (e.g., A549 human lung carcinoma cells)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
hGR expression plasmid
-
GRE-luciferase reporter plasmid
-
Transfection reagent
-
This compound
-
Luciferase assay system
-
96-well white, clear-bottom tissue culture plates
-
Luminometer
Protocol:
-
Cell Seeding: Seed A549 cells into a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells per well in 100 µL of culture medium and incubate overnight.[5]
-
Transfection: Co-transfect the cells with the hGR expression plasmid and the GRE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.[5]
-
Incubation: After 24 hours, replace the transfection medium with fresh culture medium.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium and add to the cells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.[5]
-
Cell Lysis: Remove the medium and lyse the cells using the lysis buffer provided with the luciferase assay kit.
-
Luminescence Measurement: Add the luciferase substrate to each well and immediately measure the luminescence using a luminometer.[5]
-
Data Analysis: Calculate the fold induction of luciferase activity relative to the vehicle control. Plot the dose-response curve and determine the EC50 value using non-linear regression analysis.
Inhibition of TNF-α Production in Human PBMCs
This assay assesses the anti-inflammatory activity of this compound by measuring its ability to inhibit the production of the pro-inflammatory cytokine TNF-α in lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs).
Experimental Workflow
Caption: Workflow for the TNF-α inhibition assay in human PBMCs.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs)
-
RPMI 1640 medium with 10% FBS
-
Lipopolysaccharide (LPS)
-
This compound
-
Human TNF-α ELISA kit
-
96-well tissue culture plates
Protocol:
-
PBMC Isolation: Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Seeding: Resuspend the isolated PBMCs in RPMI 1640 medium and seed them into a 96-well plate at a density of 2 x 10^5 cells per well.
-
Compound Pre-treatment: Pre-treat the cells with serial dilutions of this compound for 1 hour before stimulation.[6] Include a vehicle control.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL final concentration) to induce TNF-α production.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.
-
ELISA: Measure the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of TNF-α production for each concentration of this compound compared to the LPS-stimulated vehicle control. Determine the IC50 value from the dose-response curve.
Glucocorticoid Receptor Nuclear Translocation Assay
This assay visualizes and quantifies the movement of the GR from the cytoplasm to the nucleus upon treatment with this compound.
Experimental Workflow
Caption: Workflow for the GR nuclear translocation assay.
Materials:
-
Cell line stably expressing a GFP-tagged GR (e.g., U2OS-GFP-GR)
-
Cell culture medium
-
This compound
-
Fixing solution (e.g., 4% paraformaldehyde)
-
Nuclear counterstain (e.g., Hoechst 33342)
-
96-well imaging plates
-
High-content imaging system
Protocol:
-
Cell Seeding: Seed U2OS-GFP-GR cells into 96-well imaging plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound. Include a vehicle control.
-
Incubation: Incubate the cells for 1-2 hours at 37°C.
-
Cell Fixation and Staining: Gently fix the cells with 4% paraformaldehyde and then stain the nuclei with Hoechst 33342.
-
Imaging: Acquire images of the GFP and Hoechst channels for each well using a high-content imaging system.
-
Image Analysis: Use image analysis software to define the nuclear and cytoplasmic compartments based on the Hoechst stain. Quantify the intensity of the GFP signal in both compartments to determine the ratio of nuclear to cytoplasmic fluorescence. An increase in this ratio indicates GR translocation.
Conclusion
This compound is a potent GR agonist with significant anti-inflammatory activity. The protocols outlined in these application notes provide a framework for the in vitro characterization of this compound and other GR modulators. These assays are essential for determining the potency, efficacy, and mechanism of action of compounds targeting the glucocorticoid receptor, thereby facilitating drug discovery and development in the field of inflammatory and autoimmune diseases.
References
- 1. This compound [openinnovation.astrazeneca.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Preclinical Animal Studies with AZD2906
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD2906 is a potent and selective, non-steroidal full agonist of the glucocorticoid receptor (GR). As a selective dimerizing GR agonist, it actively drives the expression of genes containing glucocorticoid response elements. This document provides detailed application notes and protocols for the preclinical evaluation of this compound in animal models, focusing on its use in inflammatory and safety assessment studies. The information is intended to guide researchers in designing and executing robust in vivo experiments.
Data Presentation
A critical aspect of preclinical drug development is the characterization of a compound's pharmacokinetic profile. However, at the time of this publication, specific pharmacokinetic parameters for this compound (such as Cmax, Tmax, AUC, and half-life) in preclinical animal models are not publicly available. Researchers are advised to conduct pilot pharmacokinetic studies to determine these parameters in their chosen animal models.
Table 1: Pharmacokinetic Parameters of this compound in Preclinical Animal Models (Data Not Available)
| Species | Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) |
| Rat | Oral | Data not available | Data not available | Data not available | Data not available | Data not available |
| Mouse | Oral | Data not available | Data not available | Data not available | Data not available | Data not available |
Table 2: In Vivo Efficacy of this compound in a TNF-α-Induced Inflammation Model in Mice (Hypothetical Data)
| Treatment Group | Dose (mg/kg, p.o.) | TNF-α Inhibition (%) | IL-6 Reduction (%) |
| Vehicle Control | - | 0 | 0 |
| This compound | 1 | Data not available | Data not available |
| This compound | 5 | Data not available | Data not available |
| This compound | 10 | Data not available | Data not available |
| Dexamethasone (B1670325) | 1 | Data not available | Data not available |
Table 3: Genotoxicity Assessment of this compound in a Rat Micronucleus Assay [1][2]
| Treatment Group | Dose (mg/kg, p.o.) | Number of Animals | Micronucleated Immature Erythrocytes (per 2000 immature erythrocytes) |
| Vehicle Control | 0 | 5 | Baseline value |
| This compound | 5 | 5 | Increased |
| This compound | 25 | 5 | Increased |
| This compound | 50 | 5 | Increased |
Experimental Protocols
Protocol 1: Evaluation of this compound in a Mouse Model of TNF-α-Induced Inflammation
This protocol describes a general procedure to assess the anti-inflammatory efficacy of this compound in a mouse model of acute inflammation induced by tumor necrosis factor-alpha (TNF-α). This compound has been shown to confer protection in such a model.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% w/v methylcellulose (B11928114) in water)
-
Recombinant mouse TNF-α
-
Sterile, pyrogen-free saline
-
Male C57BL/6 mice (8-10 weeks old)
-
Oral gavage needles
-
Syringes and needles for intraperitoneal injection
-
Blood collection supplies (e.g., EDTA-coated tubes)
-
ELISA kits for mouse TNF-α and IL-6
Procedure:
-
Animal Acclimation: Acclimate mice to the housing conditions for at least one week before the experiment.
-
Formulation of this compound: Prepare a suspension of this compound in the chosen vehicle at the desired concentrations (e.g., 1, 5, and 10 mg/kg). Ensure the formulation is homogenous before administration.
-
Dosing:
-
Administer this compound or vehicle orally to the mice (e.g., 10 mL/kg body weight) at a specified time before the inflammatory challenge (e.g., 1 hour).
-
A positive control group, such as dexamethasone (e.g., 1 mg/kg, p.o.), can be included.
-
-
Induction of Inflammation:
-
Prepare a solution of recombinant mouse TNF-α in sterile saline.
-
Administer TNF-α via intraperitoneal (i.p.) injection at a dose known to induce a robust inflammatory response (e.g., 25 µg/kg).
-
-
Sample Collection:
-
At a predetermined time point after TNF-α administration (e.g., 90 minutes), collect blood samples via cardiac puncture or terminal bleed into EDTA-coated tubes.
-
Centrifuge the blood to separate plasma and store at -80°C until analysis.
-
-
Cytokine Analysis:
-
Measure the plasma concentrations of TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the mean and standard error of the mean (SEM) for cytokine levels in each treatment group.
-
Perform statistical analysis (e.g., one-way ANOVA followed by a post-hoc test) to determine the significance of the effects of this compound compared to the vehicle control group.
-
Protocol 2: In Vivo Micronucleus Assay in Rats
This protocol is for assessing the potential genotoxicity of this compound by evaluating the frequency of micronucleated immature erythrocytes (MIE) in the bone marrow of rats.[1][2]
Materials:
-
This compound
-
Vehicle (e.g., 0.5% w/v methylcellulose in water)
-
Male Wistar Han rats (6-8 weeks old)
-
Oral gavage needles
-
Fetal bovine serum (FBS)
-
Acridine (B1665455) orange solution
-
Microscope slides
-
Fluorescence microscope
Procedure:
-
Animal Acclimation and Dosing:
-
Acclimate rats for at least one week.
-
Administer this compound (5, 25, or 50 mg/kg) or vehicle orally once daily for two consecutive days.[1]
-
-
Bone Marrow Collection:
-
Twenty-four hours after the final dose, euthanize the rats.
-
Excise one femur and clean it of surrounding muscle tissue.
-
Cut the ends of the femur and flush the bone marrow into a centrifuge tube containing a small volume of FBS.
-
-
Slide Preparation:
-
Gently aspirate the bone marrow suspension to create a single-cell suspension.
-
Place a small drop of the cell suspension onto a clean microscope slide and prepare a smear.
-
Allow the slides to air dry.
-
-
Staining:
-
Fix the slides in absolute methanol (B129727) for 5 minutes.
-
Stain the slides with acridine orange solution for 3-5 minutes.
-
Rinse the slides gently with phosphate (B84403) buffer (pH 6.8).
-
-
Microscopic Analysis:
-
Examine the slides under a fluorescence microscope. Immature (polychromatic) erythrocytes will appear reddish-orange, while mature (normochromatic) erythrocytes will appear green.
-
Score at least 2000 immature erythrocytes per animal for the presence of micronuclei. Micronuclei are small, round, non-refractile bodies within the cytoplasm that are smaller than one-third of the main nucleus.
-
-
Data Analysis:
-
Calculate the frequency of MIE for each animal.
-
Determine the mean and SEM for each treatment group.
-
Perform statistical analysis to compare the this compound-treated groups to the vehicle control group.
-
Protocol 3: Assessment of Liver Glycogen (B147801) Accumulation in Rats
This protocol describes a method to quantify liver glycogen content, an effect observed with this compound treatment.[1]
Materials:
-
Rat liver tissue
-
30% KOH solution
-
Saturated Na2SO4 solution
-
Anthrone (B1665570) reagent
-
Glycogen standard solution
Procedure:
-
Tissue Homogenization:
-
Homogenize a known weight of frozen liver tissue in 30% KOH solution.
-
-
Glycogen Precipitation:
-
Heat the homogenate in a boiling water bath for 30 minutes.
-
Cool the samples and add saturated Na2SO4 solution, followed by 95% ethanol to precipitate the glycogen.
-
Centrifuge the samples and discard the supernatant.
-
-
Glycogen Hydrolysis and Quantification:
-
Resuspend the glycogen pellet in distilled water.
-
Add anthrone reagent and heat the samples.
-
Measure the absorbance at 620 nm.
-
-
Data Analysis:
-
Generate a standard curve using the glycogen standard solution.
-
Calculate the glycogen concentration in the liver samples based on the standard curve and express it as mg of glycogen per gram of liver tissue.
-
Protocol 4: Histopathological Evaluation of Thymus Atrophy in Rats
This protocol outlines the procedure for assessing cortical lymphocytic atrophy of the thymus, another reported effect of this compound.[1]
Materials:
-
Rat thymus tissue
-
10% Neutral buffered formalin
-
Paraffin
-
Hematoxylin and eosin (B541160) (H&E) stain
-
Microscope
Procedure:
-
Tissue Fixation and Processing:
-
Collect the thymus at necropsy and fix it in 10% neutral buffered formalin.
-
Process the fixed tissue through graded alcohols and xylene, and embed in paraffin.
-
-
Sectioning and Staining:
-
Cut thin sections (4-5 µm) of the paraffin-embedded tissue.
-
Mount the sections on microscope slides and stain with H&E.
-
-
Histopathological Examination:
-
Examine the stained slides under a light microscope.
-
Evaluate the thymus for changes in the cortex and medulla, specifically looking for a reduction in the cortical lymphocyte population (atrophy).
-
The degree of atrophy can be semi-quantitatively scored (e.g., minimal, mild, moderate, marked).
-
Mandatory Visualization
Caption: Glucocorticoid Receptor (GR) Signaling Pathway of this compound.
Caption: General Experimental Workflow for Preclinical Evaluation of this compound.
References
Application Notes and Protocols for Oral Administration of AZD2906 in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD2906 is a potent and selective full agonist of the glucocorticoid receptor (GR) designed for oral administration.[1] As a non-steroidal modulator, it drives glucocorticoid response element (GRE) gene expression and has demonstrated protective effects in a mouse model of TNF-induced inflammation.[1] These application notes provide a detailed protocol for the preparation and oral administration of this compound in mice for preclinical research.
Disclaimer: The following protocols are based on available information and general practices for oral administration of small molecules in mice. No specific formulation or pharmacokinetic data for this compound in mice is publicly available. Therefore, researchers must conduct preliminary studies to determine the optimal vehicle, dosage, and tolerability for their specific experimental model.
Quantitative Data Summary
Due to the absence of publicly available pharmacokinetic data for this compound in mice, this table summarizes its known properties and provides a template for researchers to record their own experimental data.
| Parameter | Value/Recommendation | Reference/Notes |
| Compound Name | This compound | |
| Mechanism of Action | Glucocorticoid Receptor (GR) Full Agonist | [1] |
| Molecular Weight | Not publicly available | Refer to supplier's documentation. |
| In Vitro Potency | GR binding affinity: 2.8 nM | [1] |
| EC50 (LPS induced TNF-α production in human PBMC): 2.2 nM | [1] | |
| Recommended Route of Administration | Oral (gavage) | [1] |
| Suggested Starting Dose Range | 1 - 10 mg/kg | Based on doses of other GR agonists (e.g., dexamethasone) in similar models. Requires optimization. |
| Recommended Vehicle (to be tested) | 0.5% (w/v) Methylcellulose (B11928114) in sterile water | A common vehicle for oral gavage. |
| 10% DMSO, 40% PEG400, 50% Saline | Alternative vehicle for compounds with poor water solubility. Toxicity of DMSO should be considered. | |
| Dosing Volume | 5 - 10 mL/kg | Standard for oral gavage in mice. |
| Cmax in mice (Oral) | To be determined by user | Requires pharmacokinetic studies. |
| Tmax in mice (Oral) | To be determined by user | Requires pharmacokinetic studies. |
| Oral Bioavailability in mice | To be determined by user | Requires pharmacokinetic studies. |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Gavage
This protocol describes the preparation of a suspension of this compound in 0.5% methylcellulose. This is a starting point, and solubility and stability should be confirmed.
Materials:
-
This compound powder
-
0.5% (w/v) Methylcellulose in sterile water (or other suitable vehicle)
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
-
Sterile oral gavage needles (20-22 gauge, with a ball tip)
-
Sterile syringes (1 mL)
Procedure:
-
Calculate the required amount of this compound: Based on the desired dose (e.g., 1 mg/kg) and the number and average weight of the mice, calculate the total mass of this compound needed.
-
Prepare the vehicle: If not already prepared, dissolve methylcellulose in sterile water to a final concentration of 0.5% (w/v).
-
Weigh this compound: Accurately weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Prepare the suspension:
-
Add a small volume of the vehicle to the this compound powder to create a paste.
-
Gradually add the remaining vehicle while continuously vortexing to ensure a homogenous suspension.
-
If necessary, sonicate the suspension for short intervals in a water bath to aid dispersion.
-
-
Final Concentration: Ensure the final concentration allows for the desired dose to be administered in a volume of 5-10 mL/kg. For example, for a 1 mg/kg dose in a 20 g mouse at a 10 mL/kg volume, the concentration would be 0.1 mg/mL.
-
Storage: Prepare the formulation fresh on the day of dosing. Store at room temperature and protect from light. Vortex the suspension immediately before each administration to ensure homogeneity.
Protocol 2: Oral Administration of this compound by Gavage
Procedure:
-
Animal Handling: Acclimatize mice to handling for several days before the experiment to minimize stress.
-
Dose Calculation: Weigh each mouse immediately before dosing to calculate the precise volume of the this compound suspension to be administered.
-
Preparation for Gavage:
-
Vortex the this compound suspension thoroughly.
-
Draw the calculated volume into a sterile syringe fitted with an appropriately sized oral gavage needle.
-
-
Gavage Procedure:
-
Gently restrain the mouse.
-
Carefully insert the gavage needle into the esophagus. Do not force the needle.
-
Slowly dispense the suspension into the stomach.
-
Withdraw the needle smoothly.
-
-
Post-Administration Monitoring:
-
Return the mouse to its cage and monitor for any signs of distress or adverse effects.
-
Ensure access to food and water is not restricted unless specified by the experimental design.
-
Visualizations
Caption: Workflow for this compound preparation and oral administration.
Caption: this compound activates the GR signaling pathway.
References
Application Notes and Protocols for AZD2906 in Human Peripheral Blood Mononuclear Cell (PBMC) Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD2906 is a potent and selective, non-steroidal, full agonist of the glucocorticoid receptor (GR).[1] Glucocorticoids are well-established anti-inflammatory agents that exert their effects through various mechanisms, primarily by modulating the expression of inflammatory genes. This document provides detailed application notes and protocols for evaluating the in vitro efficacy of this compound in human peripheral blood mononuclear cells (PBMCs), a key model system for studying immune responses. The primary assay described herein is the inhibition of lipopolysaccharide (LPS)-induced tumor necrosis factor-alpha (TNF-α) production, a hallmark of the inflammatory response.
Mechanism of Action
This compound functions as a full agonist for the glucocorticoid receptor. Upon binding to the cytosolic GR, the receptor-ligand complex translocates to the nucleus. In the nucleus, it can modulate gene expression through several mechanisms:
-
Transactivation: The GR dimer binds to glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the increased expression of anti-inflammatory proteins.
-
Transrepression: The GR monomer can interact with and inhibit the activity of pro-inflammatory transcription factors such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). This interference is a key mechanism for the anti-inflammatory effects of glucocorticoids.[2]
In the context of LPS-stimulated PBMCs, LPS binds to Toll-like receptor 4 (TLR4), triggering a signaling cascade that leads to the activation of NF-κB and other pro-inflammatory pathways, resulting in the production of cytokines like TNF-α. This compound is expected to counter this effect by promoting the GR-mediated inhibition of these pro-inflammatory signals.
Data Presentation
The following table summarizes the key quantitative data for this compound in a human PBMC assay.
| Compound | Target | Assay Type | Cell Type | Stimulant | Measured Endpoint | EC50 (nM) | Selectivity |
| This compound | Glucocorticoid Receptor (GR) | Inhibition of TNF-α production | Human PBMCs | Lipopolysaccharide (LPS) | TNF-α | 2.2 | Selective against AR, ER, MR, and PR |
Data sourced from AstraZeneca Open Innovation.[1] AR: Androgen Receptor, ER: Estrogen Receptor, MR: Mineralocorticoid Receptor, PR: Progesterone Receptor
Mandatory Visualizations
Signaling Pathway of LPS-induced TNF-α Production and GR-mediated Inhibition
References
Application Note: Quantifying AZD2906 Activity using a Glucocorticoid Receptor (GR) Luciferase Reporter Gene Assay
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for a dual-luciferase reporter gene assay to quantitatively assess the activity of AZD2906, a potent and selective glucocorticoid receptor (GR) agonist. The protocol outlines the principles of the assay, step-by-step procedures from cell culture to data analysis, and methods for data interpretation.
Introduction and Principle
This compound is a non-steroidal, full agonist of the glucocorticoid receptor (GR) that drives gene expression through glucocorticoid response elements (GREs).[1] The luciferase reporter gene assay is a widely used method to study gene expression and the functional activity of signaling pathways.[2][3]
This assay utilizes a firefly luciferase reporter plasmid under the transcriptional control of a promoter containing multiple GREs. When a suitable mammalian cell line is co-transfected with this GRE-reporter plasmid and treated with this compound, the compound binds to the endogenous GR. The activated GR-AZD2906 complex then translocates to the nucleus, binds to the GREs in the reporter plasmid, and drives the expression of firefly luciferase. The amount of light produced upon the addition of a luciferin (B1168401) substrate is directly proportional to the transcriptional activity of the GR, thus providing a quantitative measure of this compound's potency.
A second reporter, Renilla luciferase, under the control of a constitutive promoter, is co-transfected to serve as an internal control.[4][5] This dual-luciferase system allows for normalization of the firefly luciferase activity, correcting for variations in cell number and transfection efficiency.[3][6][7]
This compound Preclinical Data
The following table summarizes key preclinical pharmacology data for this compound.
| Parameter | Value | Source |
| Mechanism of Action | Glucocorticoid receptor (GR) full agonist | [1] |
| Modality | Small Molecule | [1] |
| Binding Affinity (GR) | 2.8 nM | [1] |
| EC₅₀ (hPBMC assay) | 2.2 nM (LPS induced TNF-α production) | [1] |
| Selectivity | Selective against AR, ER, MR, and PR | [1] |
Signaling Pathway of this compound Action
The diagram below illustrates the mechanism by which this compound activates the glucocorticoid receptor and induces the expression of the luciferase reporter gene.
References
- 1. This compound [openinnovation.astrazeneca.com]
- 2. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 3. Luciferase Assay: Principles, Purpose, and Process | Ubigene [ubigene.us]
- 4. Luciferase reporter assay [bio-protocol.org]
- 5. bioluminescence - How to interpret dual luciferase assay result (RLU)? - Biology Stack Exchange [biology.stackexchange.com]
- 6. bowdish.ca [bowdish.ca]
- 7. Statistical analysis of Luciferase Assays - Moritz Schaefer - BioMedical AI [moritzs.de]
Assessing the Transactivation and Transrepression Profile of AZD2906
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
AZD2906 is a potent and selective non-steroidal agonist of the glucocorticoid receptor (GR).[1] As a member of the indazole ether class of compounds, it demonstrates high binding affinity for the GR.[1] Glucocorticoids exert their physiological and pharmacological effects through two primary mechanisms: transactivation (TA) and transrepression (TR). Transactivation involves the GR homodimer binding to glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the increased expression of proteins, some of which are associated with metabolic side effects.[2][3] In contrast, transrepression, the primary mechanism for the anti-inflammatory effects of glucocorticoids, involves the GR monomer interfering with the activity of pro-inflammatory transcription factors such as NF-κB and AP-1.[2][3][4]
Selective glucocorticoid receptor modulators (SGRMs) are being developed with the aim of dissociating the beneficial anti-inflammatory effects (transrepression) from the undesirable side effects (transactivation).[2][3] this compound has been characterized as a potent, selective dimerizing GR agonist that drives GRE-mediated gene expression, indicating strong transactivation activity.[1][5] Its profile in transrepression assays is also critical for understanding its overall therapeutic potential. These application notes provide a summary of the available data on this compound's activity and detailed protocols for assessing the transactivation and transrepression profiles of this and similar compounds.
Data Presentation
The following tables summarize the quantitative data available for this compound in both transactivation and transrepression assays.
Table 1: this compound Activity in Transactivation Assays
| Assay Type | Cell Line | Target | Parameter | Value | Reference Compound |
| GRE-Luciferase Reporter | A549 | GRE-driven luciferase | Efficacy | > Dexamethasone (B1670325) | Dexamethasone |
| Endogenous Gene Expression | A549 | TSD22D3 mRNA | Efficacy at 10⁻⁸ M | > Dexamethasone | Dexamethasone |
| Endogenous Gene Expression | A549 | DUSP1 mRNA | Efficacy at 10⁻⁸ M | > Dexamethasone | Dexamethasone |
| Endogenous Gene Expression | A549 | FKBP5 mRNA | Efficacy at 10⁻⁸ M | ≈ Dexamethasone | Dexamethasone |
| Endogenous Gene Expression | A549 | SGK1 mRNA | Efficacy at 10⁻⁸ M | ≈ Dexamethasone | Dexamethasone |
Data synthesized from a comparative study identifying this compound as a strong transactivating GR ligand.[5]
Table 2: this compound Activity in Transrepression Assays
| Assay Type | Cell System | Target | Parameter | Value |
| Cytokine Inhibition | Human PBMCs | LPS-induced TNF-α production | EC₅₀ | 2.2 nM |
Data obtained from AstraZeneca's preclinical pharmacology data for this compound.[1]
Signaling Pathways and Experimental Workflows
Figure 1: Glucocorticoid Receptor Transactivation Pathway.
Figure 2: Glucocorticoid Receptor Transrepression Pathway.
Figure 3: Experimental Workflow for TA and TR Assays.
Experimental Protocols
Protocol 1: GRE-Mediated Transactivation Luciferase Reporter Assay
This protocol is designed to quantify the ability of this compound to activate the GR and induce transcription from a GRE-driven reporter gene.
Materials:
-
A549 human lung carcinoma cells (or other suitable cell line) stably or transiently transfected with a GRE-luciferase reporter plasmid.
-
Cell culture medium (e.g., DMEM) with 10% fetal bovine serum (FBS) and penicillin/streptomycin.
-
This compound stock solution (in DMSO).
-
Dexamethasone (positive control) stock solution (in DMSO).
-
96-well white, clear-bottom cell culture plates.
-
Luciferase assay reagent (e.g., Promega Luciferase Assay System).
-
Luminometer.
Procedure:
-
Cell Seeding: Seed A549-GRE-luc cells in a 96-well plate at a density of 1 x 10⁴ to 2 x 10⁴ cells per well in 100 µL of culture medium. Incubate overnight at 37°C in a 5% CO₂ incubator.
-
Compound Preparation: Prepare serial dilutions of this compound and dexamethasone in serum-free medium. A typical concentration range would be from 10⁻¹² M to 10⁻⁵ M. Include a vehicle control (DMSO).
-
Cell Treatment: Carefully remove the culture medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubation: Incubate the plate for 6 to 24 hours at 37°C in a 5% CO₂ incubator.
-
Cell Lysis: Remove the medium and wash the cells once with 100 µL of PBS. Add 20-50 µL of cell lysis buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.
-
Luminescence Measurement: Prepare the luciferase assay reagent according to the manufacturer's instructions. Add 100 µL of the reagent to each well and immediately measure the luminescence using a luminometer.
-
Data Analysis: Normalize the data to the vehicle control and plot the dose-response curves to determine EC₅₀ and maximal efficacy values.
Protocol 2: NF-κB-Mediated Transrepression Luciferase Reporter Assay
This protocol measures the ability of this compound to inhibit NF-κB-mediated transcription.
Materials:
-
A549 cells (or other suitable cell line) stably or transiently co-transfected with an NF-κB-luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization).
-
Cell culture medium.
-
This compound stock solution (in DMSO).
-
Dexamethasone (positive control) stock solution (in DMSO).
-
Tumor Necrosis Factor-alpha (TNF-α) for NF-κB activation.
-
96-well white, clear-bottom cell culture plates.
-
Dual-luciferase reporter assay system.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the transfected cells in a 96-well plate as described in Protocol 1.
-
Compound Pre-treatment: Prepare serial dilutions of this compound and dexamethasone in serum-free medium. Remove the culture medium and add 50 µL of the compound dilutions to the cells. Incubate for 1-2 hours at 37°C.
-
Stimulation: Prepare a solution of TNF-α in serum-free medium at a concentration that induces a submaximal response in the reporter assay (e.g., 10 ng/mL). Add 50 µL of the TNF-α solution to each well (except for the unstimulated controls).
-
Incubation: Incubate the plate for 6 hours at 37°C.
-
Cell Lysis and Luminescence Measurement: Follow steps 5 and 6 from Protocol 1, using a dual-luciferase assay system to measure both firefly and Renilla luciferase activity.
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal to account for variations in cell number and transfection efficiency. Calculate the percentage of inhibition of TNF-α-induced NF-κB activity for each concentration of this compound and determine the IC₅₀ value.
Protocol 3: AP-1-Mediated Transrepression Luciferase Reporter Assay
This protocol is similar to the NF-κB assay but measures the inhibition of AP-1-mediated transcription.
Materials:
-
A549 cells (or other suitable cell line) stably or transiently co-transfected with an AP-1-luciferase reporter plasmid and a Renilla luciferase plasmid.
-
Phorbol 12-myristate 13-acetate (PMA) for AP-1 activation.
-
All other materials are the same as in Protocol 2.
Procedure:
-
Follow steps 1 and 2 of Protocol 2 for cell seeding and compound pre-treatment.
-
Stimulation: Prepare a solution of PMA in serum-free medium (e.g., 100 ng/mL). Add 50 µL of the PMA solution to each well.
-
Follow steps 4, 5, and 6 of Protocol 2 for incubation, cell lysis, luminescence measurement, and data analysis to determine the IC₅₀ of this compound for AP-1 transrepression.
Protocol 4: Inhibition of Endogenous Cytokine Production (TNF-α) in Human PBMCs
This protocol assesses the transrepressive activity of this compound by measuring the inhibition of a key pro-inflammatory cytokine.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs), freshly isolated.
-
RPMI 1640 medium with 10% FBS.
-
Lipopolysaccharide (LPS).
-
This compound stock solution (in DMSO).
-
Dexamethasone (positive control) stock solution (in DMSO).
-
96-well cell culture plates.
-
Human TNF-α ELISA kit.
Procedure:
-
Cell Seeding: Seed PBMCs in a 96-well plate at a density of 2 x 10⁵ cells per well in 100 µL of RPMI 1640 medium.
-
Compound Pre-treatment: Prepare serial dilutions of this compound and dexamethasone. Add 50 µL of the compound dilutions to the cells and incubate for 1 hour at 37°C.
-
Stimulation: Prepare a solution of LPS (e.g., 100 ng/mL) and add 50 µL to each well.
-
Incubation: Incubate the plate for 18-24 hours at 37°C.
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.
-
ELISA: Measure the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of LPS-induced TNF-α production for each concentration of this compound and determine the EC₅₀ value.
Conclusion
The provided data and protocols offer a framework for the comprehensive assessment of this compound's activity on the glucocorticoid receptor's transactivation and transrepression pathways. The available evidence suggests that this compound is a potent GR agonist with strong transactivation properties.[5] Its significant activity in inhibiting TNF-α production also confirms its transrepressive capabilities.[1] By utilizing the detailed protocols outlined in this document, researchers can further elucidate the specific transactivation versus transrepression profile of this compound and other selective GR modulators, which is crucial for the development of safer and more effective anti-inflammatory therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Dissociation of transactivation from transrepression by a selective glucocorticoid receptor agonist leads to separation of therapeutic effects from side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research Resource: Modulators of Glucocorticoid Receptor Activity Identified by a New High-Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. bowdish.ca [bowdish.ca]
Application Notes and Protocols for Cell-Based Assays of Non-Steroidal GR Modulators like AZD2906
For Researchers, Scientists, and Drug Development Professionals
Introduction
The glucocorticoid receptor (GR) is a crucial target in the development of anti-inflammatory therapeutics. Non-steroidal GR modulators, such as AZD2906, represent a promising class of compounds designed to replicate the anti-inflammatory benefits of traditional glucocorticoids while minimizing undesirable side effects. Characterizing the activity of these modulators requires robust and reliable cell-based assays. These application notes provide detailed protocols for key assays to evaluate the potency and efficacy of non-steroidal GR modulators, using this compound as a primary example. The assays described herein are fundamental for screening and characterizing compounds that modulate GR activity through transactivation and transrepression mechanisms, as well as for assessing their downstream anti-inflammatory effects.
Key Cell-Based Assays
Three primary cell-based assays are detailed below, providing a comprehensive profile of a non-steroidal GR modulator's activity:
-
GR Transactivation Reporter Gene Assay: Measures the ability of a compound to activate GR, leading to the expression of a reporter gene under the control of a glucocorticoid response element (GRE).
-
NF-κB Transrepression Reporter Gene Assay: Assesses the compound's ability to inhibit the activity of the pro-inflammatory transcription factor NF-κB, a key mechanism of GR-mediated anti-inflammatory action.
-
TNF-α Inhibition Assay in Human PBMCs: A functional assay that measures the inhibition of the pro-inflammatory cytokine TNF-α in primary human immune cells, providing a physiologically relevant readout of anti-inflammatory efficacy.
Data Presentation: In Vitro Activity of Non-Steroidal GR Modulators
The following table summarizes the in vitro activity of this compound and other selected non-steroidal GR modulators in key cell-based assays.
| Compound | GR Binding Affinity (Ki, nM) | GR Transactivation (EC50, nM) | NF-κB Transrepression (IC50, nM) | TNF-α Inhibition (IC50, nM) | Cell Line/System Used |
| This compound | 2.8[1] | Full agonist (EC50 not specified) | 2.2 (LPS-induced TNF-α)[1] | 2.2 (LPS-induced)[1] | Human PBMCs[1] |
| GRM-01 | 12 | 60.2 (31.8% efficacy vs. prednisolone) | Not specified | 238 (LPS-induced IFN-γ) | Human whole blood, A549, FLS |
| Org 214007-0 | Similar to prednisolone | Less effective than prednisolone | Full efficacy | Not specified | Various cell lines and primary human cells |
| HT-15 | Not specified | Less potent than Dexamethasone | 1860 (vs. 14.03 for Dex) | Represses pro-inflammatory cytokines | Not specified |
| AZD9567 | Not specified | Partial agonist | Full efficacy | Full efficacy (LPS-induced TNF-α) | Human blood cells, osteoblasts, hepatocytes |
Signaling Pathways and Experimental Workflows
Glucocorticoid Receptor (GR) Signaling Pathway
Glucocorticoids and non-steroidal GR modulators exert their effects by binding to the GR. In its inactive state, GR resides in the cytoplasm in a complex with chaperone proteins. Ligand binding triggers a conformational change, leading to the dissociation of chaperones, dimerization, and translocation of the GR-ligand complex into the nucleus. Inside the nucleus, the GR dimer can bind to Glucocorticoid Response Elements (GREs) in the promoter regions of target genes, leading to the transactivation of anti-inflammatory genes. Alternatively, the GR monomer can interact with and inhibit pro-inflammatory transcription factors like NF-κB and AP-1, a process known as transrepression , which is a major contributor to the anti-inflammatory effects of GR activation.
Caption: Glucocorticoid Receptor signaling pathway.
Experimental Workflow for GR Modulator Screening
The general workflow for screening non-steroidal GR modulators involves a series of cell-based assays to determine their potency and efficacy in both transactivation and transrepression pathways, followed by functional assays to confirm their anti-inflammatory effects.
Caption: Experimental workflow for screening non-steroidal GR modulators.
Experimental Protocols
GR Transactivation Reporter Gene Assay
This assay quantifies the ability of a compound to activate GR and induce the expression of a luciferase reporter gene under the control of a GRE promoter.
Materials:
-
HEK293T or A549 cells
-
DMEM with 10% FBS, penicillin/streptomycin
-
Opti-MEM I Reduced Serum Medium
-
Transfection reagent (e.g., Lipofectamine 3000)
-
pFN26A (BIND) hGR plasmid (or other GR expression vector)
-
pGL4.36[luc2P/MMTV/Hygro] vector (or other GRE-luciferase reporter)
-
Control plasmid (e.g., Renilla luciferase)
-
Test compounds (e.g., this compound) and Dexamethasone (positive control)
-
96-well white, clear-bottom tissue culture plates
-
Luciferase assay system
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells/well in 100 µL of complete growth medium and incubate overnight at 37°C, 5% CO2.
-
Transfection:
-
Prepare DNA-lipid complexes in Opti-MEM according to the transfection reagent manufacturer's protocol. For each well, co-transfect the GR expression plasmid, the GRE-luciferase reporter plasmid, and the control plasmid.
-
Replace the cell culture medium with the transfection complexes and incubate for 4-6 hours at 37°C.
-
After incubation, replace the transfection medium with 100 µL of fresh complete growth medium and incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound and Dexamethasone in assay medium (e.g., DMEM with 0.5% charcoal-stripped FBS).
-
Remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate the plate for 18-24 hours at 37°C.
-
-
Luciferase Assay:
-
Remove the medium and wash the cells once with 100 µL of PBS.
-
Lyse the cells by adding 20-50 µL of lysis buffer per well and incubate for 15 minutes at room temperature with gentle shaking.
-
Add 100 µL of luciferase assay reagent to each well.
-
Immediately measure luminescence using a luminometer.
-
If a normalization control was used, measure its activity.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Plot the normalized luminescence values against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value.
-
NF-κB Transrepression Reporter Gene Assay
This assay measures the ability of a GR modulator to inhibit NF-κB-mediated transcription of a reporter gene, typically induced by TNF-α.
Materials:
-
A549 or HEK293T cells
-
DMEM with 10% FBS, penicillin/streptomycin
-
NF-κB-luciferase reporter plasmid
-
GR expression plasmid (if endogenous levels are low)
-
Control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
Human TNF-α
-
Test compounds and Dexamethasone
-
96-well plates
-
Luciferase assay system and luminometer
Protocol:
-
Cell Seeding and Transfection: Follow the same procedure as for the transactivation assay, but use an NF-κB-luciferase reporter plasmid.
-
Compound Pre-treatment:
-
Prepare serial dilutions of the test compound and Dexamethasone in assay medium.
-
Add the compound dilutions to the cells and incubate for 1-2 hours at 37°C.
-
-
NF-κB Activation:
-
Add TNF-α to all wells (except the unstimulated control) to a final concentration of 10 ng/mL to induce NF-κB activation.
-
Incubate for an additional 6-8 hours at 37°C.
-
-
Luciferase Assay and Data Analysis:
-
Perform the luciferase assay as described in the transactivation protocol.
-
Normalize the data and plot the percentage of inhibition of TNF-α-induced luciferase activity against the logarithm of the compound concentration.
-
Calculate the IC50 value from the dose-response curve.
-
TNF-α Inhibition Assay in Human Peripheral Blood Mononuclear Cells (PBMCs)
This assay measures the ability of a compound to inhibit the production of TNF-α from primary human immune cells stimulated with lipopolysaccharide (LPS).
Materials:
-
Human whole blood from healthy donors
-
Ficoll-Paque PLUS
-
RPMI 1640 medium with 10% FBS, L-glutamine, penicillin/streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds and Dexamethasone
-
96-well cell culture plates
-
Human TNF-α ELISA kit
-
Centrifuge
Protocol:
-
PBMC Isolation:
-
Dilute fresh human whole blood 1:1 with PBS.
-
Carefully layer the diluted blood over Ficoll-Paque in a centrifuge tube.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
Carefully collect the buffy coat layer containing the PBMCs.
-
Wash the PBMCs twice with PBS by centrifugation at 300 x g for 10 minutes.
-
Resuspend the PBMC pellet in complete RPMI 1640 medium and perform a cell count.
-
-
Assay Setup:
-
Seed the PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well in 100 µL of medium.
-
Prepare serial dilutions of the test compounds and Dexamethasone in the culture medium.
-
Add 50 µL of the compound dilutions to the cells and pre-incubate for 1 hour at 37°C.
-
-
Cell Stimulation:
-
Add 50 µL of LPS solution to a final concentration of 100 ng/mL to all wells except the unstimulated control.
-
Incubate the plate for 18-24 hours at 37°C, 5% CO2.
-
-
TNF-α Measurement:
-
Centrifuge the plate at 300 x g for 5 minutes.
-
Carefully collect the cell culture supernatants.
-
Measure the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of LPS-induced TNF-α production for each compound concentration.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value.
-
References
Measuring the Binding Affinity of AZD2906 to the Glucocorticoid Receptor: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD2906 is a potent, full agonist of the glucocorticoid receptor (GR) with a high binding affinity of 2.8 nM.[1] The glucocorticoid receptor is a member of the nuclear receptor superfamily that, upon ligand binding, translocates to the nucleus and acts as a ligand-dependent transcription factor to regulate the expression of target genes.[2][3][4] This signaling cascade mediates the anti-inflammatory and immunosuppressive effects of glucocorticoids.[3][5] Accurate determination of the binding affinity of compounds like this compound to the GR is a critical step in drug discovery and development, enabling the quantitative comparison of potency and the elucidation of structure-activity relationships.
These application notes provide detailed protocols for several common biophysical and biochemical techniques to measure the binding affinity of this compound to the glucocorticoid receptor. The described methods include Radioligand Binding Assays, Fluorescence Polarization (FP) Assays, Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC).
Glucocorticoid Receptor Signaling Pathway
The canonical signaling pathway of the glucocorticoid receptor begins with the binding of a ligand, such as this compound, to the receptor in the cytoplasm. In its unbound state, GR is part of a multiprotein complex that includes heat shock proteins (HSPs).[6][7] Ligand binding induces a conformational change in the GR, causing the dissociation of the chaperone proteins and exposing a nuclear localization signal.[6][7] The activated GR-ligand complex then translocates to the nucleus, where it dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, thereby modulating their transcription.[3][4]
Quantitative Data Summary
The following table summarizes typical binding affinity values for the glucocorticoid receptor, including the known value for this compound. These values can be used as a reference for experimental results obtained using the protocols described below.
| Compound | Assay Type | Ligand/Tracer | Kd / Ki / IC50 (nM) | Reference |
| This compound | Not Specified | Not Specified | 2.8 | [1] |
| Dexamethasone (B1670325) | Radioligand Binding | [3H]dexamethasone | 3 - 5 | [2] |
| Triamcinolone Acetonide | Radioligand Binding | [3H]dexamethasone | 1.8 | [2] |
| Progesterone | Radioligand Binding | [3H]dexamethasone | 69 | [2] |
| Mifepristone (RU-486) | GRE Reporter Gene Assay | Dexamethasone | 9.6 | [2] |
Experimental Protocols
Radioligand Binding Assay (Competitive)
This assay directly measures the ability of a test compound (this compound) to compete with a radiolabeled ligand for binding to GR.
Objective: To determine the IC50 and subsequently the Ki of this compound for GR.
Materials:
-
Purified human GR or cell lysate containing GR
-
Unlabeled dexamethasone (for non-specific binding determination)
-
This compound
-
Assay Buffer (e.g., Tris-HCl, pH 7.4, with molybdate (B1676688) to stabilize the receptor)[8]
-
Separation Medium (Dextran-coated charcoal or glass fiber filters)[2][8]
-
Scintillation fluid and scintillation counter
Protocol:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Create a serial dilution of this compound in assay buffer.
-
Prepare a solution of [3H]dexamethasone in assay buffer at a concentration typically at or below its Kd.
-
Prepare a high concentration solution of unlabeled dexamethasone (e.g., 1000-fold excess of the radioligand concentration) for determining non-specific binding.
-
-
Assay Setup (in a 96-well plate or microcentrifuge tubes):
-
Total Binding: Add GR preparation, [3H]dexamethasone, and assay buffer.
-
Non-specific Binding: Add GR preparation, [3H]dexamethasone, and a high concentration of unlabeled dexamethasone.[8]
-
Competitive Binding: Add GR preparation, [3H]dexamethasone, and varying concentrations of this compound.
-
-
Incubation: Incubate the plate/tubes at a low temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 18-24 hours).[2][8]
-
Separation:
-
Charcoal Method: Add ice-cold dextran-coated charcoal suspension to each well/tube, incubate for a short period (e.g., 10 minutes) on ice, and then centrifuge to pellet the charcoal, which binds the free radioligand.[8]
-
Filtration Method: Rapidly filter the contents of each well/tube through a glass fiber filter using a cell harvester. The filter will trap the receptor-bound radioligand. Wash the filters with ice-cold wash buffer.[9]
-
-
Quantification:
-
For the charcoal method, transfer the supernatant to a scintillation vial.
-
For the filtration method, place the filter in a scintillation vial.
-
Add scintillation fluid to each vial and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]
-
Fluorescence Polarization (FP) Assay
This homogeneous assay measures the change in polarization of a fluorescently labeled GR ligand upon displacement by a test compound.
Objective: To determine the IC50 of this compound for GR.
Materials:
-
Purified human GR
-
Fluorescently labeled glucocorticoid ligand (e.g., Fluormone™ GS Red or Green)[2][10][11]
-
This compound
-
Assay Buffer (optimized for FP, often provided in commercial kits)[10][11]
-
Microplate reader capable of measuring fluorescence polarization
Protocol:
-
Prepare Reagents:
-
Assay Setup (in a low-volume, black 96- or 384-well plate):
-
Add the diluted this compound or control solutions to the wells.
-
Add the fluorescent ligand solution to all wells.
-
Initiate the binding reaction by adding the GR solution to all wells.
-
-
Incubation: Incubate the plate at room temperature for the recommended time (e.g., 2-4 hours), protected from light.[10][11]
-
Measurement: Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters.
-
Data Analysis:
-
Plot the fluorescence polarization values (in mP) against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip.
Objective: To determine the association (ka), dissociation (kd), and equilibrium dissociation (KD) constants for the interaction between this compound and GR.
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Purified human GR (ligand)
-
This compound (analyte)
-
Immobilization reagents (e.g., EDC/NHS)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., low pH glycine)
Protocol:
-
Immobilization:
-
Activate the sensor chip surface (e.g., using EDC/NHS).
-
Inject the purified GR over the activated surface to achieve covalent immobilization.
-
Deactivate any remaining active esters.
-
-
Binding Analysis:
-
Prepare a series of dilutions of this compound in running buffer.
-
Inject the this compound solutions sequentially over the immobilized GR surface, from the lowest to the highest concentration.
-
Include a buffer-only injection as a control.
-
Monitor the binding (association) and subsequent dissociation in real-time by recording the SPR signal (in response units, RU).
-
-
Regeneration: After each this compound injection cycle, inject the regeneration solution to remove the bound analyte and prepare the surface for the next injection.
-
Data Analysis:
-
Subtract the reference channel signal and the buffer-only injection signal from the experimental data.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's software.
-
The fitting will yield the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the complete thermodynamic profile of the interaction.
Objective: To determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of the interaction between this compound and GR.
Materials:
-
Isothermal titration calorimeter
-
Purified human GR
-
This compound
-
Matched buffer for both protein and ligand solutions
Protocol:
-
Sample Preparation:
-
Prepare a solution of purified GR in a suitable buffer.
-
Prepare a solution of this compound in the exact same buffer. The concentration of the ligand should typically be 10-20 times higher than that of the protein.
-
Thoroughly degas both solutions.
-
-
Instrument Setup:
-
Load the GR solution into the sample cell of the calorimeter.
-
Load the this compound solution into the injection syringe.
-
Set the desired experimental temperature and allow the system to equilibrate.
-
-
Titration:
-
Perform a series of small, sequential injections of the this compound solution into the GR solution while stirring.
-
The instrument will measure the heat change associated with each injection.
-
-
Data Analysis:
-
Integrate the area under each heat pulse to determine the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model to determine the binding affinity (KD), stoichiometry of binding (n), and the enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.
-
References
- 1. This compound [openinnovation.astrazeneca.com]
- 2. benchchem.com [benchchem.com]
- 3. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glucocorticoid Receptor - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. studysmarter.co.uk [studysmarter.co.uk]
- 8. benchchem.com [benchchem.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. assets.fishersci.com [assets.fishersci.com]
Application Notes and Protocols for Studying the Effects of AZD2906 on Cytokine Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD2906 is a potent and selective, non-steroidal, full agonist of the glucocorticoid receptor (GR).[1] Glucocorticoids are well-established for their anti-inflammatory properties, which are mediated in part by the suppression of pro-inflammatory cytokine production.[2][3] this compound has been shown to be a selective dimerizing GR agonist that drives the expression of glucocorticoid response element genes and has demonstrated protective effects in a mouse model of TNF-induced inflammation.[1] Specifically, it has an EC50 of 2.2nM in inhibiting lipopolysaccharide (LPS)-induced TNF-α production in human peripheral blood mononuclear cells (PBMCs).[1]
These application notes provide a detailed protocol for studying the in vitro effects of this compound on the production of a panel of cytokines by immune cells. The provided methodologies are designed to be a starting point for researchers to investigate the immunomodulatory properties of this compound.
Signaling Pathway Overview
Glucocorticoids, upon binding to the cytosolic GR, induce a conformational change in the receptor, leading to its dissociation from chaperone proteins and translocation into the nucleus.[4] In the nucleus, the GR homodimer can bind to Glucocorticoid Response Elements (GREs) in the promoter regions of target genes, a process known as transactivation.[3] This can lead to the upregulation of anti-inflammatory proteins. Conversely, the activated GR can also repress the activity of pro-inflammatory transcription factors, such as NF-κB and AP-1, through a mechanism called transrepression, without directly binding to DNA.[2][3] This transrepression is a key mechanism by which glucocorticoids inhibit the expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[2]
Figure 1: Simplified signaling pathway of this compound-mediated cytokine suppression.
Experimental Protocols
The following protocols outline the key experiments for assessing the impact of this compound on cytokine production.
Cell Culture and Maintenance
This protocol describes the culture of Peripheral Blood Mononuclear Cells (PBMCs), a relevant primary cell model for studying immune responses.
Materials:
-
Ficoll-Paque PLUS (or equivalent density gradient medium)
-
Roswell Park Memorial Institute (RPMI) 1640 medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (10,000 U/mL)
-
Phosphate-Buffered Saline (PBS), sterile
-
Human whole blood from healthy donors
Procedure:
-
Dilute whole blood 1:1 with sterile PBS.
-
Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque in a 50 mL conical tube.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
Carefully aspirate the upper layer containing plasma and platelets, leaving the mononuclear cell layer undisturbed at the plasma-Ficoll interface.
-
Collect the mononuclear cell layer and transfer to a new 50 mL conical tube.
-
Wash the cells by adding 3 volumes of sterile PBS and centrifuge at 300 x g for 10 minutes at room temperature.
-
Discard the supernatant and resuspend the cell pellet in RPMI 1640 supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin (complete RPMI).
-
Count the cells using a hemocytometer or automated cell counter and assess viability using trypan blue exclusion.
-
Adjust the cell density to 1 x 10^6 cells/mL in complete RPMI for experiments.
In Vitro Stimulation and this compound Treatment
This protocol details the stimulation of PBMCs to induce cytokine production and the subsequent treatment with this compound.
Materials:
-
Isolated PBMCs (from Protocol 3.1)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Complete RPMI medium
-
96-well cell culture plates
Procedure:
-
Seed 1 x 10^5 PBMCs in 100 µL of complete RPMI per well in a 96-well plate.
-
Prepare serial dilutions of this compound in complete RPMI. A suggested starting concentration range is 0.1 nM to 1000 nM. Include a vehicle control (e.g., DMSO at the same final concentration as the highest this compound concentration).
-
Add 50 µL of the diluted this compound or vehicle control to the appropriate wells.
-
Pre-incubate the cells with this compound for 1-2 hours at 37°C in a 5% CO2 incubator.
-
Prepare a working solution of LPS in complete RPMI. A final concentration of 10-100 ng/mL is typically effective for stimulating cytokine production.
-
Add 50 µL of the LPS solution to all wells except for the unstimulated control wells. Add 50 µL of complete RPMI to the unstimulated control wells.
-
The final volume in each well should be 200 µL.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
After incubation, centrifuge the plate at 300 x g for 10 minutes to pellet the cells.
-
Carefully collect the supernatant from each well for cytokine analysis. Store supernatants at -80°C until use.
Figure 2: Experimental workflow for studying this compound effects on cytokine production.
Cytokine Quantification
Cytokine levels in the collected supernatants can be measured using various immunoassay techniques. Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method for quantifying a single cytokine, while multiplex assays allow for the simultaneous measurement of multiple analytes.
This protocol provides a general outline for a sandwich ELISA.[5][6][7] It is recommended to follow the specific instructions provided with the commercial ELISA kit.
Materials:
-
Commercial ELISA kit for the cytokine of interest (e.g., human TNF-α)
-
Collected cell culture supernatants
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay diluent (as recommended by the kit manufacturer)
-
TMB substrate solution
-
Stop solution (e.g., 2N H2SO4)
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Coat a 96-well microplate with the capture antibody overnight at 4°C.[6][8]
-
Wash the plate multiple times with wash buffer.[5]
-
Block the plate with a blocking buffer for at least 1 hour to prevent non-specific binding.[8]
-
Wash the plate.
-
Prepare a standard curve by performing serial dilutions of the recombinant cytokine standard provided in the kit.[7]
-
Add 100 µL of standards, samples (supernatants), and blanks to the appropriate wells.
-
Incubate for 2 hours at room temperature.
-
Wash the plate.
-
Add the biotinylated detection antibody and incubate for 1-2 hours at room temperature.[9]
-
Wash the plate.
-
Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 20-30 minutes at room temperature.
-
Wash the plate.
-
Add TMB substrate and incubate in the dark until a color develops (typically 15-30 minutes).
-
Stop the reaction by adding the stop solution.
-
Read the absorbance at 450 nm within 30 minutes of stopping the reaction.
-
Calculate the concentration of the cytokine in the samples by interpolating from the standard curve.
Multiplex assays are highly recommended for a comprehensive analysis of the effects of this compound on a panel of cytokines.[10][11][12] These assays utilize fluorescently coded beads, each coated with a specific capture antibody, allowing for the simultaneous detection of multiple cytokines in a small sample volume.[10]
Materials:
-
Commercial multiplex cytokine assay kit (e.g., Bio-Plex, MILLIPLEX)
-
Collected cell culture supernatants
-
Luminex or equivalent multiplex assay system
-
Assay-specific buffers and reagents provided with the kit
Procedure:
-
Follow the manufacturer's protocol for the specific multiplex kit being used.
-
Typically, the procedure involves incubating the antibody-coupled beads with the standards and samples.[13]
-
After incubation and washing steps, a biotinylated detection antibody cocktail is added.[13]
-
Streptavidin-phycoerythrin (SAPE) is then added, which binds to the biotinylated detection antibodies.[12]
-
The beads are resuspended in sheath fluid and read on the Luminex instrument.
-
The instrument identifies each bead by its unique fluorescent signature and quantifies the amount of cytokine bound based on the intensity of the SAPE signal.
-
Data analysis is performed using the software provided with the instrument to generate concentration values for each cytokine in each sample.
Data Presentation
Quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: Effect of this compound on Pro-inflammatory Cytokine Production (pg/mL)
| Treatment Group | TNF-α (Mean ± SD) | IL-1β (Mean ± SD) | IL-6 (Mean ± SD) | IL-8 (Mean ± SD) |
| Unstimulated | ||||
| LPS (100 ng/mL) | ||||
| LPS + this compound (0.1 nM) | ||||
| LPS + this compound (1 nM) | ||||
| LPS + this compound (10 nM) | ||||
| LPS + this compound (100 nM) | ||||
| LPS + this compound (1000 nM) | ||||
| Vehicle Control |
Table 2: Effect of this compound on Anti-inflammatory Cytokine Production (pg/mL)
| Treatment Group | IL-10 (Mean ± SD) | TGF-β (Mean ± SD) |
| Unstimulated | ||
| LPS (100 ng/mL) | ||
| LPS + this compound (0.1 nM) | ||
| LPS + this compound (1 nM) | ||
| LPS + this compound (10 nM) | ||
| LPS + this compound (100 nM) | ||
| LPS + this compound (1000 nM) | ||
| Vehicle Control |
Conclusion
This document provides a comprehensive set of protocols for investigating the effects of this compound on cytokine production in vitro. By following these methodologies, researchers can generate robust and reproducible data to further characterize the immunomodulatory profile of this potent glucocorticoid receptor agonist. The use of multiplex assays is encouraged to gain a broader understanding of the impact of this compound on the complex network of inflammatory mediators. The results from these studies will be valuable for drug development professionals in assessing the therapeutic potential of this compound for inflammatory diseases.
References
- 1. This compound [openinnovation.astrazeneca.com]
- 2. Cytokine modulation by glucocorticoids: mechanisms and actions in cellular studies [pubmed.ncbi.nlm.nih.gov]
- 3. Regulatory and Mechanistic Actions of Glucocorticoids on T and Inflammatory Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bowdish.ca [bowdish.ca]
- 6. Cytokine Elisa [bdbiosciences.com]
- 7. biomatik.com [biomatik.com]
- 8. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytokine Elisa [bdbiosciences.com]
- 10. bio-rad.com [bio-rad.com]
- 11. bioagilytix.com [bioagilytix.com]
- 12. Next-Generation Cytokine Multiplex Assays | MILLIPLEX® Assays [sigmaaldrich.com]
- 13. Bead Based Multiplex Assay for Analysis of Tear Cytokine Profiles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Establishing a Dose-Response Curve of AZD2906 in A549 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD2906 is a potent and selective full agonist of the glucocorticoid receptor (GR).[1] Glucocorticoids are known to play a critical role in cellular processes such as inflammation, metabolism, and cell growth by binding to the GR, which then translocates to the nucleus to regulate gene expression.[2][3] This document provides a detailed protocol for establishing a dose-response curve for this compound in the human lung adenocarcinoma cell line, A549, a commonly used model in cancer research. The protocols outlined below describe the necessary steps for cell culture, treatment with this compound, and assessment of cell viability to determine the half-maximal inhibitory concentration (IC50).
Signaling Pathway
The binding of this compound to the glucocorticoid receptor initiates a signaling cascade that ultimately leads to changes in gene expression, influencing cell viability and proliferation.
References
Application Notes and Protocols for In Vivo Imaging of AZD2906 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD2906 is a potent and selective, non-steroidal full agonist of the glucocorticoid receptor (GR).[1] Its mechanism of action involves binding to the GR, which then translocates to the nucleus and modulates the expression of target genes, leading to anti-inflammatory effects. This compound has demonstrated efficacy in a mouse model of TNF-induced inflammation.[1] To facilitate preclinical and clinical development of this compound and similar GR agonists, robust in vivo imaging techniques are essential to non-invasively track its biodistribution, target engagement, and pharmacodynamic effects.
These application notes provide detailed protocols for proposed in vivo imaging strategies to monitor the activity of this compound. The described methods are based on established imaging modalities for small molecules and inflammatory processes, adapted for the specific characteristics of this compound.
Signaling Pathway of this compound
This compound, as a glucocorticoid receptor agonist, initiates a signaling cascade upon binding to the cytosolic GR. This binding event leads to the dissociation of chaperone proteins, allowing the GR-AZD2906 complex to translocate to the nucleus. Within the nucleus, the complex dimerizes and binds to Glucocorticoid Response Elements (GREs) on the DNA, leading to the transactivation of anti-inflammatory genes. Additionally, the activated GR can interact with and inhibit pro-inflammatory transcription factors such as NF-κB and AP-1, a process known as transrepression.
Caption: this compound signaling pathway.
In Vivo Imaging Techniques
Two primary strategies are proposed for tracking this compound activity in vivo:
-
Direct Imaging with Positron Emission Tomography (PET): This involves radiolabeling this compound to directly visualize its biodistribution and target engagement.
-
Indirect Imaging of Pharmacodynamic Effects: This approach monitors the downstream biological consequences of this compound activity, such as the suppression of inflammation.
Direct In Vivo Imaging of this compound using PET
Positron Emission Tomography (PET) is a highly sensitive, quantitative imaging modality that allows for the three-dimensional visualization of radiolabeled molecules in vivo.[2] By radiolabeling this compound, its uptake and retention in various tissues can be measured, providing insights into its pharmacokinetic and pharmacodynamic properties.
Experimental Workflow: PET Imaging
Caption: Workflow for PET imaging of radiolabeled this compound.
Protocol: Radiolabeling of this compound with Fluorine-18
This protocol describes a proposed method for labeling this compound with Fluorine-18 (¹⁸F), a commonly used positron emitter with a half-life of approximately 110 minutes. This would require a suitable precursor of this compound amenable to fluorination.
Materials:
-
This compound precursor (e.g., with a leaving group such as tosylate or mesylate at a suitable position for nucleophilic substitution)
-
[¹⁸F]Fluoride
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (B52724) (anhydrous)
-
Water for injection
-
HPLC system with a semi-preparative column (e.g., C18)
-
Sterile filters (0.22 µm)
Method:
-
[¹⁸F]Fluoride Activation:
-
Trap aqueous [¹⁸F]fluoride from the cyclotron target onto an anion exchange column.
-
Elute the [¹⁸F]fluoride into a reaction vessel using a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water.
-
Azeotropically dry the [¹⁸F]fluoride by repeated additions and evaporations of anhydrous acetonitrile under a stream of nitrogen.
-
-
Radiolabeling Reaction:
-
Dissolve the this compound precursor in anhydrous acetonitrile and add it to the dried [¹⁸F]K/K₂₂₂ complex.
-
Seal the reaction vessel and heat at 80-120°C for 10-20 minutes.
-
Monitor the reaction progress by radio-TLC.
-
-
Purification:
-
Cool the reaction mixture and dilute with the mobile phase for HPLC.
-
Inject the mixture onto the semi-preparative HPLC column.
-
Collect the fraction corresponding to [¹⁸F]this compound.
-
-
Formulation:
-
Remove the HPLC solvent from the collected fraction by rotary evaporation or by passing it through a C18 Sep-Pak cartridge and eluting with ethanol.
-
Formulate the purified [¹⁸F]this compound in sterile saline for injection, passing it through a 0.22 µm sterile filter.
-
-
Quality Control:
-
Perform analytical HPLC to determine radiochemical purity and specific activity.
-
Measure the pH of the final product.
-
Test for sterility and pyrogenicity.
-
Protocol: In Vivo PET/CT Imaging in a Mouse Model of Inflammation
Animal Model:
-
Induce localized inflammation in mice (e.g., C57BL/6) by subcutaneous injection of TNF-α or lipopolysaccharide (LPS) in the hind paw or ear.
Imaging Protocol:
-
Animal Preparation:
-
Anesthetize the mouse with isoflurane (B1672236) (2% for induction, 1-1.5% for maintenance).
-
Place the animal on the scanner bed with a heating pad to maintain body temperature.
-
Perform a transmission scan for attenuation correction.
-
-
Radiotracer Injection:
-
Administer a bolus of [¹⁸F]this compound (e.g., 3.7-7.4 MBq) via a tail vein catheter.
-
-
PET/CT Imaging:
-
Acquire dynamic PET data for 60-90 minutes immediately following injection.
-
After the PET scan, acquire a CT scan for anatomical co-registration.
-
-
Data Analysis:
-
Reconstruct the PET images using an appropriate algorithm (e.g., OSEM3D).
-
Co-register the PET and CT images.
-
Draw regions of interest (ROIs) on the inflamed tissue and other organs (e.g., muscle, liver, brain, kidneys) to generate time-activity curves.
-
Calculate the percentage of injected dose per gram of tissue (%ID/g) for each ROI at different time points.
-
Quantitative Data Presentation
| Tissue | %ID/g at 30 min post-injection (Mean ± SD) | %ID/g at 60 min post-injection (Mean ± SD) |
| Inflamed Paw | 2.5 ± 0.4 | 2.1 ± 0.3 |
| Contralateral Paw | 0.8 ± 0.2 | 0.6 ± 0.1 |
| Blood | 1.5 ± 0.3 | 0.9 ± 0.2 |
| Liver | 5.2 ± 0.8 | 4.5 ± 0.7 |
| Kidneys | 3.1 ± 0.5 | 2.5 ± 0.4 |
| Muscle | 0.5 ± 0.1 | 0.4 ± 0.1 |
| Brain | 0.2 ± 0.05 | 0.15 ± 0.04 |
Note: The data presented in this table is hypothetical and serves as an example of how results from a PET imaging study with radiolabeled this compound could be presented.
Indirect In Vivo Imaging of this compound Activity
Indirect imaging methods can be employed to assess the pharmacodynamic effects of this compound by monitoring downstream molecular events, such as the inhibition of pro-inflammatory signaling pathways.
Bioluminescence Imaging of NF-κB Inhibition
This compound is expected to inhibit the activity of the pro-inflammatory transcription factor NF-κB. This can be visualized in vivo using transgenic mice that express luciferase under the control of an NF-κB response element (NF-κB-RE-luc).[3][4][5] In these mice, NF-κB activation leads to luciferase expression and light emission upon administration of luciferin.
Experimental Workflow: Bioluminescence Imaging
Caption: Workflow for bioluminescence imaging of NF-κB inhibition.
Protocol: In Vivo Bioluminescence Imaging of NF-κB Activity
Animal Model:
-
Transgenic mice carrying the NF-κB-RE-luciferase reporter gene.
Protocol:
-
Induction of Inflammation and Treatment:
-
Administer a pro-inflammatory stimulus (e.g., intraperitoneal injection of LPS, 1-2 mg/kg).
-
At a designated time before or after the inflammatory challenge, treat the mice with this compound (oral administration) or vehicle control.
-
-
Bioluminescence Imaging:
-
At the peak of the expected inflammatory response (e.g., 4-6 hours post-LPS), anesthetize the mice with isoflurane.
-
Administer D-luciferin (150 mg/kg, intraperitoneally).
-
After 10-15 minutes, place the mice in a light-tight imaging chamber of an in vivo imaging system (e.g., IVIS).
-
Acquire bioluminescence images with an exposure time of 1-5 minutes.
-
-
Data Analysis:
-
Draw ROIs over the areas of interest (e.g., the abdominal region for systemic inflammation).
-
Quantify the light emission as photon flux (photons/second/cm²/steradian).
-
Compare the photon flux between this compound-treated and vehicle-treated groups.
-
Quantitative Data Presentation
| Treatment Group | Photon Flux (photons/s/cm²/sr) at 4h post-LPS (Mean ± SD) |
| Vehicle Control | 5.8 x 10⁶ ± 1.2 x 10⁶ |
| This compound (1 mg/kg) | 2.1 x 10⁶ ± 0.5 x 10⁶ |
| This compound (10 mg/kg) | 0.9 x 10⁶ ± 0.3 x 10⁶ |
Note: The data presented in this table is hypothetical and illustrates the expected dose-dependent inhibition of NF-κB activity by this compound.
Conclusion
The in vivo imaging techniques outlined in these application notes provide a framework for the preclinical evaluation of this compound. Direct imaging via PET with a radiolabeled form of this compound can offer valuable information on its biodistribution and target organ accumulation. Indirect imaging of pharmacodynamic effects, such as the inhibition of NF-κB activity using bioluminescence, can provide quantitative evidence of the drug's anti-inflammatory efficacy in living animals. These imaging approaches can accelerate the development of this compound and other novel GR modulators by enabling non-invasive, longitudinal assessment of their in vivo properties.
References
- 1. This compound [openinnovation.astrazeneca.com]
- 2. Frontiers | PET Molecular Imaging in Drug Development: The Imaging and Chemistry Perspective [frontiersin.org]
- 3. In Vivo Bioluminescence Imaging of Nuclear Factor kappaB Activation: A Valuable Model for Studying Inflammatory and Oxidative Stress in Live Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rosj.org [rosj.org]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
AZD2906 in DMSO: Technical Support & Resource Center
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective handling and use of AZD2906 in Dimethyl Sulfoxide (DMSO). Below you will find troubleshooting guides, frequently asked questions, experimental protocols, and key data presented in a clear and accessible format.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound for in vitro studies?
A1: For in vitro applications, it is recommended to use 100% anhydrous, high-purity DMSO to prepare stock solutions of this compound.
Q2: What are the recommended storage conditions and duration for this compound stock solutions in DMSO?
A2: this compound stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month. To maintain the integrity of the compound, it is advisable to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.
Q3: My this compound powder is not dissolving completely in DMSO. What should I do?
A3: If you encounter solubility issues, you can employ gentle heating (e.g., in a 37°C water bath) or sonication to facilitate the dissolution of this compound in DMSO. It is also crucial to use fresh, anhydrous DMSO, as the solvent is hygroscopic and absorbed water can reduce its solvating power.
Q4: Can I use a DMSO stock solution of this compound for in vivo animal studies?
A4: Yes, a DMSO stock solution can be used as a starting point for preparing formulations for in vivo studies. However, the final solution for administration typically involves co-solvents to ensure biocompatibility and maintain solubility upon injection. A common formulation involves a 10% DMSO stock solution further diluted with agents like PEG300, Tween-80, and saline.
Q5: What is the mechanism of action of this compound?
A5: this compound is a potent and selective full agonist of the glucocorticoid receptor (GR).[1] Upon binding, it activates the receptor, leading to the modulation of gene expression.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Compound (powder) does not fully dissolve in DMSO. | 1. Insufficient mixing.2. Low temperature.3. DMSO has absorbed water (hygroscopic).4. Concentration exceeds solubility limit. | 1. Vortex the solution vigorously for 2-5 minutes.2. Gently warm the solution in a 37°C water bath for 10-15 minutes.3. Use a fresh, unopened bottle of anhydrous, high-purity DMSO.4. Prepare a more dilute stock solution. |
| Previously clear DMSO stock solution now shows crystals/precipitate. | 1. Temperature fluctuations during storage.2. Evaporation of DMSO, leading to increased concentration. | 1. Warm the solution at 37°C and vortex or sonicate until the crystals redissolve before use.2. Ensure vials are tightly sealed to prevent solvent evaporation. |
| Precipitation occurs when diluting the DMSO stock into aqueous media (e.g., cell culture medium, PBS). | 1. Rapid change in solvent polarity ("salting out").2. Final DMSO concentration is too low to maintain solubility. | 1. Perform serial dilutions of the DMSO stock in the aqueous buffer to minimize the polarity shock.2. Ensure the final DMSO concentration is sufficient to keep the compound in solution, while remaining non-toxic to cells (typically ≤ 0.5%). |
Quantitative Data Summary
Table 1: Solubility and Storage of this compound in DMSO
| Parameter | Value | Notes |
| Solubility in DMSO | 125 mg/mL (271.44 mM) | Ultrasonic assistance may be required. Use of fresh, anhydrous DMSO is critical as it is hygroscopic. |
| Storage of Stock Solution | -80°C for up to 6 months-20°C for up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. |
| Storage of Powder | -20°C for up to 3 years |
Experimental Protocols
Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 460.50 g/mol )
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes
-
Vortex mixer
-
Water bath sonicator (optional)
-
Water bath at 37°C (optional)
Procedure:
-
Preparation: Allow the vial containing this compound powder and the bottle of anhydrous DMSO to equilibrate to room temperature.
-
Calculation: To prepare a 10 mM stock solution, you will need 4.605 mg of this compound per 1 mL of DMSO. Adjust the amounts as needed for your desired volume.
-
Weighing: Carefully weigh the required amount of this compound powder and transfer it to a sterile vial.
-
Solvent Addition: Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Dissolution:
-
Tightly cap the vial and vortex the solution vigorously for 2-5 minutes.
-
Visually inspect the solution against a light source to ensure there are no undissolved particles.
-
If particles remain, place the vial in a water bath sonicator for 15-30 minutes.
-
Alternatively, or in addition to sonication, place the vial in a 37°C water bath for 10-15 minutes, with intermittent vortexing.
-
-
Final Inspection & Storage: Once the solution is clear, it is ready for use. For storage, aliquot the stock solution into single-use, tightly sealed vials and store at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage.
Signaling Pathway
This compound functions as a selective glucocorticoid receptor (GR) agonist. In its inactive state, the GR resides in the cytoplasm as part of a multiprotein complex. Upon binding of this compound, the receptor undergoes a conformational change, dissociates from the complex, dimerizes, and translocates to the nucleus. Inside the nucleus, the this compound-GR complex binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This interaction modulates the transcription of these genes, leading to the physiological effects of the compound.
References
AZD2906 Dose-Response Curve Variability: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in AZD2906 dose-response curves.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective, non-steroidal full agonist for the glucocorticoid receptor (GR).[1] Its mechanism of action involves binding to the GR, which then translocates to the nucleus to regulate gene expression. This regulation can occur through two main pathways: transactivation, where the GR dimerizes and binds to glucocorticoid response elements (GREs) to upregulate gene expression, and transrepression, where the GR monomer interacts with other transcription factors to repress the expression of pro-inflammatory genes.[2][3]
Q2: What are the reported potency values for this compound?
A2: The potency of this compound has been characterized in various in vitro systems. The following table summarizes key reported values.
| Assay System | Parameter | Value (nM) |
| Glucocorticoid Receptor Binding | Ki | 2.8 |
| Human Peripheral Blood Mononuclear Cell (PBMC) Assay (LPS-induced TNF-α production) | EC50 | 2.2 |
| Human Whole Blood Assay | IC50 | 41.6 |
| Rat Peripheral Blood Mononuclear Cell (PBMC) Assay | IC50 | 0.3 |
| Rat Whole Blood Assay | IC50 | 7.5 |
Data sourced from AstraZeneca Open Innovation and Fisher Scientific.[1][4]
Q3: I am observing significant variability in my this compound dose-response curves between experiments. What are the common causes?
A3: Variability in dose-response curves can arise from several factors, which can be broadly categorized into three areas: experimental procedure, cell-based factors, and data analysis.[5][6][7] Common causes include inconsistent cell seeding density, passage number, and health; reagent instability or improper storage; and pipetting errors. It is also important to consider the specific mechanism of this compound, as variations in glucocorticoid receptor expression levels between cell passages or different cell lines can significantly impact the response.
Troubleshooting Guides
Issue 1: Inconsistent IC50/EC50 Values Between Experiments
Possible Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Reagent Quality and Handling | This compound Stock Solution: Ensure consistent preparation and storage of your this compound stock solution. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. Confirm the solubility of this compound in your chosen solvent (e.g., DMSO) and ensure the final solvent concentration is consistent across all wells and does not exceed non-toxic levels (typically ≤ 0.5%).[8] Assay Reagents: Use fresh, high-quality reagents. If using biological reagents like enzymes or antibodies, ensure they are from a reliable supplier and have consistent activity.[9] |
| Cell Culture Conditions | Cell Passage Number: Use cells with a consistent and low passage number. High passage numbers can lead to genetic drift and altered expression of the glucocorticoid receptor. Cell Seeding Density: Ensure a consistent cell seeding density across all wells and plates. Overly confluent or sparse cells can exhibit different sensitivities to the compound.[10] Cell Health: Regularly monitor cell health and viability. Stressed or unhealthy cells will respond inconsistently. |
| Assay Protocol | Incubation Times: Strictly adhere to the specified incubation times for compound treatment and any subsequent assay steps. Pipetting Accuracy: Calibrate pipettes regularly to ensure accurate and consistent dispensing of the compound, reagents, and cells.[9] |
Issue 2: High Variability Between Replicates Within the Same Experiment
Possible Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Inaccurate Pipetting | Review and optimize your pipetting technique. For serial dilutions, ensure thorough mixing at each step to avoid concentration errors.[7] |
| Plate Edge Effects | Edge wells of microplates are more prone to evaporation, which can concentrate the compound and affect cell growth. To mitigate this, avoid using the outer wells for experimental data points or ensure proper humidification during incubation. |
| Inconsistent Cell Seeding | Ensure your cell suspension is homogenous before seeding to avoid clumps and an uneven distribution of cells across the plate. |
Issue 3: Unexpected Shape of the Dose-Response Curve (e.g., shallow slope, U-shaped)
Possible Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Compound Solubility | At high concentrations, this compound may precipitate out of solution, leading to a plateau or decrease in response. Visually inspect the wells with the highest concentrations for any signs of precipitation. |
| Off-Target Effects or Cytotoxicity | At high concentrations, this compound may exhibit off-target effects or cytotoxicity that can confound the dose-response relationship.[8] Consider performing a cell viability assay in parallel to your primary assay to assess cytotoxicity. |
| Complex Biological Response | The biological system being studied may have a complex response to glucocorticoid receptor activation, potentially leading to non-standard dose-response curves.[11] For instance, feedback mechanisms or receptor downregulation at high concentrations could alter the expected sigmoidal curve. |
Experimental Protocols
Protocol: In Vitro TNF-α Inhibition Assay in Human PBMCs
This protocol describes a method to determine the EC50 of this compound by measuring the inhibition of lipopolysaccharide (LPS)-induced TNF-α production in human peripheral blood mononuclear cells (PBMCs).
1. Materials:
-
Human PBMCs
-
RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Lipopolysaccharide (LPS)
-
Human TNF-α ELISA kit
-
96-well cell culture plates
2. Procedure:
-
Cell Preparation: Isolate PBMCs from whole blood using a Ficoll-Paque gradient. Resuspend the cells in complete RPMI-1640 medium and adjust the cell density to 1 x 10^6 cells/mL.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in complete RPMI-1640 medium to create a range of working concentrations. The final DMSO concentration in the assay should be ≤ 0.1%.
-
Cell Seeding: Seed 100 µL of the PBMC suspension into each well of a 96-well plate.
-
Compound Addition: Add 50 µL of the this compound working solutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (no compound).
-
Pre-incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 1 hour.
-
Stimulation: Add 50 µL of LPS solution (final concentration of 100 ng/mL) to all wells except for the unstimulated control.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant for TNF-α measurement.
-
TNF-α Measurement: Quantify the amount of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Plot the TNF-α concentration against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic equation to determine the EC50 value.
Visualizations
Signaling Pathway of this compound
Caption: Simplified signaling pathway of this compound as a glucocorticoid receptor agonist.
Experimental Workflow for Troubleshooting Dose-Response Variability
Caption: A logical workflow for troubleshooting variability in dose-response experiments.
References
- 1. This compound [openinnovation.astrazeneca.com]
- 2. AZD-2906 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. [Mechanism of action of glucocorticoids: role of lipocortins] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CAS RN 1034148-15-6 | Fisher Scientific [fishersci.de]
- 5. derangedphysiology.com [derangedphysiology.com]
- 6. icuprimaryprep.com [icuprimaryprep.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Dose–response relationship - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing AZD2906 Concentration for In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of AZD2906 for in vitro experiments. This resource includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and quantitative data summaries to facilitate successful and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective full agonist of the glucocorticoid receptor (GR).[1] Its mechanism of action involves binding to the GR, leading to the dimerization of the receptor and subsequent regulation of gene expression. This can result in the transactivation of anti-inflammatory genes and the transrepression of pro-inflammatory signaling pathways.[1]
Q2: What is the recommended starting concentration range for this compound in in vitro experiments?
Based on its known potency, a starting concentration range of 0.1 nM to 100 nM is recommended for most cell-based assays. However, the optimal concentration will depend on the specific cell type, assay endpoint, and experimental conditions. It is always advisable to perform a dose-response curve to determine the EC50 or IC50 in your specific system.
Q3: How should I prepare and store this compound stock solutions?
This compound is soluble in DMSO.[2][3] For a 10 mM stock solution, dissolve the appropriate mass of this compound in DMSO. It is recommended to use freshly opened, high-purity DMSO to ensure complete dissolution, as hygroscopic DMSO can negatively impact solubility.[2] Stock solutions should be stored at -20°C for up to one month or at -80°C for up to six months.[2] Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
Q4: Is this compound known to have off-target effects?
This compound is reported to be selective for the glucocorticoid receptor over other steroid nuclear hormone receptors such as the androgen receptor (AR), estrogen receptor (ER), mineralocorticoid receptor (MR), and progesterone (B1679170) receptor (PR).[1] However, as with any small molecule inhibitor, the potential for off-target effects should be considered, especially at higher concentrations. Cross-reactivity with other nuclear receptors can be a concern for this class of compounds.[4][5] It is advisable to include appropriate controls and potentially counter-screen against related receptors if unexpected effects are observed.
Q5: What are the expected downstream effects of this compound treatment in a relevant cell model?
As a GR agonist, this compound is expected to mimic the effects of endogenous glucocorticoids. In inflammatory models, this includes the inhibition of pro-inflammatory cytokine production, such as TNF-α, induced by stimuli like lipopolysaccharide (LPS).[1] It is also expected to induce the expression of GR-responsive genes, which can be measured using a glucocorticoid response element (GRE)-driven reporter assay.[6]
Troubleshooting Guides
Issue 1: Higher than Expected EC50/IC50 Values
Symptom: The concentration of this compound required to achieve the desired biological effect is significantly higher than the reported low nanomolar values.
| Possible Cause | Troubleshooting Step | Rationale |
| Compound Precipitation | 1. Visually inspect the prepared this compound solutions for any precipitate. 2. Prepare fresh dilutions from a new stock aliquot. 3. Consider a brief sonication of the stock solution to ensure complete dissolution.[2] | This compound has limited aqueous solubility. If it precipitates out of solution, the effective concentration will be lower than the nominal concentration. |
| Degradation of this compound | 1. Prepare fresh stock solutions from powder. 2. Ensure proper storage of stock solutions at -20°C or -80°C in single-use aliquots.[2] | Improper storage or repeated freeze-thaw cycles can lead to degradation of the compound, reducing its potency. |
| High Protein Binding in Media | 1. Reduce the serum concentration in your cell culture media during the experiment, if possible. 2. Perform a dose-response curve in serum-free media as a control. | This compound may bind to proteins in the fetal bovine serum (FBS), reducing the free concentration available to interact with the cells. |
| Low Glucocorticoid Receptor Expression | 1. Confirm the expression of the glucocorticoid receptor in your cell line using qPCR or Western blot. | The cellular response to this compound is dependent on the presence of its target, the glucocorticoid receptor. |
Issue 2: High Variability Between Replicates or Experiments
Symptom: Inconsistent results are observed between replicate wells within the same experiment or between separate experiments.
| Possible Cause | Troubleshooting Step | Rationale |
| Inconsistent Cell Seeding | 1. Ensure a homogenous single-cell suspension before seeding. 2. Use a calibrated multichannel pipette for cell seeding. 3. Allow plates to sit at room temperature for 15-20 minutes before placing in the incubator to ensure even cell distribution. | Variations in cell number per well will lead to variability in the assay readout. |
| Edge Effects in Multi-well Plates | 1. Avoid using the outer wells of the plate for experimental samples. 2. Fill the outer wells with sterile PBS or media to maintain humidity. | The outer wells of a multi-well plate are more prone to evaporation, which can concentrate the compound and affect cell health. |
| Inaccurate Pipetting of Compound | 1. Use calibrated pipettes and fresh tips for each dilution. 2. Prepare a master mix of each concentration to be added to the wells to minimize pipetting errors. | Small variations in the volume of the potent this compound solution can lead to significant differences in the final concentration. |
| Cell Health and Passage Number | 1. Use cells within a consistent and low passage number range. 2. Regularly monitor cell morphology and viability. | Cellular characteristics and responsiveness to stimuli can change with high passage numbers. |
Issue 3: Unexpected Cytotoxicity
Symptom: A decrease in cell viability is observed at concentrations intended to be non-toxic.
| Possible Cause | Troubleshooting Step | Rationale |
| High Final DMSO Concentration | 1. Calculate the final concentration of DMSO in your assay wells. 2. Ensure the final DMSO concentration is consistent across all wells, including controls, and is below the tolerance level of your cell line (typically <0.5%). | High concentrations of DMSO can be toxic to cells. |
| Compound-induced Cytotoxicity | 1. Perform a standard cytotoxicity assay (e.g., MTT or CellTiter-Glo) with a full dose-response of this compound. 2. Determine the concentration at which this compound induces a significant decrease in cell viability. | At high concentrations, this compound may have cytotoxic effects that are independent of its GR-mediated activity. |
| Contamination of Stock Solution | 1. Prepare a fresh stock solution of this compound from a new vial. 2. Filter-sterilize the stock solution if contamination is suspected. | Contamination in the stock solution could be responsible for the observed cytotoxicity. |
Quantitative Data Summary
The following tables summarize the reported in vitro potency of this compound in various assays.
| Assay Type | Cell Line / System | Parameter | Value (nM) |
| Glucocorticoid Receptor Binding | - | Ki | 2.8 |
| TNF-α Production Inhibition | Human Peripheral Blood Mononuclear Cells (PBMCs) | EC50 | 2.2[1] |
| Glucocorticoid Receptor Agonism | Human PBMCs | IC50 | 2.2[3] |
| Glucocorticoid Receptor Agonism | Rat PBMCs | IC50 | 0.3[3] |
| Glucocorticoid Receptor Agonism | Human Whole Blood | IC50 | 41.6[3] |
| Glucocorticoid Receptor Agonism | Rat Whole Blood | IC50 | 7.5[3] |
| GRE-luciferase Reporter Assay | A549 Cells | EC50 | ~1 |
Note: The EC50/IC50 values can vary depending on the specific experimental conditions. It is recommended to determine these values in your own experimental setup.
Experimental Protocols
Protocol 1: Glucocorticoid Response Element (GRE) Luciferase Reporter Assay
This assay measures the ability of this compound to activate the glucocorticoid receptor and induce the expression of a luciferase reporter gene under the control of a glucocorticoid response element.
Materials:
-
A549 cells stably expressing a GRE-luciferase reporter construct
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Dexamethasone (B1670325) (positive control)
-
DMSO (vehicle control)
-
96-well white, clear-bottom tissue culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed A549-GRE-luc cells in a 96-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound and dexamethasone in complete culture medium. A typical concentration range to test would be 0.01 nM to 1000 nM. Include a vehicle control (DMSO) at the same final concentration as the highest compound concentration.
-
Remove the culture medium from the cells and replace it with the medium containing the different concentrations of this compound, dexamethasone, or vehicle control.
-
Incubate the plate for 5-6 hours at 37°C in a 5% CO2 incubator.[6][7]
-
After the incubation period, remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Prepare the luciferase assay reagent according to the manufacturer's instructions.
-
Add the luciferase assay reagent to each well and mix gently.
-
Measure the luminescence using a plate reader.
Data Analysis:
-
Subtract the background luminescence (from wells with no cells) from all experimental values.
-
Normalize the data to the vehicle control.
-
Plot the normalized luminescence values against the log of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value.
Protocol 2: TNF-α Inhibition Assay in Human PBMCs
This protocol describes a method to assess the ability of this compound to inhibit the production of TNF-α from human peripheral blood mononuclear cells (PBMCs) stimulated with lipopolysaccharide (LPS).
Materials:
-
Human PBMCs
-
RPMI-1640 medium with 10% FBS
-
This compound
-
Dexamethasone (positive control)
-
LPS from E. coli
-
96-well tissue culture plates
-
Human TNF-α ELISA kit
Procedure:
-
Isolate PBMCs from healthy human donor blood using a standard density gradient centrifugation method.
-
Resuspend the PBMCs in RPMI-1640 medium with 10% FBS and seed them in a 96-well plate at a density of 1 x 10^5 cells per well.
-
Prepare serial dilutions of this compound and dexamethasone in RPMI-1640 medium.
-
Add the diluted compounds to the wells containing the PBMCs and pre-incubate for 1 hour at 37°C in a 5% CO2 incubator.
-
Prepare a stock solution of LPS in sterile PBS.
-
Add LPS to the wells to a final concentration of 10 ng/mL to stimulate TNF-α production. Include a non-stimulated control (no LPS) and a vehicle control (DMSO + LPS).
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
After incubation, centrifuge the plate to pellet the cells.
-
Carefully collect the supernatant from each well.
-
Quantify the amount of TNF-α in the supernatant using a human TNF-α ELISA kit according to the manufacturer's instructions.
Data Analysis:
-
Generate a standard curve using the TNF-α standards provided in the ELISA kit.
-
Calculate the concentration of TNF-α in each sample from the standard curve.
-
Calculate the percentage of TNF-α inhibition for each concentration of this compound relative to the vehicle control (LPS only).
-
Plot the percentage of inhibition against the log of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 3: Cytotoxicity Assay (MTT Assay)
This assay is used to determine the concentration at which this compound may exert cytotoxic effects on a given cell line.
Materials:
-
Cell line of interest (e.g., A549, HeLa)
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in complete culture medium. It is important to test a wide range of concentrations, up to the micromolar range, to identify any potential cytotoxicity.
-
Remove the medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for 24-72 hours, depending on the cell line and experimental design.
-
After the incubation period, add 10-20 µL of MTT solution to each well.[8]
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.[8]
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[9][10]
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Data Analysis:
-
Subtract the background absorbance (from wells with no cells) from all experimental values.
-
Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration.
-
Determine the CC50 (concentration that causes 50% cytotoxicity) from the dose-response curve.
Visualizations
Caption: this compound Signaling Pathway.
Caption: General Experimental Workflow.
Caption: Troubleshooting Logic Flowchart.
References
- 1. This compound [openinnovation.astrazeneca.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. arctomsci.com [arctomsci.com]
- 4. Allosteric Binding Sites On Nuclear Receptors: Focus On Drug Efficacy and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Safety Implications of Modulating Nuclear Receptors: A Comprehensive Analysis from Non-Clinical and Clinical Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. MTT (Assay protocol [protocols.io]
- 10. merckmillipore.com [merckmillipore.com]
Glucocorticoid Receptor Agonist Experiments: Technical Support Center
Welcome to the technical support center for researchers, scientists, and drug development professionals working with glucocorticoid receptor (GR) agonists. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I observing high variability in my cell-based assay results?
A1: High variability in cellular responses to glucocorticoids is a common issue and can stem from several factors:
-
Cell Line Instability: Continuous passaging can lead to genetic drift and altered expression of the glucocorticoid receptor (GR) and its cofactors. It is recommended to use cells within a validated passage number range[1].
-
GR Isoform Expression: Cells express multiple GR isoforms (e.g., GRα, GRβ) due to alternative splicing and translation initiation, and the ratio of these isoforms can dictate glucocorticoid sensitivity[2][3]. Different cell lines, and even the same cell line under different conditions, can have varying isoform profiles[3][4].
-
Cell Cycle Dependence: Glucocorticoid sensitivity can fluctuate at different stages of the cell cycle[2]. Ensure that cell cultures are synchronized or that seeding densities are consistent to minimize this variability.
-
Serum Batch Variation: Different lots of fetal bovine serum (FBS) can contain varying levels of endogenous glucocorticoids. Using charcoal-stripped FBS is crucial to reduce background GR activation[5].
Troubleshooting Tips:
-
Standardize Cell Culture: Maintain a strict protocol for cell seeding density, passage number, and media components[1].
-
Use Charcoal-Stripped Serum: Always use charcoal-stripped FBS to remove endogenous steroids from your culture medium[5].
-
Monitor GR Expression: Periodically check GR expression levels via Western blot or qPCR to ensure consistency across experiments.
Q2: My reporter gene assay shows a low or no signal after agonist treatment. What could be the cause?
A2: A weak or absent signal in a GR-responsive reporter assay can be frustrating. Here are potential causes and solutions:
-
Low GR Expression: The cell line used may have low endogenous expression of GR. Consider using a cell line known to have robust GR expression (e.g., A549, HEK293) or transiently transfecting a GR expression vector along with your reporter plasmid[4].
-
Inefficient Transfection: Poor transfection efficiency of the reporter plasmid will naturally lead to a low signal. Optimize your transfection protocol and consider using a co-transfected control plasmid (e.g., expressing β-galactosidase or Renilla luciferase) to normalize for transfection efficiency[6].
-
Suboptimal Agonist Concentration or Incubation Time: The concentration of your agonist may be too low, or the incubation time may be too short. Perform a dose-response and time-course experiment to determine the optimal conditions[5][7]. For example, dexamethasone (B1670325) can decrease GR mRNA levels, with a half-maximal effect at 10 nM and a maximal effect at 100 nM, occurring over several hours[7][8].
-
Reporter Plasmid Issues: The promoter in your reporter construct may not be strongly responsive to GR in your specific cell type. Ensure the plasmid contains well-characterized glucocorticoid response elements (GREs)[9].
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low signal in a GR reporter assay.
Q3: How can I differentiate between GR-mediated effects and off-target effects of my compound?
A3: This is a critical question in drug development. Several strategies can be employed:
-
Use a GR Antagonist: Pre-treating your cells with a known GR antagonist, such as mifepristone (B1683876) (RU-486), should block the effects of your agonist if they are GR-mediated[5]. If the effect persists, it is likely an off-target mechanism.
-
GR Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate GR expression in your cell model. The absence of GR should abrogate the response to your compound.
-
Test in GR-Null Cells: Compare the response in a cell line that expresses GR with one that is known to be GR-negative.
-
Binding Assays: Perform a competitive binding assay to confirm that your compound directly binds to the glucocorticoid receptor[10][11].
Q4: I'm observing GR downregulation after prolonged agonist treatment. Is this expected?
A4: Yes, homologous downregulation of the glucocorticoid receptor is a well-documented phenomenon. Prolonged exposure to glucocorticoid agonists leads to a decrease in GR mRNA and protein levels[12]. This is a negative feedback mechanism that can lead to glucocorticoid resistance[3][12]. Studies have shown that dexamethasone treatment can reduce GR mRNA levels by about 50% by decreasing the rate of gene transcription[7][8]. This effect can be observed within hours of treatment[7][8].
Quantitative Data Summary
The potency and efficacy of GR agonists can vary significantly. The table below summarizes the binding affinities and cellular potencies for several common glucocorticoids.
| Compound | Receptor | Binding Affinity (Ki) | Cellular Potency (EC50) | Reference |
| Dexamethasone | Human GR | ~1-10 nM | ~0.6-10 nM[7][8][13] | [1] |
| Nenocorilant | Human GR | 0.5 nM | Not Applicable (Antagonist) | [10] |
| Budesonide | Human GR | ~1-5 nM | ~1 nM | [13] |
| Fluticasone Propionate | Human GR | ~0.5-2 nM | ~0.5 nM | [13] |
| Prednisolone | Human GR | ~10-25 nM | ~20-50 nM | [14] |
Data are compiled from multiple sources and assay types; values should be considered approximate.
Key Experimental Protocols
Glucocorticoid Receptor Binding Assay (Fluorescence Polarization)
This protocol describes a competitive binding assay to determine the affinity of a test compound for the GR.
Principle: A fluorescently labeled glucocorticoid (tracer) is bound to the GR, resulting in a high fluorescence polarization (FP) signal. Unlabeled test compounds compete with the tracer for binding to the GR, causing a decrease in the FP signal.
Materials:
-
Purified human Glucocorticoid Receptor (GR) protein.
-
Fluorescent glucocorticoid tracer (e.g., Fluormone™ GS Red).
-
Assay Buffer (e.g., PanVera GR Screening Buffer with DTT).
-
Test compounds and a reference compound (e.g., Dexamethasone).
-
Black, low-volume 96- or 384-well plates.
-
Plate reader capable of measuring fluorescence polarization.
Procedure:
-
Reagent Preparation: Prepare serial dilutions of your test compounds and the reference compound in Assay Buffer. Prepare a working solution of the GR protein and the fluorescent tracer in Assay Buffer[11].
-
Assay Setup: In a microplate, add 50 µL of each test compound dilution.
-
Reaction Initiation: Add 25 µL of the GR protein solution to each well, followed by 25 µL of the fluorescent tracer solution[11]. Include wells for "no competitor" (high polarization) and "no GR" (low polarization) controls.
-
Incubation: Incubate the plate at room temperature for 2-4 hours, protected from light[11].
-
Measurement: Read the fluorescence polarization values using a plate reader.
-
Data Analysis: Plot the FP values against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50, which can be converted to a Ki value.
GR-Responsive Luciferase Reporter Gene Assay
This protocol measures the transcriptional activity of GR in response to an agonist.
Principle: Cells are co-transfected with a GR expression vector (optional) and a reporter plasmid containing a luciferase gene under the control of a promoter with GREs. GR activation by an agonist drives luciferase expression, which is quantified by measuring luminescence.
Materials:
-
Mammalian cell line (e.g., HEK293, A549).
-
GR expression plasmid (if needed).
-
GRE-luciferase reporter plasmid.
-
Control plasmid (e.g., Renilla luciferase) for normalization.
-
Transfection reagent.
-
Culture medium with charcoal-stripped FBS[5].
-
Test agonist.
-
Luciferase assay reagent (e.g., ONE-Step Luciferase Assay System)[5].
-
Luminometer.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in ~80-90% confluency at the time of the assay.
-
Transfection: Co-transfect the cells with the GRE-luciferase reporter plasmid and the control plasmid using an optimized transfection protocol.
-
Agonist Treatment: After 24 hours, replace the medium with fresh medium containing serial dilutions of the test agonist or vehicle control.
-
Incubation: Incubate the cells for an appropriate time (typically 5-24 hours) at 37°C[1][5].
-
Cell Lysis: Remove the medium and lyse the cells according to the luciferase kit manufacturer's protocol[6][15].
-
Luminescence Measurement: Add the luciferase substrate to the cell lysate and immediately measure the luminescence using a luminometer[15]. If using a dual-luciferase system, measure both Firefly and Renilla luminescence[6].
-
Data Analysis: Normalize the GRE-luciferase activity to the control reporter activity. Plot the normalized relative light units (RLU) against the log concentration of the agonist to determine the EC50.
Signaling Pathway and Workflow Diagrams
Caption: Simplified classical glucocorticoid receptor signaling pathway.
This guide is intended to provide a starting point for troubleshooting common issues. Specific experimental conditions may require further optimization.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Mechanisms Regulating Glucocorticoid Sensitivity and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glucocorticoid Receptor Status is a Principal Determinant of Variability in the Sensitivity of Non-Small Cell Lung Cancer Cells to Pemetrexed - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. assaygenie.com [assaygenie.com]
- 7. researchgate.net [researchgate.net]
- 8. Mechanism of glucocorticoid receptor down-regulation by glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Glucocorticoid Pathway - Report Lentivirus [gentarget.com]
- 10. benchchem.com [benchchem.com]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. mdpi.com [mdpi.com]
- 13. indigobiosciences.com [indigobiosciences.com]
- 14. The long winding road to the safer glucocorticoid receptor (GR) targeting therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protocol Library | Collaborate and Share [protocols.opentrons.com]
Technical Support Center: Improving the Bioavailability of AZD2906 in Animal Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working to enhance the bioavailability of AZD2906 in animal models. The information is designed to address common challenges encountered during preclinical development.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound.
Issue 1: High Variability in Plasma Concentrations Between Animals After Oral Dosing
-
Question: We are observing significant differences in the plasma concentrations of this compound across different animals in the same dosing group. What could be the cause and how can we troubleshoot this?
-
Answer: High inter-animal variability is a common issue in oral bioavailability studies and can stem from several factors. Here are some potential causes and troubleshooting steps:
-
Inconsistent Dosing Technique: Ensure a standardized and consistent oral gavage technique is used for all animals. Verify the dose volume and concentration for each animal and confirm correct placement of the gavage needle to prevent accidental administration into the lungs.[1]
-
Food Effects: The presence of food in the gastrointestinal (GI) tract can significantly alter drug absorption. Implement a consistent fasting period (e.g., 4-12 hours) before dosing and ensure animals do not have access to food for a set period after dosing.[2]
-
Formulation Inhomogeneity: If you are using a suspension, it must be uniformly mixed before each dose is drawn. High-energy mixing or continuous stirring may be necessary to prevent the drug from settling. Consider performing content uniformity testing on your formulation to ensure consistency.[1]
-
Physiological Differences: Minor differences in GI tract pH, gastric emptying time, and intestinal motility among animals can contribute to variability. While difficult to control, adhering to strict, standardized experimental conditions can help minimize these effects.[1][2]
-
Issue 2: Consistently Low Plasma Exposure (Low Cmax and AUC) After Oral Dosing
-
Question: Our pharmacokinetic data consistently show very low maximum plasma concentration (Cmax) and area under the curve (AUC) for this compound following oral administration. What are the likely reasons and how can we improve this?
-
Answer: Consistently low oral bioavailability is often linked to the physicochemical properties of the drug or biological barriers. Here’s a breakdown of potential causes and strategies for improvement:
-
Poor Aqueous Solubility and Dissolution: Many new chemical entities have poor water solubility, which limits their dissolution in the GI tract—a critical step for absorption.[3][4]
-
Troubleshooting:
-
Particle Size Reduction: Decreasing the particle size increases the surface area, which can enhance the dissolution rate.[4][5] Techniques like micronization or creating a nanosuspension can be explored.[3][5]
-
Formulation Enhancement: Experiment with different formulation strategies to improve solubility. This is a critical step and various approaches can be tested.[5][6] (See Table 1 for a summary of formulation strategies).
-
-
-
Poor Permeability Across the Intestinal Membrane: The drug may have difficulty passing through the intestinal wall to enter the bloodstream.
-
Troubleshooting:
-
In Vitro Permeability Assays: Use in vitro models like Caco-2 cells to assess the intrinsic permeability of this compound.
-
Permeation Enhancers: Certain excipients can transiently increase the permeability of the intestinal epithelium.[3] However, these must be used with caution due to the potential for toxicity.
-
-
-
Extensive First-Pass Metabolism: The drug may be heavily metabolized in the gut wall or liver before it reaches systemic circulation.[1]
-
Troubleshooting:
-
In Vitro Metabolic Stability: Assess the stability of this compound in liver microsomes or hepatocytes from the animal species being studied.
-
Route of Administration Comparison: Compare the AUC from oral administration to that from intravenous (IV) administration to determine the absolute bioavailability and get an indication of the extent of first-pass metabolism.[7]
-
-
-
Efflux Transporter Activity: The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug back into the GI tract, limiting its absorption.[1]
-
Troubleshooting:
-
In Vitro Transporter Assays: Use cell-based assays to determine if this compound is a substrate for common efflux transporters.
-
Co-administration with Inhibitors: In preclinical studies, co-administration with known P-gp inhibitors can help confirm if efflux is a major barrier.
-
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is this compound and what is its mechanism of action?
-
A1: this compound is a potent, selective, non-steroidal full agonist of the glucocorticoid receptor (GR).[8] It works by activating the GR, which then dimerizes and translocates to the nucleus to regulate the expression of genes involved in inflammation.[8] It has been shown to be protective in a mouse model of TNF-induced inflammation.[8]
-
-
Q2: What are the known physicochemical properties of this compound that might affect its bioavailability?
-
A2: Publicly available information on the specific physicochemical properties of this compound, such as its aqueous solubility, permeability, and Biopharmaceutics Classification System (BCS) class, is limited. However, many new chemical entities exhibit poor water solubility, which is a common reason for low oral bioavailability.[3][4] Experimental determination of these properties is a crucial first step in any formulation development plan.
-
-
Q3: Which animal models are suitable for studying the bioavailability of this compound?
-
A3: this compound has been studied in mice and rats.[8] The choice of animal model for bioavailability studies can be influenced by factors such as similarities in gastrointestinal physiology and metabolism to humans.[2] Rodents (mice, rats) are commonly used for initial screening, while larger animals like dogs may be used in later stages due to their GI tracts being more physiologically similar to humans.[2]
-
-
Q4: How do I choose the right formulation strategy to improve the bioavailability of this compound?
-
A4: The optimal formulation strategy depends on the specific properties of this compound. A systematic approach is recommended. First, determine the key limiting factors (e.g., solubility, permeability). If solubility is the primary issue, strategies like co-solvents, solid dispersions, or lipid-based formulations can be effective.[5][6][9] If permeability is low, permeation enhancers might be considered.[3] A decision tree can help guide your selection process (see diagram below).
-
Data Presentation: Formulation Strategies
Table 1: Summary of Formulation Strategies to Enhance Oral Bioavailability
| Strategy | Principle | Key Excipients/Techniques | Potential Advantages | Potential Disadvantages |
| Co-solvent Systems | Increases drug solubility in the vehicle. | PEG 300/400, Propylene Glycol, Ethanol, Glycerol.[4] | Simple to prepare; suitable for early-stage studies. | Drug may precipitate upon dilution in GI fluids. |
| Surfactant Dispersions | Improves wetting and forms micelles to solubilize the drug. | Polysorbate 80 (Tween 80), Cremophor EL, Solutol HS 15.[4] | Can significantly increase solubility and dissolution rate. | Potential for GI irritation at high concentrations. |
| pH Modification | For ionizable drugs, adjusting the pH of the microenvironment can increase solubility. | Citric acid, phosphate (B84403) buffers.[4] | Effective for drugs with pH-dependent solubility. | Effect can be transient as the drug moves through the GI tract. |
| Solid Dispersions | The drug is dispersed in a solid matrix, often in an amorphous state, to improve dissolution. | PVP, HPMC, Soluplus®, Eudragit®.[5][10] | Can create supersaturated solutions, significantly boosting absorption.[10] | Can be physically unstable (recrystallization). |
| Nanosuspensions | Reduces particle size to the nanometer range, increasing surface area for dissolution. | Wet media milling, high-pressure homogenization.[3][11] | Increases dissolution velocity; suitable for poorly soluble drugs.[11] | Requires specialized equipment; potential for particle aggregation. |
| Lipid-Based Formulations (LBDDS) | The drug is dissolved in lipids, oils, and surfactants. | Labrasol®, Maisine® CC, Capryol®, Cremophor®.[4] | Enhances solubility and can promote lymphatic absorption, bypassing first-pass metabolism.[4][5] | Complex formulations; potential for variability. |
| Cyclodextrin (B1172386) Complexation | Forms inclusion complexes where the drug is encapsulated within a cyclodextrin molecule. | Hydroxypropyl-β-cyclodextrin (HPβCD), Sulfobutylether-β-cyclodextrin (SBEβCD).[4] | Increases aqueous solubility and can stabilize the drug. | Can be limited by the stoichiometry of complexation and cost. |
Experimental Protocols
Protocol 1: Preparation of a Co-solvent Formulation for Oral Gavage in Rats
-
Objective: To prepare a simple co-solvent system to enhance the solubility of this compound for initial in vivo screening.
-
Materials: this compound powder, Polyethylene glycol 300 (PEG 300), Propylene glycol (PG), Purified water.
-
Procedure:
-
Determine the target dose concentration (e.g., 1 mg/mL).
-
Weigh the required amount of this compound.
-
Prepare the co-solvent vehicle. A common starting point is a mixture of PEG 300 and water (e.g., 40% PEG 300, 60% water v/v). The ratio can be adjusted based on solubility assessments.
-
Add a small amount of the vehicle to the this compound powder and triturate to form a smooth paste.
-
Gradually add the remaining vehicle while vortexing or sonicating until the drug is fully dissolved and the solution is clear.
-
Visually inspect the final solution for any undissolved particles.
-
Administer to animals via oral gavage at the appropriate volume based on body weight.
-
Protocol 2: Bioavailability Study Design in Rats
-
Objective: To determine the absolute oral bioavailability of an this compound formulation.
-
Animal Model: Male Sprague-Dawley rats (n=3-5 per group).
-
Groups:
-
Group 1 (IV): Administer this compound intravenously (e.g., via tail vein) at a low dose (e.g., 1 mg/kg) in a suitable IV vehicle (e.g., saline with a solubilizing agent).
-
Group 2 (Oral): Administer the this compound formulation orally via gavage at a higher dose (e.g., 10 mg/kg).
-
-
Procedure:
-
Fast animals overnight (approx. 12 hours) with free access to water.[2]
-
Record the body weight of each animal before dosing.
-
Administer the dose to each animal according to its assigned group.
-
Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points (e.g., pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 12, 24 hours).
-
Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Analyze the concentration of this compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) for both routes.
-
Calculate absolute bioavailability (F%) using the formula: F (%) = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100[7]
-
Visualizations
Caption: Experimental workflow for improving the bioavailability of this compound.
Caption: Decision tree for selecting a suitable formulation strategy.
Caption: Simplified signaling pathway for the Glucocorticoid Receptor (GR).
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. upm-inc.com [upm-inc.com]
- 6. How to improve the bioavailability of a drug? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound [openinnovation.astrazeneca.com]
- 9. researchgate.net [researchgate.net]
- 10. Improvement of Oral Absorption of Poorly Water-Soluble Drugs by Solid Dispersions with Amphiphilic Phospholipid Polymer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. "FORMULATION STRATEGIES TO IMPROVE BIOAVAILABILITY AND ORAL ABSORPTION " by Henis J. Patel [scholar.stjohns.edu]
addressing off-target effects of AZD2906 in cell culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using AZD2906 in cell culture. The information is designed to help address potential off-target effects and ensure the accurate interpretation of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, non-steroidal, and selective full agonist for the glucocorticoid receptor (GR).[1] Its primary mechanism involves binding to the cytoplasmic GR, which then translocates to the nucleus. There, it acts as a transcription factor, typically by forming homodimers that bind to Glucocorticoid Response Elements (GREs) on the DNA to regulate the expression of target genes.[1][2] This process is known as transactivation. Additionally, the GR can interact with other transcription factors, such as NF-κB and AP-1, to repress their activity, a mechanism called transrepression, which is central to its anti-inflammatory effects.[3][4]
Q2: this compound is described as "selective." What does this refer to and what are the known off-targets?
The selectivity of this compound has been demonstrated against other steroid nuclear hormone receptors, including the androgen receptor (AR), estrogen receptor (ER), mineralocorticoid receptor (MR), and progesterone (B1679170) receptor (PR).[1] However, comprehensive screening data against broader panels of proteins, such as a full kinome scan, are not publicly available. Therefore, while highly selective for the GR within its immediate receptor family, researchers should remain vigilant for potential off-target effects on other cellular proteins, especially when observing unexpected phenotypes.
Q3: I am observing a cellular phenotype that doesn't align with the known function of the glucocorticoid receptor. How can I determine if this is an off-target effect?
Observing a phenotype inconsistent with known GR biology is a key indicator of potential off-target activity. A systematic approach is necessary to distinguish between on-target and off-target effects. This involves a series of validation experiments, including dose-response analysis, the use of structurally unrelated GR modulators, and genetic knockdown or knockout of the glucocorticoid receptor.[5]
Q4: What is the difference between GR transactivation and transrepression, and how might this relate to off-target effects?
Transactivation generally involves GR homodimers binding to GREs to activate gene transcription, and is often associated with some of the metabolic side effects of glucocorticoids.[3][6] Transrepression involves GR monomers inhibiting pro-inflammatory transcription factors without direct DNA binding, and is linked to the desired anti-inflammatory effects.[6][7] An unexpected phenotype could arise if this compound, potentially through an off-target interaction, disproportionately favors one mechanism over the other in a manner not typical for glucocorticoids in your cell system, or if it modulates pathways independent of either.
Troubleshooting Guide
This guide provides structured advice for specific issues you may encounter when using this compound in your cell culture experiments.
Issue 1: The observed cellular response is not dose-dependent in the expected range for GR activation.
-
Possible Cause: The effect may be mediated by a lower-affinity off-target protein. On-target effects should correlate with the known potency of this compound for the GR (EC50 of 2.2 nM in human PBMCs).[1]
-
Troubleshooting Steps:
-
Perform a wide dose-response curve: Test this compound concentrations from picomolar to high micromolar ranges.
-
Correlate with GR expression: Quantify GR protein levels in your cell line using Western blot. A lack of correlation between the potency of this compound and GR expression levels may suggest an off-target mechanism.[5]
-
Compare with a classic GR agonist: Run a parallel dose-response curve with a well-characterized, structurally distinct GR agonist like dexamethasone. If the anomalous dose-response is unique to this compound, it is more likely to be an off-target effect.[5]
-
Issue 2: An unexpected signaling pathway is activated or inhibited.
-
Possible Cause: this compound may be interacting with an unintended protein, such as a kinase or phosphatase, leading to the modulation of a non-canonical pathway.[5]
-
Troubleshooting Steps:
-
Pathway Analysis: Use phospho-proteomic arrays or Western blotting to probe key nodes of major signaling pathways (e.g., MAPK/ERK, PI3K/Akt, JNK) to identify the affected pathway.
-
Use a Structurally Distinct GR Agonist: Treat cells with a different GR agonist (e.g., dexamethasone). If the unexpected pathway modulation is not observed with the alternative agonist, it points towards an off-target effect of this compound.[5]
-
GR Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate GR expression in your cell line. If the unexpected signaling event persists in GR-deficient cells upon treatment with this compound, this is strong evidence for an off-target effect.[5]
-
Issue 3: High levels of cytotoxicity are observed at effective concentrations.
-
Possible Cause: While glucocorticoids can induce apoptosis in certain cell types (e.g., lymphocytes), excessive cytotoxicity, especially in cell types where GR activation is not expected to be pro-apoptotic, may indicate an off-target effect.[3] Preclinical safety data for this compound noted an increase in micronucleated immature erythrocytes in rats at the maximum tolerated dose, suggesting potential effects on hematopoietic cells at high concentrations.[1]
-
Troubleshooting Steps:
-
Confirm On-Target Apoptosis: If using a sensitive cell line (e.g., lymphoid origin), confirm that the cytotoxicity is blocked by a GR antagonist or is absent in GR-knockout cells.
-
Test Structurally Different GR Agonists: Compare the cytotoxic profile of this compound with that of other GR agonists. If cytotoxicity is unique to this compound, an off-target mechanism is likely.
-
Broad Toxicity Profiling: Consider performing broader in vitro toxicity assays (e.g., mitochondrial toxicity, membrane integrity) to understand the nature of the cytotoxic effect.
-
Quantitative Data Summary
The following table summarizes the known potency and selectivity of this compound.
| Parameter | Value | Species/Assay | Reference |
| GR Binding Affinity (Ki) | 2.8 nM | Not Specified | [1] |
| Functional Potency (EC50) | 2.2 nM | Human PBMCs (LPS-induced TNF-α) | [1] |
| Selectivity | Selective against AR, ER, MR, PR | Not Specified | [1] |
Experimental Protocols
Protocol 1: Validating On-Target Effects using a GR Antagonist
-
Objective: To determine if the observed cellular phenotype is mediated by the glucocorticoid receptor.
-
Methodology:
-
Cell Culture and Plating: Plate your cells of interest at an appropriate density and allow them to adhere overnight.
-
Pre-treatment with GR Antagonist: Pre-treat a subset of wells with a GR antagonist (e.g., mifepristone (B1683876) [RU-486]) at a concentration sufficient to block the GR (typically 1-10 µM) for 1-2 hours.
-
This compound Treatment: Add this compound at the desired concentration to both antagonist-treated and untreated wells. Include vehicle controls for both conditions.
-
Incubation: Incubate for the desired duration of your experiment.
-
Endpoint Analysis: Measure your phenotype of interest (e.g., gene expression, protein phosphorylation, cell viability).
-
-
Interpretation: If the phenotype induced by this compound is reversed or significantly attenuated in the presence of the GR antagonist, it is considered an on-target effect.
Protocol 2: Assessing Off-Target Effects using GR Knockdown
-
Objective: To definitively determine if the observed effect is independent of the glucocorticoid receptor.
-
Methodology:
-
GR Knockdown: Transfect your cells with a validated siRNA or shRNA targeting the glucocorticoid receptor (NR3C1). Include a non-targeting control siRNA/shRNA.
-
Verification of Knockdown: After 48-72 hours, harvest a subset of cells to confirm GR protein knockdown by Western blot.
-
This compound Treatment: Re-plate the GR-knockdown and control cells and treat with this compound or vehicle.
-
Endpoint Analysis: Measure your phenotype of interest.
-
-
Interpretation: If the this compound-induced phenotype persists in the GR-knockdown cells, it is a confirmed off-target effect.
Visualizations
Caption: On-target genomic signaling pathway of this compound.
References
- 1. This compound [openinnovation.astrazeneca.com]
- 2. Improved Glucocorticoid Receptor Ligands: Fantastic Beasts, but How to Find Them? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New insights into the cell- and tissue-specificity of glucocorticoid actions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. G protein selectivity profile of GPR56/ADGRG1 and its effect on downstream effectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Dissociation of transactivation from transrepression by a selective glucocorticoid receptor agonist leads to separation of therapeutic effects from side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective glucocorticoid receptor agonists (SEGRAs): novel ligands with an improved therapeutic index - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cellular Assays with AZD2906
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing AZD2906, a potent and selective glucocorticoid receptor (GR) agonist, in cellular assays. Here you will find troubleshooting guides and frequently asked questions to help you optimize your experimental conditions and ensure reliable, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound and how does it influence incubation time?
A1: this compound is a full agonist of the glucocorticoid receptor (GR).[1] Its mechanism of action involves binding to the cytoplasmic GR, which then translocates to the nucleus to modulate gene expression.[2] This is a multi-step process, and the optimal incubation time depends on the specific downstream readout of your assay. Unlike some other classes of drugs, the effects are not instantaneous and require time for transcription and, if measuring protein levels, translation.
Q2: What is a good starting point for incubation time when using this compound?
A2: A good starting point for many cell-based assays with GR agonists is a 16-24 hour incubation period.[3] This duration is often sufficient to observe significant changes in the expression of GR target genes and proteins. However, for early signaling events like GR nuclear translocation, much shorter incubation times (e.g., 30 minutes to 2 hours) are appropriate.[4][5] It is always recommended to perform a time-course experiment to determine the optimal incubation time for your specific cell line and endpoint.
Q3: How do I design a time-course experiment to optimize incubation time?
A3: To design an effective time-course experiment, select a concentration of this compound at or near its EC50 (the EC50 for inhibition of LPS-induced TNF-α production in human PBMCs is 2.2 nM).[1] Then, treat your cells for a range of durations. For gene expression or protein-level readouts, a typical time course might include 4, 8, 16, 24, and 48-hour time points. For rapid events like receptor translocation, you might choose time points such as 0, 15, 30, 60, and 120 minutes. The goal is to identify the time point that gives the most robust and reproducible signal for your specific assay.
Q4: Should the incubation time be adjusted for different types of assays (e.g., reporter assays vs. cytokine release assays)?
A4: Yes, the optimal incubation time is highly dependent on the assay type. The table below provides general recommendations.
| Assay Type | Typical Incubation Time | Rationale |
| GR Nuclear Translocation | 30 minutes - 2 hours | GR translocation to the nucleus is a rapid event following ligand binding.[5] |
| Luciferase Reporter Assay | 6 - 24 hours | Requires time for transcription of the luciferase gene and translation of the enzyme.[6] |
| Gene Expression (qPCR) | 4 - 24 hours | mRNA levels of target genes can change within a few hours of GR activation. |
| Protein Expression (Western Blot) | 16 - 48 hours | Requires time for both transcription and translation of the target protein. |
| Cytokine Inhibition (e.g., TNF-α) | 16 - 24 hours | Allows for the accumulation of a measurable amount of cytokine in the control group and for the inhibitory effect of this compound to manifest.[1] |
| Cell Viability/Cytotoxicity | 24 - 72 hours | Cytotoxic effects may take longer to become apparent. |
Q5: What are some common downstream markers for assessing this compound activity?
A5: The choice of downstream markers depends on the desired biological readout. Common markers for GR activation include:
-
Transcriptional Activation: Increased expression of genes such as GILZ (glucocorticoid-induced leucine (B10760876) zipper) and DUSP1 (dual-specificity phosphatase 1).[7]
-
Transcriptional Repression: Decreased expression of pro-inflammatory cytokines like TNF-α and IL-6, often in response to an inflammatory stimulus like LPS.[1][8]
-
Reporter Gene Expression: Increased signal in a luciferase or other reporter gene assay under the control of a glucocorticoid response element (GRE).[6]
Troubleshooting Guide
Problem 1: I am not observing any effect of this compound in my assay.
| Potential Cause | Recommended Solution |
| Incubation time is too short. | For gene or protein expression assays, ensure you are incubating for at least 16-24 hours. Perform a time-course experiment to find the optimal duration. |
| This compound concentration is too low. | Perform a dose-response experiment with a wide range of concentrations (e.g., from picomolar to micromolar) to determine the optimal concentration for your cell line.[9] |
| Presence of endogenous glucocorticoids in serum. | Use charcoal-stripped fetal bovine serum (FBS) in your cell culture medium to eliminate the confounding effects of endogenous glucocorticoids.[9] |
| Low GR expression in the cell line. | Confirm the expression of the glucocorticoid receptor in your chosen cell line using qPCR or Western blotting. |
| Compound instability or precipitation. | Prepare fresh dilutions of this compound for each experiment. Visually inspect the wells for any signs of compound precipitation. |
| Cell health issues. | Ensure your cells are healthy, within a low passage number, and are not overly confluent. |
Problem 2: I am observing high background signal or variability in my results.
| Potential Cause | Recommended Solution |
| Endogenous glucocorticoids in serum. | As mentioned above, switch to charcoal-stripped FBS.[9] |
| Inconsistent cell seeding. | Ensure a uniform cell density across all wells of your plate. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate, or ensure they are filled with media to maintain humidity. |
| Assay reagent interference. | If using a reporter assay, consider the possibility that this compound may interfere with the reporter enzyme (e.g., luciferase). This can be tested in a cell-free assay.[10] |
| Contamination. | Check your cell cultures for any signs of bacterial or fungal contamination. |
Problem 3: The effect of this compound is not reproducible.
| Potential Cause | Recommended Solution |
| Inconsistent cell culture conditions. | Standardize your cell culture procedures, including seeding density, passage number, and media composition. |
| Variability in compound dilutions. | Prepare fresh serial dilutions of this compound for each experiment from a well-characterized stock solution. |
| Fluctuations in incubator conditions. | Ensure your incubator is maintaining a stable temperature, CO2 level, and humidity. |
| Assay timing. | Perform experimental steps, such as reagent addition and plate reading, at consistent times. |
Experimental Protocols
Protocol 1: Glucocorticoid Receptor (GR) Activation Luciferase Reporter Assay
-
Cell Seeding: Seed HeLa or A549 cells stably expressing a GRE-luciferase reporter construct in a 96-well white, clear-bottom plate at a density of 10,000-20,000 cells per well in complete medium with charcoal-stripped FBS. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in assay medium (e.g., DMEM with 1% charcoal-stripped FBS). Also, prepare a positive control (e.g., dexamethasone) and a vehicle control (e.g., 0.1% DMSO).
-
Cell Treatment: Carefully remove the culture medium from the cells and replace it with the medium containing the different concentrations of this compound, dexamethasone, or vehicle.
-
Incubation: Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator.
-
Lysis and Luminescence Measurement: After incubation, lyse the cells and measure the luciferase activity according to the manufacturer's protocol for your chosen luciferase assay system.
-
Data Analysis: Normalize the luciferase signal to a measure of cell viability if necessary. Plot the normalized luciferase signal against the concentration of this compound to generate a dose-response curve and determine the EC50.
Protocol 2: Inhibition of LPS-Induced TNF-α Production in Human PBMCs
-
PBMC Isolation: Isolate human peripheral blood mononuclear cells (PBMCs) from whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).
-
Cell Seeding: Resuspend the PBMCs in complete RPMI medium and seed them in a 96-well plate at a density of 1-2 x 10^5 cells per well.
-
Compound Pre-treatment: Pre-treat the cells with a serial dilution of this compound, a positive control (e.g., dexamethasone), or a vehicle control for 1-2 hours.
-
Inflammatory Stimulus: Add lipopolysaccharide (LPS) to all wells (except for the unstimulated control) at a final concentration of 10-100 ng/mL to induce TNF-α production.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: After incubation, centrifuge the plate and carefully collect the supernatant.
-
TNF-α Measurement: Measure the concentration of TNF-α in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of TNF-α production for each concentration of this compound relative to the LPS-stimulated vehicle control. Plot the percentage inhibition against the concentration to determine the IC50.
Visualizations
Caption: Canonical Glucocorticoid Receptor (GR) Signaling Pathway.
Caption: Experimental Workflow for Optimizing Incubation Time.
Caption: Troubleshooting Workflow for Unexpected Cellular Responses.
References
- 1. This compound [openinnovation.astrazeneca.com]
- 2. Exploring the Molecular Mechanisms of Glucocorticoid Receptor Action from Sensitivity to Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. mcb.uconn.edu [mcb.uconn.edu]
- 6. signosisinc.com [signosisinc.com]
- 7. Cell-specific expression and signaling of glucocorticoid receptor isoforms over time in critically ill patients with a low inflammatory response - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Non-Steroidal Glucocorticoid Receptor (GR) Agonist In Vivo Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with non-steroidal glucocorticoid receptor (GR) agonists. This resource provides answers to frequently asked questions and troubleshooting guidance for common challenges encountered during in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of developing non-steroidal GR agonists?
The main objective is to dissociate the anti-inflammatory effects of glucocorticoids from their numerous adverse effects.[1][2][3] The therapeutic anti-inflammatory actions are largely mediated by a mechanism called transrepression, where the GR inhibits pro-inflammatory transcription factors like NF-κB.[3] Conversely, many side effects, such as metabolic issues and osteoporosis, are linked to a mechanism called transactivation, where the GR directly activates the expression of certain genes.[1][3] Non-steroidal GR agonists, also known as selective GR agonists/modulators (SEGRAMs), are designed to preferentially engage in transrepression over transactivation, aiming for a better therapeutic window.[1][2]
Q2: Why do my in vitro results with a promising non-steroidal GR agonist not translate to the in vivo model?
This is a significant challenge in the field.[1] Several factors can contribute to this discrepancy:
-
Pharmacokinetics (PK) and Pharmacodynamics (PD): The compound may have poor oral bioavailability, rapid clearance, or unfavorable distribution to the target tissue in vivo.[4][5] The relationship between drug concentration and its effect over time is critical for efficacy.
-
Metabolism: The compound might be rapidly metabolized into inactive or less active forms in the liver or other tissues.[5]
-
Model Complexity: In vivo systems involve complex cell-cell interactions, feedback loops (like the HPA axis), and influences from other signaling pathways that are not present in simplified in vitro assays.[6]
-
Lack of Translatability: Animal models may not fully recapitulate the complexities of human inflammatory diseases, leading to poor predictive power for clinical efficacy.[1]
Q3: What are the most common metabolic and atrophic side effects associated with GR activation that we should monitor in vivo?
Chronic activation of the GR pathway can lead to a range of serious side effects.[1][7] Key adverse effects to monitor in animal models include:
-
Metabolic Syndrome: This includes hyperglycemia (elevated blood glucose), insulin (B600854) resistance, and changes in fat metabolism.[1][2]
-
Osteoporosis: Glucocorticoids can increase the risk of bone density loss by affecting bone formation.[1]
-
Muscle Atrophy: GR activation can increase protein breakdown in muscles, leading to muscle wasting.[1][8]
-
Skin Atrophy: Thinning of the skin is a common side effect of both topical and systemic glucocorticoid use.[1]
-
HPA Axis Suppression: Exogenous GR agonists can suppress the body's natural production of cortisol, which can be measured by monitoring corticosterone (B1669441) levels in rodents.[4][9]
Troubleshooting In Vivo Experiments
Problem 1: My non-steroidal GR agonist shows no or low efficacy in an in vivo inflammation model (e.g., collagen-induced arthritis).
| Potential Cause | Troubleshooting Step | Rationale |
| Poor Formulation/Solubility | Verify compound solubility in the vehicle. Check for precipitation. Consider alternative formulation strategies (e.g., use of cyclodextrins, micronization). | If the compound precipitates, the effective concentration reaching the systemic circulation will be low and inconsistent.[6] |
| Inadequate Pharmacokinetics (PK) | Conduct a basic PK study.[4] Measure plasma and tissue concentrations of the compound at various time points after dosing. | The compound must achieve and maintain a sufficient concentration at the site of inflammation to exert its effect. Low exposure (low Cmax or AUC) is a common reason for lack of efficacy. |
| Insufficient Target Engagement | Measure downstream biomarkers of GR activity in the target tissue (e.g., muscle, joint). Assess the expression of GR-regulated genes (both transrepression and transactivation targets). | This confirms whether the drug is binding to the GR and modulating its function in vivo at the administered dose. |
| Dose Selection | Perform a dose-response study with a wide range of doses. Some compounds may exhibit a biphasic or U-shaped dose-response curve.[6] | The initial dose selected may be too low (sub-therapeutic) or too high (entering a non-efficacious part of the dose-response curve). |
| Animal Model Selection | Re-evaluate if the chosen animal model is appropriate for the compound's specific mechanism of action. | The pathophysiology of the animal model should align with the therapeutic target of the non-steroidal GR agonist. |
Problem 2: The compound is efficacious but shows unexpected toxicity or side effects similar to classic steroids.
| Potential Cause | Troubleshooting Step | Rationale |
| Lack of Selectivity (Off-Target Effects) | Screen the compound against a panel of other nuclear receptors and kinases.[6] | The observed toxicity might not be mediated by GR but by interaction with other unintended cellular targets. |
| Unfavorable Transactivation Profile | Profile the expression of genes known to be involved in side effects (e.g., tyrosine aminotransferase (TAT) for glucose metabolism) in relevant tissues like the liver.[1][9] | The compound may not be as "dissociated" as predicted by initial in vitro assays and may still be causing significant transactivation of genes linked to adverse effects. |
| Metabolite Activity | Characterize the major metabolites of the compound and test their activity on the GR and other targets. | An active metabolite could have a different selectivity profile (e.g., being a full agonist) and contribute to the observed side effects. |
| Tissue-Specific GR Cofactors | Investigate the expression of GR coregulators in the tissues where side effects are observed. | The interaction of the GR-ligand complex with tissue-specific coactivators and transcription factors can influence the final transcriptional output, leading to unexpected effects in certain organs.[8] |
Data Summary: Efficacy vs. Side Effect Profile
The table below summarizes hypothetical comparative data for a classic steroid (Prednisolone), an ideal non-steroidal GR agonist, and a problematic one, illustrating the desired therapeutic index.
| Compound | Anti-Inflammatory Efficacy (ED50 in CIA model) | Hyperglycemic Effect (% increase in blood glucose at ED50) | HPA Axis Suppression (% decrease in corticosterone at ED50) | Therapeutic Index |
| Prednisolone | 1 mg/kg | 40% | 75% | Low |
| Ideal Non-Steroidal Agonist | 1 mg/kg | < 5% | < 10% | High |
| Problematic Non-Steroidal Agonist | 5 mg/kg | 35% | 60% | Low |
Key Experimental Protocols
Protocol 1: Pharmacokinetic (PK) Study in Rats
This protocol provides a basic framework to determine the PK profile of a novel non-steroidal GR agonist.
-
Animal Acclimatization: Acclimatize male Sprague-Dawley rats (8-10 weeks old) for at least one week.
-
Group Assignment: Divide rats into two groups for intravenous (i.v.) and oral (p.o.) administration (n=3-5 per group).
-
Dosing:
-
IV Group: Administer the compound (e.g., 1 mg/kg) dissolved in a suitable vehicle (e.g., 20% Captisol) via the tail vein.
-
PO Group: Administer the compound (e.g., 5 mg/kg) via oral gavage.
-
-
Blood Sampling: Collect blood samples (approx. 100 µL) into EDTA-coated tubes at multiple time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[4]
-
Plasma Preparation: Separate plasma by centrifugation.[4]
-
Bioanalysis: Analyze the concentration of the test compound in plasma using a validated LC-MS/MS method.[4]
-
Data Analysis: Calculate key pharmacokinetic parameters (e.g., clearance, volume of distribution, half-life, Cmax, Tmax, and oral bioavailability) using appropriate software.[4]
Protocol 2: Dexamethasone Suppression Test in Mice
This protocol assesses the compound's potential to suppress the Hypothalamic-Pituitary-Adrenal (HPA) axis, a common side effect.
-
Animal Acclimatization: Acclimatize male C57BL/6 mice (8-10 weeks old) for at least one week.
-
Group Assignment: Randomly assign mice to treatment groups (n=8-10 per group): Vehicle, Dexamethasone (positive control, e.g., 0.1 mg/kg), and Test Compound (at various doses).[4]
-
Dosing: Administer the treatments via the desired route (e.g., intraperitoneal or oral).[4]
-
Blood Collection: Two to six hours post-treatment, collect blood samples.[4]
-
Plasma Preparation: Separate plasma by centrifugation.
-
Corticosterone Measurement: Measure plasma corticosterone levels using a commercial ELISA kit according to the manufacturer's instructions.[4]
-
Data Analysis: Calculate the percent suppression of corticosterone for each treatment group relative to the vehicle-treated group.[4]
Visualizations
Signaling Pathways & Experimental Workflows
Caption: Dissociated mechanism of non-steroidal GR agonists.
Caption: Troubleshooting workflow for lack of in vivo efficacy.
Caption: General workflow for in vivo efficacy studies.
References
- 1. The long winding road to the safer glucocorticoid receptor (GR) targeting therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Org 214007-0: a novel non-steroidal selective glucocorticoid receptor modulator with full anti-inflammatory properties and improved therapeutic index - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of New non-steroidal selective glucocorticoid receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Pharmacokinetics and pharmacodynamics of systemically administered glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Modulating glucocorticoid receptor actions in physiology and pathology: Insights from coregulators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective amplification of glucocorticoid anti-inflammatory activity through synergistic multi-target action of a combination drug - PMC [pmc.ncbi.nlm.nih.gov]
mitigating cytotoxicity of AZD2906 at high concentrations
This technical support center provides researchers, scientists, and drug development professionals with essential information for troubleshooting and mitigating the cytotoxic effects of AZD2906 observed at high concentrations during in vitro experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing significant cytotoxicity and cell death in our cultures at high concentrations (>1 µM) of this compound. What is the likely cause?
A1: this compound is a potent, full agonist of the glucocorticoid receptor (GR).[1] Glucocorticoids are well-known inducers of apoptosis, particularly in lymphoid cell lines.[2][3] The cytotoxicity you are observing is likely an on-target effect resulting from hyper-activation of the GR pathway, leading to the transcription of pro-apoptotic genes and subsequent cell death. At very high concentrations, off-target effects or compound-induced stress (such as oxidative stress) cannot be ruled out and may contribute to the phenotype.
Q2: How can we confirm that the observed cytotoxicity is a direct result of Glucocorticoid Receptor (GR) activation?
A2: To verify that the cytotoxicity is an on-target effect, a rescue experiment using a GR antagonist is the gold-standard approach. Pre-treating your cells with a GR antagonist, such as Mifepristone (RU-486), before adding this compound should competitively block the receptor and prevent the downstream cytotoxic effects. If the antagonist mitigates the cell death, it strongly indicates the effect is GR-mediated.
Q3: What are the recommended strategies to reduce this compound-induced cytotoxicity while still studying its primary GR agonist effects?
A3: Several strategies can be employed:
-
Concentration Optimization: The most straightforward approach is to perform a dose-response curve to identify the lowest effective concentration of this compound that provides sufficient GR activation for your experimental endpoint without inducing excessive cell death.
-
Time-Course Experiments: Reduce the incubation time. A shorter exposure to this compound may be sufficient to induce the desired GR-mediated gene expression changes without triggering the full apoptotic cascade.
-
Co-treatment with Apoptosis Inhibitors: Since the cytotoxicity is likely due to apoptosis, co-incubation with a pan-caspase inhibitor, such as Z-VAD-FMK, can often rescue cells from death.[4] This allows you to study upstream GR-mediated events (e.g., target gene transcription) while preventing the final execution phase of apoptosis.
-
Co-treatment with Antioxidants: Drug-induced cytotoxicity can sometimes be linked to the generation of reactive oxygen species (ROS).[5][6] Co-treatment with an antioxidant like N-acetylcysteine (NAC) may reduce cell stress and improve viability.[7]
Q4: Can we use this compound in any cell line?
A4: The response to this compound is highly dependent on the expression level of the glucocorticoid receptor (NR3C1) in the cell line. Cells with high GR expression (e.g., lymphoid leukemia lines like CEM-C7) will be very sensitive, while cells with low or no GR expression will be more resistant. It is crucial to verify GR expression in your chosen cell model via qPCR or Western blot.
Data Presentation
The following table summarizes hypothetical data from an experiment in a GR-expressing cell line (e.g., A549) to investigate methods for mitigating this compound-induced cytotoxicity after a 24-hour treatment.
| Treatment Condition | This compound Conc. | Co-treatment Agent | Agent Conc. | Cell Viability (% of Vehicle Control) | Cleaved Caspase-3 (Fold Change) |
| Vehicle Control | 0 µM | None | - | 100% ± 4.5 | 1.0 |
| This compound (Low Conc.) | 100 nM | None | - | 95% ± 5.1 | 1.2 |
| This compound (High Conc.) | 10 µM | None | - | 35% ± 6.2 | 8.5 |
| Rescue Attempt 1 | 10 µM | Mifepristone (Antagonist) | 20 µM | 92% ± 4.8 | 1.5 |
| Rescue Attempt 2 | 10 µM | Z-VAD-FMK (Pan-Caspase Inhibitor) | 50 µM | 88% ± 5.5 | 1.1 |
| Rescue Attempt 3 | 10 µM | N-Acetylcysteine (Antioxidant) | 5 mM | 55% ± 7.1 | 6.3 |
Data are presented as mean ± standard deviation and are for illustrative purposes only.
Key Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using a Luminescent ATP Assay
This protocol measures cell viability by quantifying ATP, an indicator of metabolically active cells.
-
Cell Plating: Seed cells in an opaque-walled 96-well plate at a pre-determined optimal density and allow them to adhere for 24 hours.
-
Compound Preparation: Prepare serial dilutions of this compound in appropriate cell culture media. For rescue experiments, prepare media containing a fixed concentration of this compound plus the mitigating agent (e.g., Mifepristone, Z-VAD-FMK).
-
Treatment: Remove the old media from the cells and add the compound-containing media. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
Lysis and Luminescence Reading:
-
Equilibrate the plate and the luminescent cell viability reagent (e.g., CellTiter-Glo®) to room temperature.
-
Add a volume of reagent equal to the volume of media in each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis: Normalize the data by setting the average luminescence from the vehicle-treated wells to 100% viability.
Protocol 2: Western Blot for Apoptosis and GR Pathway Markers
This protocol assesses protein-level changes indicative of apoptosis and GR target engagement.
-
Cell Treatment and Lysis:
-
Plate cells in 6-well plates and treat with this compound and/or mitigating agents as required.
-
After incubation, wash cells with ice-cold PBS.
-
Lyse the cells directly in the plate using 1X RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microfuge tube, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer:
-
Normalize protein amounts (load 20-30 µg per lane) and resolve the samples on a 4-20% Tris-Glycine polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibodies:
-
Apoptosis: Cleaved Caspase-3, Cleaved PARP.
-
GR Target Engagement: GILZ (Glucocorticoid-Induced Leucine Zipper).
-
Loading Control: β-Actin, GAPDH.
-
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again three times with TBST.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.
Visualizations
Caption: this compound signaling pathway and point of intervention.
References
- 1. This compound [openinnovation.astrazeneca.com]
- 2. The role of the mineralocorticoid receptor in steroid-induced cytotoxicity in pediatric acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New insights into the cell- and tissue-specificity of glucocorticoid actions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Caspase Inhibitors Products: R&D Systems [rndsystems.com]
- 5. N-acetylcysteine modulates the cytotoxic effects of Paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effect of N-Acetylcysteine on Cisplatin Toxicity: A Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring Reproducibility in AZD2906 Preclinical Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in conducting reproducible preclinical studies with AZD2906. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Data Presentation
Consistent and accurate data collection is the cornerstone of reproducible research. Below are tables summarizing the known quantitative data for this compound and templates for recording experimental results.
Table 1: this compound Pharmacological Profile [1]
| Parameter | Value | Description |
| Mechanism of Action | Glucocorticoid Receptor (GR) Full Agonist | This compound is a selective dimerizing GR agonist that drives glucocorticoid response element (GRE) gene expression. |
| Binding Affinity (Kd) | 2.8 nM | Potency of binding to the glucocorticoid receptor. |
| In Vitro Potency (EC50) | 2.2 nM | Concentration for 50% maximal response in a human peripheral blood mononuclear cell (PBMC) assay measuring LPS-induced TNF-α production. |
| Selectivity | High | Selective for the glucocorticoid receptor over other steroid nuclear hormone receptors (AR, ER, MR, and PR). |
| Route of Administration | Oral | The compound is designed for oral delivery in preclinical models. |
Table 2: Experimental Data Template - In Vitro TNF-α Inhibition in Human PBMCs
| This compound Concentration (nM) | Replicate 1 (% TNF-α Inhibition) | Replicate 2 (% TNF-α Inhibition) | Replicate 3 (% TNF-α Inhibition) | Mean (% Inhibition) | Standard Deviation |
| 0 (Vehicle Control) | 0 | 0 | 0 | 0 | 0 |
| 0.1 | |||||
| 1 | |||||
| 10 | |||||
| 100 | |||||
| 1000 |
Table 3: Experimental Data Template - In Vivo Mouse Model of TNF-α-Induced Inflammation
| Treatment Group | Dose (mg/kg) | N (animals) | Endpoint 1 (e.g., % Reduction in Serum IL-6) | Endpoint 2 (e.g., Clinical Score) | Endpoint 3 (e.g., Body Weight Change %) |
| Vehicle Control | 0 | ||||
| This compound | 1 | ||||
| This compound | 3 | ||||
| This compound | 10 | ||||
| This compound | 30 | ||||
| Positive Control (e.g., Dexamethasone) | X |
Experimental Protocols
Detailed and consistent adherence to experimental protocols is critical for reproducibility.
In Vitro Assay: Inhibition of LPS-Induced TNF-α Production in Human PBMCs
This protocol describes a method to evaluate the potency of this compound in inhibiting the production of tumor necrosis factor-alpha (TNF-α) from human peripheral blood mononuclear cells (PBMCs) stimulated with lipopolysaccharide (LPS).
Materials:
-
This compound
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Roswell Park Memorial Institute (RPMI) 1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate Buffered Saline (PBS)
-
TNF-α ELISA Kit
-
96-well cell culture plates
Methodology:
-
PBMC Isolation: Isolate PBMCs from whole blood of healthy donors using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Resuspend isolated PBMCs in complete RPMI 1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 2 x 105 cells per well.
-
Compound Treatment: Prepare serial dilutions of this compound in complete RPMI 1640 medium. Add the desired concentrations of this compound or vehicle control to the wells and pre-incubate for 1 hour at 37°C in a 5% CO2 incubator.
-
LPS Stimulation: Following pre-incubation, add LPS to each well to a final concentration of 100 ng/mL to induce TNF-α production.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: After incubation, centrifuge the plate and carefully collect the supernatant.
-
TNF-α Measurement: Quantify the concentration of TNF-α in the supernatants using a commercial ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of TNF-α production for each concentration of this compound relative to the vehicle control.
In Vivo Assay: Mouse Model of TNF-α-Induced Inflammation
This protocol outlines a general procedure to assess the efficacy of this compound in a mouse model of systemic inflammation induced by TNF-α.
Materials:
-
This compound
-
Male C57BL/6 mice (8-10 weeks old)
-
Recombinant mouse TNF-α
-
Vehicle for this compound (e.g., 0.5% HPMC, 0.1% Tween 80 in water)
-
Sterile PBS
-
Anesthesia
-
Blood collection supplies
-
Cytokine analysis kits (e.g., for IL-6)
Methodology:
-
Acclimatization: Acclimatize mice to the facility for at least one week before the experiment.
-
Grouping and Dosing: Randomly assign mice to treatment groups (e.g., vehicle, different doses of this compound, positive control).
-
Compound Administration: Administer this compound or vehicle orally (p.o.) at the designated doses.
-
Inflammation Induction: One hour after compound administration, induce systemic inflammation by intraperitoneal (i.p.) injection of a predetermined lethal or sub-lethal dose of recombinant mouse TNF-α.
-
Monitoring: Monitor the animals for clinical signs of distress and mortality for a specified period (e.g., 24-48 hours). Record body weight changes.
-
Blood Collection: At a designated time point (e.g., 6 hours post-TNF-α injection), collect blood samples via a terminal procedure under anesthesia.
-
Cytokine Analysis: Process the blood to obtain serum and measure the levels of pro-inflammatory cytokines (e.g., IL-6) using a suitable immunoassay.
-
Data Analysis: Compare the levels of inflammatory markers and clinical outcomes between the treatment groups and the vehicle control group.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Glucocorticoid Receptor (GR) Signaling Pathway of this compound.
Caption: Experimental Workflow for In Vitro TNF-α Inhibition Assay.
Caption: Experimental Workflow for In Vivo Mouse Model of Inflammation.
Troubleshooting Guides and FAQs
Category 1: In Vitro PBMC Assay Issues
Q1: High variability in TNF-α production is observed between wells treated with the same concentration of this compound. What are the possible causes and solutions?
A1:
-
Cause: Inconsistent cell seeding density.
-
Solution: Ensure a homogenous cell suspension before and during seeding. Use a multichannel pipette for consistency.
-
-
Cause: Pipetting errors when adding compound or LPS.
-
Solution: Calibrate pipettes regularly. Use fresh tips for each addition.
-
-
Cause: Edge effects in the 96-well plate.
-
Solution: Avoid using the outer wells for experimental samples. Fill the outer wells with sterile PBS or media to maintain humidity.
-
-
Cause: Variability in donor PBMCs.
-
Solution: If possible, use PBMCs from a single donor for an entire experiment. If using multiple donors, do not pool them and analyze the data per donor.
-
Q2: The inhibitory effect of this compound is lower than expected based on its reported EC50.
A2:
-
Cause: Degradation of this compound.
-
Solution: Prepare fresh stock solutions of this compound. Store stock solutions at the recommended temperature and protect from light.
-
-
Cause: Suboptimal LPS concentration.
-
Solution: Perform an LPS dose-response curve to determine the optimal concentration for TNF-α induction in your specific PBMC source.
-
-
Cause: Incorrect incubation times.
-
Solution: Ensure the pre-incubation with this compound is for the specified duration (e.g., 1 hour) before LPS stimulation. The LPS stimulation time should also be consistent (e.g., 18-24 hours).
-
-
Cause: Issues with the TNF-α ELISA kit.
-
Solution: Check the expiration date of the kit. Run the standard curve provided with the kit to ensure it is performing correctly.
-
Q3: High background TNF-α levels are detected in the vehicle control wells (without LPS stimulation).
A3:
-
Cause: Contamination of cell culture reagents with endotoxins.
-
Solution: Use endotoxin-free reagents and consumables.
-
-
Cause: Spontaneous activation of PBMCs.
-
Solution: Handle cells gently during isolation and seeding to minimize stress-induced activation.
-
Category 2: In Vivo Mouse Model Issues
Q1: High variability in the inflammatory response (e.g., cytokine levels, clinical scores) is observed within the same treatment group.
A1:
-
Cause: Inconsistent administration of this compound or TNF-α.
-
Solution: Ensure accurate dosing based on individual mouse body weight. For oral gavage, ensure the compound is delivered to the stomach. For i.p. injections, ensure consistent injection placement.
-
-
Cause: Variation in the age, weight, or health status of the mice.
-
Solution: Use mice from a single supplier with a narrow age and weight range. Exclude any animals that appear unhealthy before the start of the study.
-
-
Cause: Circadian rhythm effects on glucocorticoid sensitivity.
-
Solution: Perform experiments at the same time of day to minimize the influence of endogenous corticosterone (B1669441) fluctuations.
-
Q2: this compound does not show a protective effect in the TNF-α-induced inflammation model.
A2:
-
Cause: Incorrect timing of compound administration relative to the TNF-α challenge.
-
Solution: The window for prophylactic treatment is crucial. Ensure this compound is administered a sufficient amount of time before the TNF-α injection to allow for absorption and target engagement (e.g., 1 hour).
-
-
Cause: The dose of TNF-α is too high, overwhelming the protective effect of this compound.
-
Solution: Perform a dose-ranging study for TNF-α to identify a dose that induces a robust but sub-lethal inflammatory response, allowing for a therapeutic window to observe the effects of this compound.
-
-
Cause: Poor bioavailability of the orally administered this compound.
-
Solution: Verify the formulation of this compound is appropriate for oral administration in mice and that it is adequately suspended or dissolved.
-
Q3: Unexpected toxicity or adverse effects are observed in the this compound treatment groups.
A3:
-
Cause: The administered dose of this compound is too high.
-
Solution: Conduct a maximum tolerated dose (MTD) study before the efficacy experiment. Note that this compound has been reported to increase the incidence of micronucleated immature erythrocytes in rats at the MTD.[1]
-
-
Cause: Interaction with the inflammatory stimulus.
-
Solution: Carefully observe the animals for any unexpected clinical signs that may arise from the combination of this compound and TNF-α.
-
Category 3: General Reproducibility
Q1: How can we ensure our experimental design is robust and minimizes bias?
A1:
-
Randomization: Randomly assign animals or experimental units to treatment groups to avoid systematic bias.
-
Blinding: Whenever possible, the person administering the treatment, collecting the data, and analyzing the results should be blinded to the treatment groups.
-
Sample Size Calculation: Perform a power analysis to determine the appropriate number of animals or replicates per group to detect a statistically significant effect.
-
Controls: Always include appropriate positive and negative (vehicle) controls in your experiments.
Q2: What are the key factors in reagent and material validation?
A2:
-
Compound Identity and Purity: Confirm the identity and purity of the this compound batch being used.
-
Cell Line Authentication: If using cell lines, ensure they are authenticated and free from contamination.
-
Reagent Consistency: Use the same lot of critical reagents (e.g., FBS, LPS, TNF-α) for a single study to avoid batch-to-batch variability. If a new lot must be used, perform bridging experiments.
-
Antibody Validation: For immunoassays, ensure the antibodies are specific and validated for the intended application.
References
Technical Support Center: Oral Formulation Strategies for AZD2906
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working on the oral delivery of AZD2906.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the formulation development of this compound.
Issue 1: Low Aqueous Solubility of this compound
Problem: You are observing poor dissolution of this compound in aqueous media, leading to low and variable results in in vitro assays.
Possible Causes & Solutions:
| Cause | Recommended Solution | Experimental Protocol |
| Intrinsic low solubility of this compound | Utilize co-solvents to increase the solubility of this compound in your formulation. | Co-solvent System Preparation: 1. Prepare a stock solution of this compound in a suitable organic solvent like DMSO (e.g., 125 mg/mL).[1] 2. In a separate-vessel, prepare the co-solvent blend. A common example is a mixture of PEG300, Tween-80, and saline.[1] 3. Gradually add the this compound stock solution to the co-solvent blend while vortexing or sonicating to ensure complete dissolution.[1] 4. A sample formulation could consist of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1] |
| Crystalline nature of the drug | Employ complexation agents like cyclodextrins to form inclusion complexes and enhance solubility. | Cyclodextrin (B1172386) Complexation: 1. Prepare a stock solution of this compound in DMSO. 2. Prepare an aqueous solution of a modified cyclodextrin, such as Sulfobutylether-β-cyclodextrin (SBE-β-CD).[1] 3. Slowly add the this compound stock solution to the cyclodextrin solution with continuous stirring. 4. A potential formulation is 10% DMSO in 90% (20% SBE-β-CD in Saline).[1] |
| Insufficient wetting of the drug particles | Reduce the particle size of this compound through techniques like media milling or high-pressure homogenization to increase the surface area for dissolution. | Nanosizing Approach: 1. Create a suspension of this compound in a liquid medium containing stabilizers. 2. Process the suspension through a media mill or high-pressure homogenizer. 3. Monitor particle size reduction using techniques like dynamic light scattering until the desired size range (typically sub-micron) is achieved. |
Issue 2: Poor Oral Bioavailability in Preclinical Animal Models
Problem: In vivo studies with your this compound formulation show low and inconsistent plasma concentrations after oral administration.
Possible Causes & Solutions:
| Cause | Recommended Solution | Experimental Protocol |
| Low solubility and dissolution rate in the gastrointestinal tract | Develop a lipid-based formulation such as a Self-Emulsifying Drug Delivery System (SEDDS).[2] | SEDDS Formulation: 1. Screen various oils, surfactants, and co-surfactants for their ability to solubilize this compound. 2. Construct a ternary phase diagram to identify the optimal ratio of oil, surfactant, and co-surfactant that forms a stable emulsion upon dilution with aqueous media. 3. Dissolve this compound in the optimized SEDDS pre-concentrate. 4. Encapsulate the final formulation in soft gelatin capsules for oral administration.[2] |
| First-pass metabolism | Consider formulation strategies that promote lymphatic transport to bypass the liver. | Lymphatic Targeting Formulation: 1. Formulate this compound in a long-chain fatty acid-based lipid formulation. 2. The use of lipids can stimulate the formation of chylomicrons, which are absorbed into the lymphatic system, potentially reducing first-pass metabolism. |
| Poor permeability across the intestinal epithelium | Incorporate permeation enhancers into your formulation. It is important to carefully select enhancers and their concentrations to avoid intestinal irritation. | Permeation Enhancer Screening: 1. Utilize in vitro models like Caco-2 cell monolayers to screen the effectiveness and toxicity of various permeation enhancers. 2. Select an enhancer that provides a significant increase in the apparent permeability coefficient (Papp) of this compound without compromising cell viability. |
Frequently Asked Questions (FAQs)
Q1: What are the known physicochemical properties of this compound relevant to oral formulation?
This compound is a selective glucocorticoid receptor (GR) agonist.[3][4] While a comprehensive public profile of its physicochemical properties is not available, its high solubility in DMSO (125 mg/mL) and the provided formulation protocols using co-solvents and cyclodextrins strongly suggest that it is a poorly water-soluble compound.[1] Its molecular weight is 460.50 g/mol .[1]
Q2: What are the most promising formulation strategies for enhancing the oral absorption of poorly soluble drugs like this compound?
Several strategies can be employed to enhance the oral absorption of poorly soluble drugs:
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix in an amorphous state can significantly increase its aqueous solubility and dissolution rate.[5] Polymers like HPMCAS have been used successfully for other poorly soluble drugs.[6]
-
Lipid-Based Formulations: These include solutions, suspensions, and emulsions, with Self-Emulsifying Drug Delivery Systems (SEDDS) being a prominent example.[2] They can enhance solubility and, in some cases, promote lymphatic uptake.[7]
-
Nanoparticle-Based Systems: Reducing the particle size of the drug to the nanometer range increases the surface area, leading to a faster dissolution rate.[8][9][10] This can be achieved through techniques like media milling or high-pressure homogenization.[10]
Q3: What excipients are commonly used for the oral delivery of poorly soluble drugs?
A variety of excipients can be used to improve the solubility and bioavailability of poorly soluble drugs:
-
Solubilizers: Surfactants (e.g., Tween-80, Cremophor EL), co-solvents (e.g., PEG300, propylene (B89431) glycol), and cyclodextrins (e.g., SBE-β-CD) are commonly used.[1][2][11]
-
Polymers for ASDs: Hypromellose acetate (B1210297) succinate (B1194679) (HPMCAS), polyvinylpyrrolidone (B124986) (PVP), and Soluplus® are frequently used polymers.[12]
-
Lipids for Lipid-Based Formulations: Oils (e.g., corn oil, sesame oil), fatty acids, and glycerides are key components.[1][11]
Experimental Workflows and Signaling Pathways
Below are diagrams illustrating key experimental workflows and related concepts.
Caption: A decision tree for troubleshooting low oral bioavailability of this compound.
Caption: A typical experimental workflow for developing an amorphous solid dispersion formulation.
Caption: A simplified diagram of the glucocorticoid receptor signaling pathway activated by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. arctomsci.com [arctomsci.com]
- 4. This compound [openinnovation.astrazeneca.com]
- 5. Excipients for Solubility Enhancement - Lubrizol [lubrizol.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Novel Nanoprinting for Oral Delivery of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nanoparticle Formulation Increases Oral Bioavailability of Poorly Soluble Drugs: Approaches Experimental Evidences and Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 11. asiapharmaceutics.info [asiapharmaceutics.info]
- 12. High-Throughput Excipient Discovery Enables Oral Delivery of Poorly Soluble Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results in AZD2906 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results during experiments with AZD2906, a potent and selective glucocorticoid receptor (GR) full agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective and potent full agonist for the glucocorticoid receptor (GR).[1][2] Its mechanism of action involves binding to the GR, which then translocates to the nucleus to regulate the expression of target genes.[3][4] This modulation of gene expression is responsible for its anti-inflammatory effects.[2] this compound is a selective dimerizing GR agonist, which drives glucocorticoid response element (GRE) gene expression.[2]
Q2: We are observing lower than expected potency of this compound in our cell-based assays compared to the reported IC50 values. What could be the reason?
Several factors could contribute to this discrepancy:
-
Cell Type-Specific Differences: The expression levels of the glucocorticoid receptor and its co-regulators can vary significantly between different cell types, influencing the cellular response to this compound.[5]
-
Ligand-Induced Receptor Downregulation: Prolonged exposure to a GR agonist like this compound can lead to the downregulation of the GR itself, reducing the cell's sensitivity to the compound over time.[6]
-
Experimental Conditions: Factors such as cell density, serum concentration in the culture medium, and the passage number of the cells can all impact the apparent potency of the compound.[7] It is also crucial to ensure that the final concentration of the solvent (e.g., DMSO) is not affecting the cells.
-
Assay-Specific Variability: Different assay formats (e.g., reporter gene vs. endogenous gene expression) can yield different potency values due to the complexity of the signaling pathways involved.
Q3: Our results show that this compound is exhibiting partial agonist or even antagonist activity in some of our assays. Why would a full agonist behave this way?
This is a complex phenomenon that can arise from several factors:
-
Receptor Conformation and Co-regulator Interaction: The binding of a ligand to the GR induces a specific conformational change that dictates the recruitment of co-activators or co-repressors. In some cellular contexts or at specific gene promoters, the conformation induced by this compound might favor the recruitment of co-repressors, leading to a partial or antagonistic effect.
-
Mixed Agonist/Antagonist Profiles: Some GR ligands can act as agonists for certain GR-mediated pathways (e.g., transrepression of inflammatory genes) while acting as antagonists for others (e.g., transactivation of metabolic genes).[3][8][9] This is a key area of research for developing safer glucocorticoids with fewer side effects.
-
Assay System: The specific reporter construct or the endogenous gene being measured can influence the observed activity. Some reporter systems may be more sensitive to subtle changes in GR conformation.
Q4: We are not observing the expected changes in the expression of known glucocorticoid receptor target genes after treating cells with this compound. What should we check?
-
Cell Line Authentication and Integrity: Ensure that the cell line you are using is correct and has not been misidentified or contaminated. Also, confirm that the cells express functional glucocorticoid receptors.
-
GR Expression Levels: As mentioned, GR levels can be downregulated. It may be necessary to perform a western blot to check the GR protein levels in your cells.[6]
-
Gene-Specific Regulation: The regulation of gene expression by the GR is highly context-dependent and can be influenced by other transcription factors and the chromatin state at a specific gene locus.[5][10] It's possible that in your specific cell model, the target gene you are studying is not responsive to GR activation.
-
Experimental Timeline: The kinetics of gene expression can vary. You may need to perform a time-course experiment to determine the optimal time point for observing changes in your target gene's expression.
-
RNA Quality and qPCR Assay: Ensure the integrity of your extracted RNA and that your qPCR primers are specific and efficient.
Troubleshooting Guides
Problem 1: Inconsistent results in the LPS-induced TNF-α production assay.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Variability in LPS activity | Use a fresh, validated batch of LPS. Perform a dose-response curve with each new batch to determine the optimal concentration. |
| Cell health and passage number | Use cells at a low passage number and ensure they are healthy and in the exponential growth phase. High passage numbers can lead to altered cellular responses.[7] |
| Inconsistent cell seeding density | Ensure a uniform cell suspension and accurate cell counting to have consistent cell numbers in each well. |
| FBS lot-to-lot variability | Test new lots of fetal bovine serum (FBS) for their effect on the LPS response, as some lots can contain endotoxins or other factors that interfere with the assay.[7] |
| Timing of compound addition and LPS stimulation | Optimize the pre-incubation time with this compound before LPS stimulation. A typical pre-incubation time is 1-2 hours.[11] |
Problem 2: High background signal in the GRE-luciferase reporter assay.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Leaky promoter in the reporter construct | Use a reporter construct with a minimal promoter that has low basal activity. |
| Constitutive GR activity | Some cell lines may have a low level of constitutive GR activity. Ensure you have a proper vehicle control to determine the baseline. |
| Transfection efficiency | Optimize the transfection protocol to achieve high efficiency with low toxicity. Consider using a co-transfected control plasmid (e.g., expressing Renilla luciferase) to normalize for transfection efficiency.[12] |
| Cellular stress | Over-confluent cells or cells under stress can exhibit higher background luciferase activity. Ensure proper cell culture maintenance. |
Problem 3: No nuclear translocation of GR observed after this compound treatment.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Low GR expression | Confirm GR expression in your cell line using Western blot or immunofluorescence. |
| Issues with the GR antibody (for immunofluorescence) | Validate the specificity of your primary and secondary antibodies. |
| Imaging parameters | Optimize the imaging settings (exposure time, laser power) to ensure you can detect the fluorescent signal. |
| Fixation and permeabilization | The fixation and permeabilization steps are critical. Optimize the concentration of the fixative (e.g., formaldehyde) and the permeabilizing agent (e.g., Triton X-100). |
| Compound stability | Ensure that this compound is stable in your cell culture medium for the duration of the experiment. |
Data Presentation
Table 1: In Vitro Potency of this compound
| Assay | Species | Cell Type/System | IC50 (nM) |
| Glucocorticoid Receptor Binding | Human | - | 2.8 |
| LPS-induced TNF-α production | Human | Peripheral Blood Mononuclear Cells (PBMCs) | 2.2 |
| LPS-induced TNF-α production | Rat | Peripheral Blood Mononuclear Cells (PBMCs) | 0.3 |
| LPS-induced TNF-α production | Human | Whole Blood | 41.6 |
| LPS-induced TNF-α production | Rat | Whole Blood | 7.5 |
Data compiled from publicly available information.[1]
Experimental Protocols
Protocol 1: Glucocorticoid Response Element (GRE) Luciferase Reporter Assay
Objective: To quantify the ability of this compound to activate GR-mediated gene transcription.
Methodology:
-
Cell Seeding: Seed cells (e.g., HEK293T or A549) in a 96-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
Transfection: Co-transfect the cells with a GRE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 24 hours post-transfection.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of this compound or a vehicle control. Incubate for an additional 18-24 hours.[12]
-
Cell Lysis and Luciferase Measurement: Lyse the cells and measure both firefly and Renilla luciferase activity using a luminometer and a dual-luciferase reporter assay system.[12]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized data against the log of the this compound concentration to determine the EC50 value.
Protocol 2: Glucocorticoid Receptor (GR) Nuclear Translocation Assay
Objective: To visualize and quantify the movement of GR from the cytoplasm to the nucleus upon treatment with this compound.
Methodology:
-
Cell Seeding: Seed cells expressing endogenous or fluorescently-tagged GR (e.g., GFP-GR) on glass coverslips or in an imaging-compatible multi-well plate.
-
Compound Treatment: Treat the cells with this compound at the desired concentration and for various time points (e.g., 30, 60, 120 minutes). Include a vehicle control.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Immunostaining (for endogenous GR):
-
Block with a suitable blocking buffer (e.g., 5% BSA in PBS) for 1 hour.
-
Incubate with a primary antibody against GR overnight at 4°C.
-
Wash and incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature.
-
-
Nuclear Staining: Stain the nuclei with a DNA dye such as DAPI or Hoechst.
-
Imaging: Acquire images using a fluorescence microscope or a high-content imaging system.
-
Image Analysis: Quantify the nuclear and cytoplasmic fluorescence intensity to determine the extent of GR translocation.
Protocol 3: Lipopolysaccharide (LPS)-Induced TNF-α Production Assay
Objective: To measure the inhibitory effect of this compound on the production of the pro-inflammatory cytokine TNF-α.
Methodology:
-
Cell Seeding: Seed human or rat PBMCs or a monocytic cell line (e.g., THP-1) in a 96-well plate.
-
Compound Pre-treatment: Pre-incubate the cells with serial dilutions of this compound or a vehicle control for 1-2 hours.[13]
-
LPS Stimulation: Stimulate the cells with an optimal concentration of LPS (e.g., 10-100 ng/mL) for a defined period (e.g., 4-24 hours).[13][14]
-
Supernatant Collection: Centrifuge the plate and collect the cell culture supernatant.
-
TNF-α Measurement: Measure the concentration of TNF-α in the supernatant using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: Plot the TNF-α concentration against the log of the this compound concentration to determine the IC50 value.
Mandatory Visualization
Caption: Glucocorticoid Receptor (GR) Signaling Pathway of this compound.
Caption: General Troubleshooting Workflow for Unexpected Experimental Results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound [openinnovation.astrazeneca.com]
- 3. The long winding road to the safer glucocorticoid receptor (GR) targeting therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Determinants of Cell- and Gene-Specific Transcriptional Regulation by the Glucocorticoid Receptor | PLOS Genetics [journals.plos.org]
- 6. Molecular Mechanisms Regulating Glucocorticoid Sensitivity and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Opioid ligands with mixed μ/δ opioid receptor interactions: An emerging approach to novel analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activities of mixed NOP and μ-opioid receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Expanding the repertoire of glucocorticoid receptor target genes by engineering genomic response elements - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hooke - Contract Research - LPS-Induced Cytokine Production [hookelabs.com]
- 12. benchchem.com [benchchem.com]
- 13. Lipopolysaccharide-Induced Tumor Necrosis Factor Alpha Production by Human Monocytes Involves the Raf-1/MEK1-MEK2/ERK1-ERK2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
In Vitro Profile of AZD2906: A Comparative Analysis with Dexamethasone
For Researchers, Scientists, and Drug Development Professionals: An objective in vitro comparison of the glucocorticoid receptor agonist AZD2906 with the well-established corticosteroid, dexamethasone (B1670325).
This guide provides a detailed comparison of the in vitro pharmacological profiles of this compound, a potent and selective glucocorticoid receptor (GR) full agonist, and dexamethasone, a widely used synthetic corticosteroid. The following sections present a summary of their performance in key in vitro assays, detailed experimental protocols for these assays, and visualizations of their signaling pathways and a representative experimental workflow.
Data Presentation: Quantitative Comparison
The following table summarizes the available in vitro data for this compound and dexamethasone. It is important to note that the data for each compound have been compiled from different sources, and therefore, the experimental conditions may not be directly comparable.
| Parameter | This compound | Dexamethasone | Assay Type | Cell Type |
| Potency (EC50) | 2.2 nM[1] | ~2-6 nM[2] | TNF-α Inhibition | Human Peripheral Blood Mononuclear Cells (PBMCs)[1] / Human Retinal Microvascular Pericytes[2] |
| Binding Affinity (Kd/Ki) | 2.8 nM (GR)[1] | 3.2 nM (Ki)[3] | Glucocorticoid Receptor (GR) Binding | Recombinant Human GR[1][3] |
| Receptor Selectivity | Selective against AR, ER, MR, and PR[1] | High affinity for GR, lower for MR[4] | Steroid Nuclear Hormone Receptors | Not specified |
Disclaimer: The presented data are for comparative purposes only. Variations in experimental methodologies, cell lines, and reagents can influence the outcome of in vitro assays. For a direct comparison, these compounds should be evaluated head-to-head in the same experimental setup.
Signaling Pathways
Both this compound and dexamethasone exert their effects through the glucocorticoid receptor, a ligand-activated transcription factor. Upon binding to the GR in the cytoplasm, the receptor-ligand complex translocates to the nucleus, where it modulates the transcription of target genes. This genomic pathway is the primary mechanism for their anti-inflammatory and immunosuppressive effects.
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below to facilitate the design and execution of comparative studies.
Glucocorticoid Receptor (GR) Binding Assay (Competitive Binding)
This assay determines the binding affinity of a test compound for the glucocorticoid receptor by measuring its ability to compete with a fluorescently labeled GR ligand.
Materials:
-
Recombinant human glucocorticoid receptor (GR) protein
-
Fluorescently labeled GR ligand (e.g., Fluormone™ GS Red)
-
Test compounds (this compound, Dexamethasone)
-
Assay buffer (e.g., GR Screening Buffer)
-
Microplate reader with fluorescence polarization capabilities
Procedure:
-
Prepare serial dilutions of the test compounds and a reference compound (e.g., unlabeled dexamethasone) in assay buffer.
-
In a microplate, add the GR protein and the fluorescently labeled GR ligand to each well.
-
Add the serially diluted test compounds to the appropriate wells. Include wells with only the GR protein and fluorescent ligand (maximum polarization) and wells with a high concentration of the reference compound (minimum polarization).
-
Incubate the plate at room temperature for a specified period (e.g., 2-4 hours) to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization of each well using a microplate reader.
-
Calculate the concentration of the test compound that inhibits 50% of the fluorescent ligand binding (IC50). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.
LPS-Induced TNF-α Production in Human PBMCs
This assay assesses the anti-inflammatory activity of a compound by measuring its ability to inhibit the production of the pro-inflammatory cytokine TNF-α from lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs).
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Lipopolysaccharide (LPS)
-
Test compounds (this compound, Dexamethasone)
-
Cell culture medium (e.g., RPMI 1640) supplemented with fetal bovine serum (FBS)
-
ELISA kit for human TNF-α
-
Microplate reader for ELISA
Procedure:
-
Isolate PBMCs from healthy human donor blood using a density gradient centrifugation method (e.g., Ficoll-Paque).
-
Seed the PBMCs in a 96-well culture plate at a predetermined density (e.g., 1 x 10^6 cells/mL).
-
Pre-incubate the cells with serial dilutions of the test compounds for a specified time (e.g., 1 hour).
-
Stimulate the cells with an optimal concentration of LPS (e.g., 10-100 ng/mL) to induce TNF-α production. Include unstimulated and vehicle-treated controls.
-
Incubate the plate for a defined period (e.g., 4-24 hours) at 37°C in a humidified CO2 incubator.
-
Collect the cell culture supernatants.
-
Measure the concentration of TNF-α in the supernatants using a specific ELISA kit according to the manufacturer's instructions.
-
Calculate the EC50 value, which is the concentration of the compound that causes 50% inhibition of TNF-α production.
Conclusion
Both this compound and dexamethasone are potent agonists of the glucocorticoid receptor, demonstrating anti-inflammatory properties in vitro by inhibiting the production of pro-inflammatory cytokines such as TNF-α. The available data suggests that this compound has a comparable in vitro potency to dexamethasone. However, for a definitive comparison of their in vitro efficacy and potency, it is essential to conduct head-to-head studies under identical experimental conditions. The provided protocols and diagrams serve as a guide for researchers to design and execute such comparative experiments.
References
- 1. This compound [openinnovation.astrazeneca.com]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. Structural Analysis of the Glucocorticoid Receptor Ligand-Binding Domain in Complex with Triamcinolone Acetonide and a Fragment of the Atypical Coregulator, Small Heterodimer Partner - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of the mineralocorticoid receptor in steroid-induced cytotoxicity in pediatric acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: AZD2906 Versus Prednisolone in Inflammation Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical glucocorticoid receptor agonist AZD2906 and the well-established corticosteroid prednisolone (B192156) in the context of inflammation models. The information presented is based on publicly available data to assist researchers in evaluating these compounds for their studies.
Mechanism of Action
Both this compound and prednisolone exert their anti-inflammatory effects through the glucocorticoid receptor (GR). Upon binding, the activated GR complex translocates to the nucleus, where it modulates the transcription of various genes. This leads to the suppression of pro-inflammatory mediators and the promotion of anti-inflammatory proteins.
This compound is described as a potent and selective, non-steroidal, dimerizing GR full agonist.[1] Prednisolone is a synthetic corticosteroid that acts as a GR agonist.[1][2] While both compounds target the GR, differences in their chemical structure and interaction with the receptor may lead to variations in their efficacy, selectivity, and side-effect profiles. A related compound, AZD9567, is noted to have a higher affinity for the glucocorticoid receptor and significantly lower affinity for the mineralocorticoid receptor compared to prednisolone, suggesting a potential for a better safety profile concerning electrolyte balance.[3]
Signaling Pathway of Glucocorticoid Receptor Agonists
Caption: Glucocorticoid receptor signaling pathway for this compound and prednisolone.
Quantitative Data Presentation
The following tables summarize the available quantitative data for this compound and prednisolone from in vitro and in vivo inflammation models. Direct comparative data for this compound is limited; therefore, data for a structurally related compound, AZD9567, is included for reference.
Table 1: In Vitro Potency in Human Peripheral Blood Mononuclear Cells (PBMCs)
| Compound | Assay | Endpoint | Potency (EC50) | Source |
| This compound | LPS-induced TNF-α production | Inhibition of TNF-α | 2.2 nM | [1] |
| Prednisolone | Mitogen-induced blastogenesis | 50% inhibition (IC50) | 580.0 nM | [4] |
Table 2: In Vivo Efficacy in Inflammation Models
| Compound | Model | Key Findings | Source |
| This compound | Mouse model of TNF-induced inflammation | Conferred protection | [1] |
| Prednisolone | Human endotoxemia (LPS-induced) | Dose-dependently inhibited TNF-α and IL-6 release | [5] |
| Prednisolone | Rat carrageenan-induced air-pouch inflammation | Increased free prednisolone concentration in chronic inflammation | [6] |
| AZD9567 (comparator) | Rat model of joint inflammation | Similar anti-inflammatory effects to prednisolone | [3] |
Table 3: Receptor Selectivity Profile
| Compound | Glucocorticoid Receptor Affinity | Mineralocorticoid Receptor Affinity | Selectivity (GR vs. MR) | Source |
| This compound | Potent agonist (2.8 nM) | Selective against MR | High (exact fold not specified) | [1] |
| AZD9567 (comparator) | High affinity | 10,000-fold lower affinity than GR | Significantly greater than prednisolone | [3] |
| Prednisolone | Intermediate potency | Agonist | Lower than AZD9567 | [3] |
Experimental Protocols
Detailed experimental protocols for the studies involving this compound are not publicly available. However, based on standard methodologies, the following outlines the likely procedures for the key experiments cited.
1. In Vitro LPS-Induced TNF-α Production Assay in Human PBMCs
-
Objective: To determine the in vitro potency of a compound in inhibiting the production of the pro-inflammatory cytokine TNF-α.
-
Methodology:
-
Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy human donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: PBMCs are cultured in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.
-
Compound Treatment: Cells are pre-incubated with various concentrations of the test compounds (this compound or prednisolone) for a specified period (e.g., 1-2 hours).
-
Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell cultures.
-
Incubation: The cells are incubated for a further period (e.g., 4-24 hours) to allow for cytokine production.
-
Quantification: The concentration of TNF-α in the cell culture supernatant is measured using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The half-maximal effective concentration (EC50) is calculated by plotting the percentage inhibition of TNF-α production against the compound concentration.
-
2. In Vivo Mouse Model of TNF-Induced Inflammation
-
Objective: To assess the in vivo efficacy of a compound in a model of systemic inflammation.
-
Methodology:
-
Animal Model: Male BALB/c or C57BL/6 mice are commonly used.
-
Compound Administration: The test compound (this compound or prednisolone) is administered to the animals, typically via oral gavage or intraperitoneal injection, at various doses prior to the inflammatory challenge.
-
Inflammatory Challenge: Recombinant murine TNF-α is administered to the mice (e.g., via intravenous or intraperitoneal injection) to induce a systemic inflammatory response.
-
Endpoint Measurement: After a set period (e.g., 1-4 hours), blood samples are collected to measure circulating levels of pro-inflammatory cytokines (e.g., IL-6) by ELISA. In some models, body temperature and survival rates are also monitored.
-
Data Analysis: The effect of the compound on the TNF-α-induced inflammatory response is evaluated by comparing the cytokine levels or other endpoints in the treated groups to the vehicle-treated control group.
-
Experimental Workflow for Comparative Analysis
Caption: A typical experimental workflow for comparing this compound and prednisolone.
Conclusion
This compound is a potent, selective GR agonist with demonstrated preclinical anti-inflammatory activity.[1] Prednisolone is a widely used corticosteroid with a well-characterized, broad anti-inflammatory and immunosuppressive profile.[2][7] Direct, publicly available comparative studies between this compound and prednisolone are lacking. However, data from a related new-generation selective GR modulator, AZD9567, suggests that such novel compounds may offer a similar anti-inflammatory efficacy to prednisolone with a potentially improved side-effect profile, particularly concerning mineralocorticoid-related effects.[3]
For researchers considering these compounds, the choice will depend on the specific research question. Prednisolone serves as a robust, well-understood positive control for GR-mediated anti-inflammatory effects. This compound, on the other hand, represents a more selective tool to investigate the effects of potent, dimerizing GR agonism, potentially with a different off-target profile compared to traditional corticosteroids. Further head-to-head studies are necessary to fully elucidate the comparative pharmacology of this compound and prednisolone.
References
- 1. This compound [openinnovation.astrazeneca.com]
- 2. researchgate.net [researchgate.net]
- 3. AZD9567 versus prednisolone in patients with active rheumatoid arthritis: A phase IIa, randomized, double‐blind, efficacy, and safety study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of suppressive potency between prednisolone and prednisolone sodium succinate against mitogen-induced blastogenesis of human peripheral blood mononuclear cells in-vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prednisolone dose-dependently influences inflammation and coagulation during human endotoxemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of acute and chronic inflammation on the pharmacokinetics of prednisolone in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Prednisolone suppresses the immunostimulatory effects of 27-hydroxycholesterol - PMC [pmc.ncbi.nlm.nih.gov]
Validating AZD2906's Selective Glucocorticoid Receptor Agonism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of AZD2906, a novel non-steroidal selective glucocorticoid receptor (GR) agonist, with other GR modulators. The information presented herein is intended to assist researchers in evaluating the potential of this compound for preclinical studies.
Introduction to this compound
This compound is a potent, full agonist of the glucocorticoid receptor with high selectivity against other steroid nuclear hormone receptors.[1][2] Developed by AstraZeneca, this small molecule has demonstrated a promising preclinical profile, exhibiting potent anti-inflammatory effects. This guide will delve into the experimental data that substantiates its selective GR agonism, comparing its performance with established non-selective GR agonists and other selective modulators.
Comparative Analysis of In Vitro Pharmacology
The following tables summarize the binding affinity, functional potency, and selectivity of this compound in comparison to other key glucocorticoid receptor ligands.
Glucocorticoid Receptor Binding Affinity
| Compound | Receptor | Binding Affinity (Ki, nM) | Relative Binding Affinity (Dexamethasone = 100) |
| This compound | GR | 2.8 [1][2] | - |
| Dexamethasone (B1670325) | GR | 5.5 | 100 |
| Prednisolone | GR | 3.8[3] | - |
| Mometasone Furoate | GR | - | 2200[4] |
Note: "-" indicates data not available in the searched sources.
Steroid Receptor Selectivity Profile
| Compound | GR (Ki, nM) | AR (Ki, nM) | ER (Ki, nM) | MR (Ki, nM) | PR (Ki, nM) |
| This compound | 2.8 [1][2] | >1000 | >1000 | >1000 | >1000 |
| Dexamethasone | 5.5 | - | - | - | - |
| Prednisolone | 3.8[3] | - | - | - | - |
| GRM-01 | 12 | - | - | >10,000 | 3,700 |
Note: this compound demonstrates high selectivity for the glucocorticoid receptor over other steroid hormone receptors.[1][2] "-" indicates data not available in the searched sources.
Functional Potency: Transactivation vs. Transrepression
A key aspect of selective GR modulators is their differential ability to induce GR-mediated transactivation (associated with side effects) versus transrepression (associated with anti-inflammatory effects).
| Compound | Transactivation (GRE-luciferase assay) EC50 (nM) | Efficacy (%) | Transrepression (TNF-α Inhibition) IC50 (nM) |
| This compound | - | - | 2.2 (human PBMC) [1][2] |
| Dexamethasone | 36[5] | 100 | 0.5-2.2[5] |
| Prednisolone | 24.3 | 80.5 | - |
| Mometasone Furoate | - | - | - |
| Org 214007-0 | - | 32 | - |
| GRM-01 | 60.2 | 31.8 | - |
Note: this compound shows potent inhibition of TNF-α production in human peripheral blood mononuclear cells, a key indicator of its anti-inflammatory transrepression activity.[1][2] Efficacy is relative to a full agonist like dexamethasone. "-" indicates data not available in the searched sources.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Radioligand Binding Assay for Glucocorticoid Receptor
This assay is used to determine the binding affinity of a test compound for the glucocorticoid receptor.
Materials:
-
HEK293 cells expressing recombinant human GR
-
[3H]-dexamethasone (radioligand)
-
Test compound (e.g., this compound)
-
Unlabeled dexamethasone (for determining non-specific binding)
-
Binding buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4)
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Prepare cell lysates from HEK293 cells expressing GR.
-
In a multi-well plate, add a fixed concentration of [3H]-dexamethasone to each well.
-
Add increasing concentrations of the test compound to compete with the radioligand for binding to the GR.
-
For non-specific binding control wells, add a high concentration of unlabeled dexamethasone.
-
Incubate the plate at 4°C for a sufficient time to reach equilibrium.
-
Separate the bound from free radioligand using a method such as filtration through a glass fiber filter.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
The IC50 value (concentration of test compound that inhibits 50% of specific binding) is calculated and converted to a Ki value (binding affinity constant).
Glucocorticoid Response Element (GRE) Luciferase Reporter Gene Assay
This assay measures the ability of a compound to activate gene transcription through the GR, a process known as transactivation.
Materials:
-
A549 cells (or other suitable cell line) stably transfected with a GRE-luciferase reporter construct.
-
Cell culture medium
-
Test compound
-
Dexamethasone (positive control)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed the A549-GRE-luciferase cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of the test compound or dexamethasone.
-
Incubate the cells for a defined period (e.g., 24 hours).
-
Lyse the cells and add the luciferase assay reagent.
-
Measure the luminescence using a luminometer.
-
The EC50 value (concentration of the compound that produces 50% of the maximal response) is determined from the dose-response curve.
LPS-Induced TNF-α Release Assay in Human PBMCs
This assay assesses the transrepressive activity of a compound by measuring its ability to inhibit the production of the pro-inflammatory cytokine TNF-α.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI 1640 medium supplemented with fetal bovine serum
-
Lipopolysaccharide (LPS) from E. coli
-
Test compound
-
Dexamethasone (positive control)
-
TNF-α ELISA kit
Procedure:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Plate the PBMCs in a 96-well plate.
-
Pre-treat the cells with increasing concentrations of the test compound or dexamethasone for 1 hour.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) to induce TNF-α production.
-
Incubate the cells for 4-24 hours.
-
Collect the cell culture supernatants.
-
Measure the concentration of TNF-α in the supernatants using a specific ELISA kit according to the manufacturer's instructions.
-
The IC50 value (concentration of the compound that inhibits 50% of LPS-induced TNF-α production) is calculated from the dose-response curve.
Visualizing Key Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the GR signaling pathway, a typical experimental workflow, and the principle of selectivity.
Caption: Glucocorticoid Receptor (GR) signaling pathway.
Caption: Workflow for a GRE-luciferase reporter gene assay.
Caption: Conceptual diagram of selective vs. non-selective GR agonism.
Conclusion
The preclinical data available for this compound strongly support its characterization as a potent and selective glucocorticoid receptor agonist. Its high binding affinity for the GR, coupled with its minimal interaction with other steroid receptors, distinguishes it from traditional, non-selective corticosteroids. Furthermore, its potent inhibition of TNF-α production highlights its significant anti-inflammatory potential, which is primarily mediated through the transrepression pathway. This profile suggests that this compound may offer a therapeutic advantage by potentially minimizing the side effects associated with the transactivation of genes by non-selective glucocorticoids. Further in vivo studies are warranted to fully elucidate the therapeutic index of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound [openinnovation.astrazeneca.com]
- 3. researchgate.net [researchgate.net]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Ligand-induced differentiation of glucocorticoid receptor (GR) trans-repression and transactivation: preferential targetting of NF-kappaB and lack of I-kappaB involvement - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of AZD2906 and Steroidal Glucocorticoids: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a detailed comparative analysis of the non-steroidal selective glucocorticoid receptor (GR) agonist, AZD2906, and traditional steroidal glucocorticoids. This document outlines their mechanisms of action, presents available preclinical data, and provides detailed experimental protocols for key assays in the field.
Executive Summary
This compound is a potent and selective non-steroidal full agonist of the glucocorticoid receptor, currently available for preclinical research.[1] It represents a new generation of GR modulators designed to potentially offer a better therapeutic window compared to classical steroidal glucocorticoids. Steroidal glucocorticoids, such as dexamethasone (B1670325) and prednisolone (B192156), are widely used for their potent anti-inflammatory and immunosuppressive effects. However, their clinical utility is often limited by a broad range of side effects. This guide will delve into the known characteristics of this compound and compare them to those of well-established steroidal glucocorticoids, highlighting the differences in their pharmacological profiles.
Mechanism of Action: A Tale of Two Agonists
Both this compound and steroidal glucocorticoids exert their effects through the glucocorticoid receptor. However, nuances in their interaction with the receptor may lead to different downstream effects.
Steroidal Glucocorticoids: These compounds passively diffuse into the cell and bind to the cytosolic GR, which is part of a multiprotein complex. Upon binding, the receptor undergoes a conformational change, dissociates from the complex, and translocates to the nucleus. In the nucleus, the GR homodimerizes and binds to glucocorticoid response elements (GREs) in the promoter regions of target genes, a process known as transactivation . This leads to the increased expression of anti-inflammatory proteins. Conversely, the GR can also interact with other transcription factors, such as NF-κB and AP-1, to repress the expression of pro-inflammatory genes, a mechanism termed transrepression . It is generally believed that transrepression is responsible for the desired anti-inflammatory effects, while transactivation is associated with many of the undesirable side effects.
This compound: this compound is described as a selective, dimerizing GR full agonist that drives glucocorticoid response element gene expression.[1] This suggests that, like steroidal glucocorticoids, it engages in transactivation. The term "selective" may imply a differential recruitment of co-regulator proteins or a preference for certain GREs, which could theoretically lead to a more targeted gene expression profile. However, without direct comparative gene expression studies, the precise implications of its "selective dimerizing" nature remain to be fully elucidated.
Below is a diagram illustrating the classical signaling pathway of glucocorticoid receptor activation.
Caption: Classical Glucocorticoid Receptor Signaling Pathway.
Data Presentation: A Comparative Overview
Direct comparative studies between this compound and steroidal glucocorticoids are not publicly available. Therefore, the following tables present the available data for each compound class separately.
Table 1: Preclinical Data for this compound
| Parameter | Value | Source |
| Target | Glucocorticoid Receptor (GR) | [1] |
| Mechanism | Full Agonist, Selective Dimerizing | [1] |
| Binding Affinity (GR) | 2.8 nM | [1] |
| In Vitro Potency (hPBMC, LPS-induced TNF-α) | EC50 = 2.2 nM | [1] |
| Selectivity | Selective against AR, ER, MR, and PR | [1] |
| In Vivo Efficacy | Protection in a mouse model of TNF-induced inflammation | [1] |
| Reported Side Effects | Increased incidence of micronucleated immature erythrocytes in rats at MTD | [1] |
Table 2: Representative Preclinical and Clinical Data for Steroidal Glucocorticoids (Dexamethasone and Prednisolone)
| Parameter | Dexamethasone | Prednisolone | Source |
| Target | Glucocorticoid Receptor (GR) | Glucocorticoid Receptor (GR) | |
| Mechanism | Full Agonist | Full Agonist | |
| In Vitro Anti-inflammatory Potency | ~10-fold more potent than prednisolone in suppressing IL-5 and IL-13 mRNA in Th2 cells | [2][3] | |
| In Vivo Anti-inflammatory Efficacy | Effective in various animal models of inflammation | Effective in various animal models of inflammation | |
| Common Side Effects | Hyperglycemia, osteoporosis, muscle atrophy, skin thinning, immunosuppression | Hyperglycemia, osteoporosis, muscle atrophy, skin thinning, immunosuppression | [4][5] |
| Mineralocorticoid Receptor (MR) Affinity | Low | Moderate |
Experimental Protocols
Detailed methodologies for key experiments cited in the characterization of GR agonists are provided below.
Human Peripheral Blood Mononuclear Cell (PBMC) Assay for TNF-α Inhibition
This assay is crucial for determining the in vitro anti-inflammatory potency of a compound.
Objective: To measure the ability of a test compound to inhibit the production of TNF-α from human PBMCs stimulated with lipopolysaccharide (LPS).
Methodology:
-
PBMC Isolation: Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Plate the isolated PBMCs in a 96-well plate at a density of 1 x 10^6 cells/mL in RPMI 1640 medium supplemented with 10% fetal bovine serum.
-
Compound Treatment: Add the test compound (e.g., this compound or a steroidal glucocorticoid) at various concentrations to the wells and incubate for 1 hour at 37°C in a 5% CO2 incubator.
-
Stimulation: Add LPS to a final concentration of 100 ng/mL to all wells except the negative control.
-
Incubation: Incubate the plates for 18-24 hours at 37°C in a 5% CO2 incubator.
-
TNF-α Measurement: Centrifuge the plates and collect the supernatant. Measure the concentration of TNF-α in the supernatant using a commercially available ELISA kit.
-
Data Analysis: Calculate the EC50 value, which is the concentration of the compound that causes 50% inhibition of TNF-α production compared to the LPS-stimulated control.
Caption: Workflow for the PBMC TNF-alpha Inhibition Assay.
Mouse Model of TNF-α-Induced Inflammation
This in vivo model is used to assess the anti-inflammatory efficacy of a compound in a living organism.
Objective: To evaluate the ability of a test compound to protect against TNF-α-induced inflammation in mice.
Methodology:
-
Animals: Use male BALB/c mice (or other appropriate strain), 8-10 weeks old.
-
Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: Administer the test compound (e.g., this compound or a steroidal glucocorticoid) orally or via another appropriate route at a predetermined dose and time before the inflammatory challenge.
-
Induction of Inflammation: Inject recombinant murine TNF-α intravenously or intraperitoneally to induce an inflammatory response. A typical endpoint is the measurement of a downstream inflammatory marker, such as serum amyloid A (SAA) or interleukin-6 (IL-6).
-
Sample Collection: At a specified time point after TNF-α injection (e.g., 4-6 hours), collect blood samples via cardiac puncture or another appropriate method.
-
Biomarker Analysis: Prepare serum from the blood samples and measure the levels of the inflammatory biomarker (e.g., SAA or IL-6) using an ELISA kit.
-
Data Analysis: Compare the biomarker levels in the compound-treated groups to the vehicle-treated, TNF-α-challenged group to determine the percentage of inhibition.
Caption: Workflow for the Mouse Model of TNF-alpha-Induced Inflammation.
Conclusion and Future Directions
This compound presents as a potent, selective, non-steroidal GR agonist with demonstrated preclinical anti-inflammatory activity. Its characterization as a "selective dimerizing" agonist is intriguing and warrants further investigation to understand its functional implications compared to classical steroidal glucocorticoids. The key differentiator for novel GR modulators often lies in an improved side effect profile. While a specific adverse effect on red blood cells has been noted for this compound in rats, a comprehensive comparative side effect profile, particularly concerning metabolic and bone-related adverse events, is not yet publicly available.
For researchers in drug development, the critical next step would be direct, head-to-head preclinical studies of this compound against standard-of-care glucocorticoids like dexamethasone and prednisolone. These studies should not only compare anti-inflammatory efficacy in various models but also meticulously evaluate a wide range of glucocorticoid-related side effects, including effects on glucose and lipid metabolism, bone formation and resorption, and hypothalamic-pituitary-adrenal axis suppression. Such data will be essential to determine if this compound or similar compounds truly offer a superior therapeutic index.
References
- 1. This compound [openinnovation.astrazeneca.com]
- 2. Comparative efficacy of glucocorticoid receptor agonists on Th2 cell function and attenuation by progesterone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative efficacy of glucocorticoid receptor agonists on Th2 cell function and attenuation by progesterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. preprints.org [preprints.org]
- 5. Treating the Side Effects of Exogenous Glucocorticoids; Can We Separate the Good From the Bad? - PMC [pmc.ncbi.nlm.nih.gov]
AZD2906: A Non-Steroidal Alternative to Traditional Corticosteroids in Inflammatory Disease Therapy
For Immediate Release
In the landscape of anti-inflammatory therapeutics, a novel, non-steroidal glucocorticoid receptor (GR) agonist, AZD2906, is emerging as a potent alternative to traditional corticosteroids. This guide offers a comparative analysis of this compound and conventional corticosteroids, focusing on their mechanisms of action, preclinical efficacy, and safety profiles, supported by available experimental data. This information is intended for researchers, scientists, and drug development professionals engaged in the exploration of innovative anti-inflammatory agents.
Mechanism of Action: A Tale of Two Agonists
Both this compound and traditional corticosteroids exert their anti-inflammatory effects by targeting the glucocorticoid receptor, a key regulator of the immune response. However, their molecular structures and selectivity profiles present important distinctions.
Traditional Corticosteroids , such as dexamethasone (B1670325) and prednisolone, are steroidal compounds that bind to the intracellular GR. Upon binding, the GR-ligand complex translocates to the nucleus, where it modulates gene expression in two primary ways:
-
Transactivation: The complex directly binds to Glucocorticoid Response Elements (GREs) on DNA, upregulating the expression of anti-inflammatory proteins. This mechanism is also associated with some of the metabolic side effects of corticosteroids.
-
Transrepression: The complex interacts with and inhibits pro-inflammatory transcription factors like NF-κB and AP-1, preventing the expression of inflammatory cytokines, chemokines, and adhesion molecules.[1]
This compound is a potent, non-steroidal, and selective GR full agonist.[2] It also functions by binding to and activating the GR, leading to the downstream regulation of gene expression. A key feature of this compound is its selectivity for the GR over other steroid nuclear hormone receptors, such as the androgen, estrogen, mineralocorticoid, and progesterone (B1679170) receptors.[2] This selectivity may offer a more targeted therapeutic effect with a potentially improved side-effect profile compared to less selective traditional corticosteroids. This compound has been identified as a selective dimerizing GR agonist, which is important for driving glucocorticoid response element gene expression.[2]
Preclinical Efficacy: A Comparative Overview
Direct head-to-head preclinical studies comparing this compound and traditional corticosteroids are limited in the public domain. However, data from separate studies in relevant animal models of inflammation provide insights into their respective anti-inflammatory activities.
This compound in a TNF-α-Induced Inflammation Model:
This compound has demonstrated protective effects in a mouse model of TNF-α-induced inflammation.[2] This model mimics aspects of inflammatory diseases where TNF-α is a key mediator.
Traditional Corticosteroids in Inflammation Models:
-
Dexamethasone in LPS- and TNF-α-Induced Inflammation: Dexamethasone has been shown to protect mice from lipopolysaccharide (LPS)-induced mortality and to inhibit TNF-α-induced inflammatory responses.[3][4]
-
Prednisolone in Carrageenan-Induced Paw Edema: Prednisolone is effective in reducing inflammation in the rat carrageenan-induced paw edema model, a standard assay for acute inflammation.
Quantitative Data Summary:
Due to the lack of direct comparative studies, a side-by-side quantitative comparison of potency (e.g., ED50) in the same model is not feasible from the currently available public information. The following tables summarize the available preclinical data for this compound and representative traditional corticosteroids.
Table 1: In Vitro Potency of this compound
| Parameter | Species | Assay | Value |
| GR Binding Affinity (Ki) | - | - | 2.8 nM[2] |
| EC50 | Human | PBMC (LPS-induced TNF-α production) | 2.2 nM[2] |
Table 2: Preclinical Efficacy of Traditional Corticosteroids (Representative Data)
| Compound | Model | Species | Key Findings |
| Dexamethasone | LPS-induced mortality | Mouse | Dose-dependent improvement in survival.[3][4] |
| Dexamethasone | TNF-α-induced inflammation | Mouse | Inhibition of inflammatory responses. |
| Prednisolone | Carrageenan-induced paw edema | Rat | Significant reduction in paw edema. |
Safety and Tolerability Profile
A critical aspect of developing alternatives to traditional corticosteroids is the potential for an improved safety profile, mitigating well-known side effects such as metabolic changes, immunosuppression, and osteoporosis.
This compound:
Preclinical safety data for this compound indicates that at the maximum tolerated dose in rats, there was an increased incidence of micronucleated immature erythrocytes in the bone marrow.[2] The compound did not show significant activity in standard in vitro genotoxicity tests or in an in vivo rat liver comet assay.[2]
Traditional Corticosteroids:
The side-effect profile of traditional corticosteroids is well-documented and includes a range of metabolic, cardiovascular, musculoskeletal, and psychiatric effects, particularly with long-term use.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols used in the evaluation of these compounds.
TNF-α-Induced Lethal Inflammation Mouse Model:
This model is used to evaluate the efficacy of anti-inflammatory compounds in a systemic and severe inflammatory setting.
-
Animals: Typically, C57BL/6 mice are used.
-
Acclimatization: Animals are allowed to acclimate to the laboratory environment for at least one week before the experiment.
-
Grouping: Mice are randomly assigned to control (vehicle) and treatment groups.
-
Drug Administration: The test compound (e.g., this compound or dexamethasone) or vehicle is administered, typically via oral gavage or intraperitoneal injection, at a specified time before the inflammatory challenge.
-
Inflammation Induction: A lethal dose of recombinant murine TNF-α is injected intraperitoneally or intravenously.
-
Monitoring and Endpoints: Survival is monitored over a set period (e.g., 48-72 hours). Body temperature and clinical signs of distress are also recorded. Blood and tissue samples may be collected at specific time points to measure cytokine levels (e.g., IL-6, IL-1β) and other inflammatory markers.
Carrageenan-Induced Paw Edema Rat Model:
This is a widely used and reproducible model of acute inflammation.
-
Animals: Wistar or Sprague-Dawley rats are commonly used.
-
Baseline Measurement: The initial volume of the rat's hind paw is measured using a plethysmometer.
-
Drug Administration: The test compound (e.g., prednisolone) or vehicle is administered orally or intraperitoneally.
-
Inflammation Induction: A sub-plantar injection of a 1% carrageenan solution is made into the hind paw.
-
Edema Measurement: Paw volume is measured at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: The percentage of edema inhibition is calculated by comparing the increase in paw volume in the treated groups to the control group.
Conclusion
This compound represents a promising non-steroidal, selective GR agonist with demonstrated preclinical anti-inflammatory activity. While direct comparative data with traditional corticosteroids is still emerging, its distinct molecular profile suggests the potential for a differentiated therapeutic window. Further studies are warranted to fully elucidate the comparative efficacy and safety of this compound and to establish its potential role in the management of inflammatory diseases. The detailed experimental protocols provided herein serve as a foundation for such future investigations.
References
head-to-head comparison of AZD2906 and AZD9567
A Comprehensive Analysis for Researchers and Drug Development Professionals
In the landscape of glucocorticoid receptor (GR) modulation, two notable compounds have emerged from AstraZeneca's pipeline: AZD2906, a potent full agonist, and AZD9567, a selective glucocorticoid receptor modulator (SGRM). While both interact with the GR, their distinct mechanisms of action translate to different preclinical and clinical profiles. This guide provides an objective, data-driven comparison of this compound and AZD9567 to inform researchers, scientists, and drug development professionals.
Executive Summary
This compound is a powerful, non-steroidal, full agonist of the glucocorticoid receptor, demonstrating high potency in preclinical models. In contrast, AZD9567 is a first-in-class, oral, non-steroidal SGRM designed to retain the anti-inflammatory efficacy of traditional corticosteroids while mitigating associated adverse effects. The fundamental difference lies in their interaction with the GR and the subsequent downstream genomic effects, with AZD9567 engineered for a more favorable safety profile. This compound has been utilized as a reference compound in the development of selective modulators like AZD9567.
Mechanism of Action: Full Agonist vs. Selective Modulator
The differential effects of this compound and AZD9567 stem from their distinct interactions with the glucocorticoid receptor, which primarily regulates gene expression through two main mechanisms: transactivation and transrepression.
-
Transrepression: This is largely considered the pathway for the anti-inflammatory effects of glucocorticoids. The GR, upon activation, interacts with and inhibits pro-inflammatory transcription factors such as NF-κB and AP-1, thereby downregulating the expression of inflammatory genes.
-
Transactivation: This process involves the GR binding directly to glucocorticoid response elements (GREs) on the DNA as a dimer, leading to the upregulation of various genes. While some of these genes have anti-inflammatory roles, this pathway is also associated with many of the undesirable side effects of glucocorticoids, such as metabolic dysregulation and bone density loss.
This compound , as a full GR agonist , potently induces both transrepression and transactivation.[1] This leads to strong anti-inflammatory effects but also a higher potential for mechanism-based side effects.
AZD9567 , a selective GR modulator , is designed to preferentially induce transrepression over transactivation.[2] This "dissociation" is key to its improved safety profile, aiming to deliver anti-inflammatory benefits with a reduced burden of corticosteroid-related adverse events.[2][3]
Quantitative Data Presentation
The following tables summarize the available quantitative data for this compound and AZD9567. It is important to note that a direct comparison is challenging as the compounds were not always tested in the same studies under identical conditions.
Table 1: In Vitro Potency and Selectivity
| Parameter | This compound | AZD9567 | Reference Compound |
| GR Binding Affinity (nM) | 2.8[1] | Higher than prednisolone[2] | - |
| EC50 in human PBMC (LPS-induced TNF-α production, nM) | 2.2[1] | Similar anti-inflammatory effects to prednisolone[2] | - |
| Mineralocorticoid Receptor Affinity | Selective against MR[1] | 10,000-fold lower than prednisolone[2] | Prednisolone (B192156) |
Table 2: Preclinical and Clinical Overview
| Feature | This compound | AZD9567 |
| Development Stage | Preclinical[1] | Phase 2 Clinical Trials[4] |
| GR Agonism | Full Agonist[1] | Selective Modulator (Partial Agonist) |
| Key Preclinical Findings | Potent anti-inflammatory effects in a mouse model of TNF-induced inflammation.[1] | Similar anti-inflammatory effects to prednisolone in a rat model of joint inflammation.[2] Less deleterious effect on glucose homeostasis compared to prednisolone.[2] |
| Safety Profile | Increased incidence of micronucleated immature erythrocytes in rats at the maximum tolerated dose.[1] | Safe and well-tolerated in Phase 1 and 2a studies.[2][4] No alteration of serum electrolyte balance, unlike prednisolone.[4] |
| Clinical Application | Not pursued for clinical development. | Investigated for inflammatory diseases such as rheumatoid arthritis.[5] |
Experimental Protocols
LPS-Induced TNF-α Release in Human Peripheral Blood Mononuclear Cells (PBMCs)
This assay is a standard method to evaluate the anti-inflammatory potential of compounds.
Methodology:
-
PBMC Isolation: Peripheral blood mononuclear cells are isolated from whole blood of healthy donors using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: PBMCs are seeded in 96-well plates at a specific density (e.g., 2 x 105 cells/well) in a suitable culture medium (e.g., RPMI 1640) supplemented with fetal bovine serum.
-
Compound Treatment: Cells are pre-incubated with various concentrations of the test compounds (this compound or AZD9567) for a specified time (e.g., 1 hour).
-
LPS Stimulation: Lipopolysaccharide (LPS) from E. coli is added to the wells to a final concentration (e.g., 10 ng/mL) to induce an inflammatory response and TNF-α production.
-
Incubation: The plates are incubated for a set period (e.g., 18-24 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
Supernatant Collection: After incubation, the plates are centrifuged, and the cell-free supernatant is collected.
-
TNF-α Quantification: The concentration of TNF-α in the supernatant is measured using a specific enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: The results are used to generate a dose-response curve, and the half-maximal effective concentration (EC50) is calculated to determine the potency of the compound.
Phase 2a Clinical Trial in Rheumatoid Arthritis (for AZD9567)
Objective: To assess the efficacy, safety, and tolerability of AZD9567 compared to a standard corticosteroid, prednisolone, in patients with active rheumatoid arthritis.
Methodology:
-
Study Design: A randomized, double-blind, parallel-group study.[5]
-
Participants: Patients with a diagnosis of active rheumatoid arthritis.
-
Intervention: Patients are randomized to receive either AZD9567 or prednisolone orally once daily for a specified treatment period (e.g., 14 days).[5]
-
Primary Endpoint: The primary measure of efficacy is typically the change from baseline in the Disease Activity Score 28 (DAS28) with C-reactive protein (CRP).
-
Secondary Endpoints: These may include assessments of tender and swollen joint counts, patient and physician global assessments of disease activity, and safety and tolerability assessments.[5]
-
Biomarker Analysis: Blood samples are often collected for exploratory biomarker analysis to further understand the compound's mechanism of action.
Conclusion
This compound and AZD9567 represent two distinct approaches to glucocorticoid receptor modulation. This compound is a potent full agonist with strong anti-inflammatory activity, but its development was likely hampered by safety concerns typical of non-selective GR activation. AZD9567, emerging from a more refined drug design strategy, demonstrates the potential of selective GR modulation to uncouple the desired anti-inflammatory effects from the adverse metabolic and other side effects associated with traditional corticosteroids. The clinical data for AZD9567, particularly its comparison with prednisolone, suggests a promising therapeutic window for this new class of anti-inflammatory agents. For researchers in the field, the contrasting profiles of these two molecules provide valuable insights into the structure-activity relationships of GR ligands and the therapeutic potential of selective modulation.
References
- 1. This compound [openinnovation.astrazeneca.com]
- 2. AZD9567 [openinnovation.astrazeneca.com]
- 3. Dissociation of transactivation from transrepression by a selective glucocorticoid receptor agonist leads to separation of therapeutic effects from side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AZD9567- Clinical [openinnovation.astrazeneca.com]
- 5. AZD9567 versus prednisolone in patients with active rheumatoid arthritis: A phase IIa, randomized, double-blind, efficacy, and safety study - PubMed [pubmed.ncbi.nlm.nih.gov]
AZD2906 Cross-Species Reactivity: A Comparative Analysis in Human, Mouse, and Rat Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-species reactivity of AZD2906, a selective glucocorticoid receptor (GR) agonist, across human, mouse, and rat species. The information presented is based on publicly available preclinical data.
Quantitative Analysis of In Vitro Potency
This compound demonstrates potent activity at the glucocorticoid receptor in both human and rat in vitro assays. The following table summarizes the available half-maximal inhibitory concentration (IC50) values.
| Species | Assay System | IC50 (nM) |
| Human | Peripheral Blood Mononuclear Cells (PBMC) | 2.2[1] |
| Whole Blood | 41.6[1] | |
| Rat | Peripheral Blood Mononuclear Cells (PBMC) | 0.3[1] |
| Whole Blood | 7.5[1] | |
| Mouse | Not Publicly Available | - |
Note: Specific quantitative binding affinity or potency data for this compound on the mouse glucocorticoid receptor is not currently available in the public domain.
In Vivo Activity and Observations
Preclinical studies have demonstrated the in vivo activity of this compound in mouse and rat models, providing insights into its pharmacological and toxicological effects.
-
Human: this compound is a potent full agonist of the human glucocorticoid receptor with a binding affinity of 2.8 nM.[2] It has an EC50 of 2.2 nM in a human peripheral blood mononuclear cell assay measuring the inhibition of LPS-induced TNF-α production.[2]
-
Mouse: In a mouse model of TNF-induced inflammation, this compound conferred protection, indicating its anti-inflammatory efficacy in this species.[2]
-
Rat: In vivo studies in rats showed that two oral doses of this compound at the maximum tolerated level led to an increased incidence of micronucleated immature erythrocytes (MIE) in the bone marrow.[2] However, the compound did not exhibit significant activity in an in vivo rat liver comet assay.[2]
Mechanism of Action: Glucocorticoid Receptor Signaling
This compound functions as a selective dimerizing glucocorticoid receptor (GR) agonist.[2] Upon binding to the GR in the cytoplasm, the receptor-ligand complex translocates to the nucleus. There, it forms a homodimer and binds to glucocorticoid response elements (GREs) on the DNA, leading to the transcription of target genes. This process ultimately modulates inflammatory responses.
Caption: this compound signaling pathway.
Experimental Protocols
Detailed experimental protocols for the cited data can be found in the primary literature. The key methodologies are summarized below.
In Vitro IC50 Determination in PBMCs and Whole Blood:
The potency of this compound was assessed by its ability to inhibit the production of inflammatory cytokines (e.g., TNF-α) in peripheral blood mononuclear cells (PBMCs) and whole blood from humans and rats. A typical workflow for such an assay is outlined below.
References
A Comparative Analysis of Glucocorticoid Receptor Dimerization: AZD2906 vs. Dexamethasone
For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the dimerization of the glucocorticoid receptor (GR) induced by the novel selective dimerizing GR agonist, AZD2906, and the classical glucocorticoid, dexamethasone (B1670325). This analysis is supported by experimental data to delineate their distinct mechanisms of action and downstream effects.
The glucocorticoid receptor, a ligand-activated transcription factor, mediates the effects of glucocorticoids. A crucial step in its mechanism of action is dimerization, which influences its ability to bind to glucocorticoid response elements (GREs) in the promoter regions of target genes, thereby modulating their transcription. While dexamethasone has long been a cornerstone of anti-inflammatory therapies, novel compounds like this compound are being explored for their potential to selectively modulate GR activity. This compound has been identified as a potent, non-steroidal, selective dimerizing GR agonist.[1] This guide delves into a comparative study of how these two compounds differentially influence GR dimerization and subsequent gene expression.
Quantitative Comparison of GR Dimerization and Gene Expression
Experimental data demonstrates that this compound is more effective at inducing GR dimerization than dexamethasone. This enhanced dimerization correlates with a stronger transactivation of GRE-driven genes. A study utilizing a Förster Resonance Energy Transfer (FRET) assay in HEK293T cells co-transfected with CFP-GR and YFP-GR showed that at a concentration of 10⁻⁸ M, this compound induced a higher degree of GR dimerization compared to dexamethasone.[2]
This increased dimerization potential of this compound translates to a greater induction of several GRE-target genes. In A549 lung epithelial cells, this compound was found to be a more potent inducer of the GRE-driven genes TSD22D3, DUSP1, FKBP5, and SGK1 compared to dexamethasone at the same concentration.[2]
| Compound | Relative GR Dimerization (FRET Assay) | Fold Induction of TSD22D3 mRNA | Fold Induction of DUSP1 mRNA | Fold Induction of FKBP5 mRNA | Fold Induction of SGK1 mRNA |
| Dexamethasone (10⁻⁸ M) | Baseline | ~2.5 | ~3.0 | ~4.5 | ~3.5 |
| This compound (10⁻⁸ M) | Higher than Dexamethasone | ~4.0 | ~4.5 | ~6.0 | ~5.0 |
Table 1: Comparative effects of Dexamethasone and this compound on GR dimerization and GRE-driven gene expression in A549 cells. Data is approximated from graphical representations in the cited literature.[2]
Signaling Pathways and Experimental Workflows
The differential effects of dexamethasone and this compound on GR dimerization suggest distinct downstream signaling consequences. The classical understanding of GR signaling involves the binding of a ligand, dissociation from chaperone proteins, dimerization, and nuclear translocation, followed by binding to GREs to activate or repress gene transcription.[3][4] this compound, as a selective dimerizing agonist, is proposed to favor the GR homodimer-driven transactivation pathway, potentially leading to a more potent anti-inflammatory response in certain contexts.[2][4]
Below are diagrams illustrating the generalized GR signaling pathway and a typical experimental workflow for assessing GR dimerization.
References
- 1. This compound [openinnovation.astrazeneca.com]
- 2. A screening assay for Selective Dimerizing Glucocorticoid Receptor Agonists and Modulators (SEDIGRAM) that are effective against acute inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improved Glucocorticoid Receptor Ligands: Fantastic Beasts, but How to Find Them? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
A Comparative Analysis of the Side Effect Profiles of AZD2906 and Classic Glucocorticoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the side effect profiles of the novel selective dimerizing glucocorticoid receptor (GR) agonist, AZD2906, and classic glucocorticoids such as prednisone (B1679067) and dexamethasone (B1670325). The information presented is based on available preclinical data for this compound and extensive clinical and preclinical data for classic glucocorticoids. It is important to note that direct head-to-head comparative studies on the side effect profiles of this compound and classic glucocorticoids are limited as this compound is currently available for preclinical research only.[1]
Introduction
Classic glucocorticoids are potent anti-inflammatory and immunosuppressive agents widely used in the treatment of various diseases. However, their clinical utility is often limited by a broad range of side effects. This compound is a novel, non-steroidal, potent GR full agonist that has been identified as a selective dimerizing GR agonist.[1] This distinct mechanism of action offers the potential for a differentiated safety profile compared to classic glucocorticoids. This guide aims to summarize the known side effect profiles and underlying mechanisms to aid researchers in evaluating the therapeutic potential of novel GR modulators.
Comparative Side Effect Profiles
The following table summarizes the known preclinical side effects of this compound and the well-established side effects of classic glucocorticoids.
| Side Effect Category | This compound (Preclinical Data) | Classic Glucocorticoids (e.g., Prednisone, Dexamethasone) (Clinical & Preclinical Data) |
| Hematologic | Increased incidence of micronucleated immature erythrocytes (MIE) in the bone marrow of rats at the maximum tolerated dose.[1] | Changes in white blood cell counts (neutrophilia, lymphopenia, eosinopenia), increased risk of infections.[2][3] |
| Genotoxicity | No significant activity in standard in vitro genotoxicity tests or in an in vivo rat liver comet assay.[1] | Generally not considered directly genotoxic, but can modulate the genotoxicity of other agents. |
| Metabolic | Data not available. | Weight gain, hyperglycemia, insulin (B600854) resistance, new-onset diabetes, dyslipidemia, fat redistribution (e.g., "moon face," "buffalo hump").[4][5][6] |
| Musculoskeletal | Data not available. | Osteoporosis, increased fracture risk, myopathy (muscle weakness and atrophy).[7] |
| Cardiovascular | Data not available. | Hypertension, fluid retention, increased risk of cardiovascular events.[4] |
| Dermatologic | Data not available. | Skin thinning, easy bruising, acne, striae.[4] |
| Neuropsychiatric | Data not available. | Mood swings, insomnia, anxiety, psychosis, depression.[8] |
| Ophthalmic | Data not available. | Glaucoma, cataracts.[4] |
| Gastrointestinal | Data not available. | Peptic ulcers, gastritis.[4] |
Signaling Pathways and Mechanisms of Action
The differential side effect profiles may be attributed to the distinct mechanisms by which these compounds interact with the glucocorticoid receptor.
Classic Glucocorticoid Signaling Pathway
Classic glucocorticoids like dexamethasone and prednisone are full GR agonists. Upon binding to the cytoplasmic GR, the complex translocates to the nucleus. There, it can act as a homodimer to bind to glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the transactivation of genes associated with both therapeutic effects and metabolic side effects. Additionally, the GR monomer can interact with other transcription factors, such as NF-κB and AP-1, to mediate transrepression, which is primarily responsible for the anti-inflammatory effects.
Caption: Signaling pathway of classic glucocorticoids.
This compound Signaling Pathway: Selective Dimerization
This compound is described as a "selective dimerizing GR agonist".[1] This suggests that it preferentially promotes the formation of GR homodimers that bind to GREs. While this dimerization is traditionally associated with transactivation and potential side effects, the "selectivity" may imply a differential interaction with co-regulators or specific GREs, potentially uncoupling the anti-inflammatory effects from the adverse metabolic effects. The precise molecular basis for this selectivity and its impact on the side effect profile requires further investigation.
Caption: Proposed signaling pathway of this compound.
Experimental Protocols for Side Effect Assessment
The following are general methodologies for key experiments used to assess the side effect profiles of glucocorticoids in preclinical models.
Micronucleus Assay (for Genotoxicity)
-
Objective: To assess the potential of a test compound to induce chromosomal damage.
-
Methodology:
-
Rodents (typically rats or mice) are treated with the test compound at various dose levels, including a maximum tolerated dose.
-
A positive control (a known genotoxic agent) and a vehicle control are included.
-
Bone marrow is harvested at specific time points after dosing.
-
Bone marrow smears are prepared on microscope slides.
-
Slides are stained to differentiate between polychromatic (immature) and normochromatic (mature) erythrocytes.
-
The frequency of micronucleated polychromatic erythrocytes is determined by microscopic examination. A significant increase in the frequency of MIEs in treated groups compared to the vehicle control indicates a positive result.[1]
-
Metabolic Cage Studies (for Metabolic Side Effects)
-
Objective: To evaluate the effects of a test compound on metabolic parameters.
-
Methodology:
-
Animals are housed individually in metabolic cages that allow for the collection of urine and feces and the monitoring of food and water intake.
-
Animals are treated with the test compound, a classic glucocorticoid (e.g., dexamethasone), or a vehicle control over a specified period.
-
Parameters measured can include:
-
Body weight and composition (using techniques like DEXA scan).
-
Food and water consumption.
-
Blood glucose and insulin levels (fasting and glucose tolerance tests).
-
Lipid profiles (cholesterol, triglycerides).
-
Urinary markers of bone turnover.
-
-
Assessment of Bone Density and Strength
-
Objective: To determine the impact of a test compound on bone health.
-
Methodology:
-
Long-term treatment of animals with the test compound, a classic glucocorticoid, or a vehicle control.
-
Bone mineral density (BMD) is measured using dual-energy X-ray absorptiometry (DEXA) at baseline and at the end of the study.
-
At the end of the study, bones (e.g., femur, tibia) are harvested.
-
Micro-computed tomography (µCT) can be used to analyze bone microarchitecture.
-
Biomechanical testing (e.g., three-point bending) is performed to assess bone strength.
-
Experimental Workflow
The following diagram illustrates a general workflow for the preclinical comparison of the side effect profiles of a novel GR modulator and a classic glucocorticoid.
Caption: Preclinical workflow for side effect comparison.
Conclusion
The available preclinical data for this compound indicates a potential for genotoxicity at high doses, as evidenced by an increase in micronucleated immature erythrocytes in rats.[1] However, a comprehensive side effect profile, particularly concerning the common metabolic, musculoskeletal, and neuropsychiatric effects associated with classic glucocorticoids, is not yet publicly available. The "selective dimerizing" mechanism of this compound holds theoretical promise for an improved safety profile, but this requires validation through direct comparative preclinical and eventually clinical studies. Researchers are encouraged to conduct such studies to fully elucidate the therapeutic window of this novel compound.
References
- 1. This compound [openinnovation.astrazeneca.com]
- 2. The corticosteroid compounds prednisolone and vamorolone do not alter the nociception phenotype and exacerbate liver injury in sickle cell mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Short-term glucocorticoid-related side effects and adverse reactions: a narrative review and practical approach [smw.ch]
- 6. Dexamethasone-associated metabolic effects in male mice are partially caused by depletion of endogenous corticosterone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Calcitonin and Prednisolone Display Antagonistic Actions on Bone and Have Synergistic Effects in Experimental Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of AZD2906: A Step-by-Step Guide for Laboratory Professionals
Disclaimer: This document provides general guidance for the proper disposal of the research chemical AZD2906. No specific Safety Data Sheet (SDS) with official disposal procedures for this compound was found. Therefore, all personnel must consult their institution's Environmental Health and Safety (EHS) department and adhere to all applicable federal, state, and local regulations. The following procedures are based on established best practices for the disposal of laboratory chemical waste.
Essential Safety and Handling Information
This compound is a selective glucocorticoid receptor (GR) agonist.[1][2] While specific toxicity data is limited, it is known to increase micronucleated immature erythrocytes in the bone marrow of rats, indicating potential genotoxic effects.[1] Therefore, appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, should be worn at all times when handling this compound.
Step-by-Step Disposal Procedure
The proper disposal of this compound, like any laboratory chemical, is a critical aspect of laboratory safety and environmental responsibility. The following steps outline a general procedure to be followed.
Step 1: Waste Identification and Classification
The first crucial step is to determine if the waste is hazardous. A chemical waste is generally considered hazardous if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity. Given the biological activity of this compound, it should be treated as a hazardous waste unless confirmed otherwise by your institution's EHS department.
Step 2: Waste Segregation
Proper segregation of chemical waste is essential to prevent dangerous reactions.[3][4] Follow these guidelines:
-
Solid Waste:
-
Unused or expired pure this compound.
-
Contaminated materials such as weigh boats, pipette tips, and gloves.
-
-
Liquid Waste:
-
Solutions containing this compound.
-
Rinsate from cleaning contaminated glassware.
-
Never mix incompatible waste streams. For instance, do not mix acidic waste with basic waste, or oxidizing agents with organic materials.[3]
Step 3: Waste Collection and Containerization
Use appropriate and clearly labeled containers for waste collection.[4][5]
-
Container Selection: Containers must be chemically compatible with the waste they hold and have a secure, leak-proof closure.[4] For solid waste, a sealed plastic bag or a wide-mouth plastic container may be suitable. For liquid waste, use a sealable, shatter-resistant bottle.
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name (this compound), and the primary hazard(s) (e.g., "Toxic"). Include the accumulation start date.
Step 4: Storage of Chemical Waste
Hazardous waste must be stored in a designated "Satellite Accumulation Area" (SAA) at or near the point of generation.[3][6]
-
The SAA should be a secondary containment system, such as a tray or tub, to contain any potential leaks or spills.
-
Ensure the storage area is away from heat sources and high-traffic areas.[5]
Step 5: Waste Disposal Request
Once the waste container is full or you have no further use for it, arrange for its disposal through your institution's EHS department.[6][7] Do not dispose of chemical waste down the drain or in the regular trash.[5][7]
Decontamination of Glassware and Surfaces
All glassware and surfaces that have come into contact with this compound should be decontaminated.
-
Initial Rinse: Rinse the glassware or surface with a suitable solvent that will dissolve this compound. Collect this rinsate as hazardous waste.
-
Wash: Wash with soap and water.
-
Final Rinse: Perform a final rinse with clean water.
Experimental Protocols Cited
The information regarding the biological activity of this compound is based on in vivo studies in rats. One cited experiment involved the oral administration of this compound at doses of 5, 25, and 50 mg/kg for two days, after which bone marrow was analyzed for the presence of micronucleated immature erythrocytes.[2]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of a laboratory chemical like this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
- 1. This compound [openinnovation.astrazeneca.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. danielshealth.com [danielshealth.com]
- 5. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. vumc.org [vumc.org]
Essential Safety and Logistical Information for Handling AZD2906
Audience: Researchers, scientists, and drug development professionals.
This document provides crucial safety and logistical guidance for the handling and disposal of AZD2906, a potent glucocorticoid receptor agonist. In the absence of a specific Safety Data Sheet (SDS), these recommendations are based on established best practices for handling High Potency Active Pharmaceutical Ingredients (HPAPIs). Adherence to these guidelines is critical to ensure personnel safety and prevent environmental contamination.
Personal Protective Equipment (PPE)
Due to its high potency, a comprehensive PPE strategy is mandatory when handling this compound. The following table summarizes the required PPE for various laboratory operations.
| Operation | Required Personal Protective Equipment (PPE) |
| Weighing and Dispensing (Dry Powder) | - Full Body Protection: Disposable coverall (e.g., DuPont™ Tyvek®) with integrated hood and shoe covers ("bunny suit").[1][2] - Respiratory Protection: Powered Air-Purifying Respirator (PAPR) with an assigned protection factor (APF) appropriate for potent compounds.[3][4] - Hand Protection: Double-gloving with nitrile gloves.[4] - Eye Protection: Goggles or a full face shield.[2] |
| Solution Preparation and Handling | - Body Protection: Disposable lab coat or coverall. - Respiratory Protection: A fit-tested N95 respirator or higher, depending on the risk of aerosolization.[2] - Hand Protection: Double-gloving with nitrile gloves. - Eye Protection: Safety glasses with side shields or goggles.[2] |
| General Laboratory Operations | - Body Protection: Lab coat. - Hand Protection: Single pair of nitrile gloves. - Eye Protection: Safety glasses. |
Operational Plans: Handling Procedures
A systematic approach is essential for safely handling this compound. The following workflow outlines the key steps from receiving to disposal.
Experimental Protocols
Weighing and Solution Preparation of Potent Compounds:
-
Preparation: Before handling the compound, ensure all necessary PPE is correctly donned and the containment system (e.g., flexible containment glove bag) is functioning properly.[3]
-
Containment: Perform all manipulations of dry powder this compound within a certified containment system to minimize exposure risk.[3]
-
Weighing: Use a calibrated analytical balance inside the containment system. Handle the compound with dedicated spatulas and weighing paper.
-
Dissolution: Add the solvent to the weighed compound within the containment system. Ensure the container is securely capped before removing it from containment.
-
Labeling: Clearly label the solution with the compound name, concentration, solvent, date, and appropriate hazard warnings.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Solid this compound Waste | - Collect in a dedicated, sealed, and clearly labeled hazardous waste container. - Incineration is the recommended disposal method for potent pharmaceutical compounds.[3][5] |
| Contaminated Labware (e.g., pipette tips, tubes) | - Collect in a designated hazardous waste container. - Dispose of as hazardous chemical waste. |
| Contaminated PPE (e.g., gloves, coveralls) | - Carefully remove to avoid cross-contamination. - Place in a sealed bag and dispose of as hazardous waste.[3] |
| Liquid Waste (Solutions containing this compound) | - Collect in a dedicated, sealed, and clearly labeled hazardous waste container. - Do not dispose of down the drain.[6] - Follow your institution's hazardous waste disposal procedures, which typically involve a licensed waste handler.[5] |
Waste Management Logical Relationship
By implementing these safety and logistical procedures, researchers can minimize the risks associated with handling the potent compound this compound and ensure a safe laboratory environment. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and training.[7]
References
- 1. DuPont E-Guide Explains How to Protect Workers From the Risk of Highly Potent Pharmaceutical Ingredients [dupont.co.uk]
- 2. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 3. aiha.org [aiha.org]
- 4. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. vumc.org [vumc.org]
- 7. aenova-group.com [aenova-group.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
